Adrenosterone
描述
Structure
3D Structure
属性
IUPAC Name |
(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPTBIGEANTGU-IRIMSJTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020915, DTXSID801019311 | |
| Record name | (+/-)-Adrenosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adrenosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adrenosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006772 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
382-45-6, 911474-75-4, 82043-34-3 | |
| Record name | Adrenosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adrenosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Androstene-3,11,17-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911474754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ADRENOSTERONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Adrenosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adrenosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Androst-4-ene-3,11,17-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADRENOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE4E9102GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adrenosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006772 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Historical Context of Adrenosterone: A Technical Guide
An in-depth exploration of the discovery, isolation, and historical significance of adrenosterone, prepared for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as Reichstein's substance G, is a C19 steroid hormone first isolated from the adrenal cortex in 1936 by the Swiss chemist Tadeus Reichstein and his colleagues at the Pharmaceutical Institute in the University of Basel.[1][2][3] This discovery was a landmark achievement in the burgeoning field of steroid chemistry and endocrinology, contributing to a deeper understanding of the complex array of hormones produced by the adrenal glands.[4] Initially characterized as a weak androgen, subsequent research has revealed its role as a prohormone to the potent androgen 11-ketotestosterone and as a modulator of glucocorticoid activity through its inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[2] This technical guide provides a comprehensive overview of the discovery of this compound, the experimental methods of its initial isolation and characterization, and its broader historical and scientific context.
Historical Context: The Golden Age of Steroid Research
The 1930s represented a period of intense and competitive research into the hormones of the adrenal cortex.[5][6] Following the demonstration in 1930 that adrenal extracts could sustain the life of adrenalectomized animals, several research groups worldwide embarked on the arduous task of isolating and identifying the active principles.[6] The prevailing belief that a single "cortin" was responsible for adrenal function was gradually replaced by the understanding that the adrenal cortex produces a multitude of steroid hormones with diverse physiological effects.[7]
Key research groups in this field included:
-
Tadeus Reichstein's group in Zurich and later Basel, Switzerland.
-
Edward C. Kendall's group at the Mayo Clinic in the United States.
-
Oskar Wintersteiner and J.J. Pfiffner's group at Columbia University in the United States.
These teams faced the immense challenge of isolating minute quantities of structurally similar compounds from vast amounts of adrenal gland tissue.[8] The development of new chemical separation techniques, most notably the use of Girard's reagent for separating ketonic from non-ketonic steroids, was instrumental in their success.[8] Reichstein's systematic approach led to the isolation of 29 different steroids from the adrenal cortex, including this compound.[4] This foundational work, for which Reichstein, Kendall, and Philip S. Hench were awarded the Nobel Prize in Physiology or Medicine in 1950, laid the groundwork for the synthesis of corticosteroids and revolutionized the treatment of a wide range of inflammatory and autoimmune diseases.[6][9]
Physicochemical Properties of this compound
This compound, systematically named androst-4-ene-3,11,17-trione, possesses the following physicochemical properties:[10]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄O₃ | [10] |
| Molar Mass | 300.39 g/mol | [2] |
| Melting Point | 222 °C | [2] |
| Appearance | Solid | [10] |
| IUPAC Name | Androst-4-ene-3,11,17-trione | [2] |
| Synonyms | Reichstein's substance G, 11-ketoandrostenedione, 11-oxoandrostenedione | [2][3] |
Experimental Protocols
Isolation of this compound from Adrenal Glands (Reichstein, 1936)
Workflow for the Isolation of this compound (circa 1936)
Caption: Workflow for the isolation of this compound from bovine adrenal glands, circa 1936.
Key Steps in the Isolation Process:
-
Extraction: Large quantities of adrenal glands were minced and extracted with organic solvents like ethanol or acetone to obtain a crude lipid- and hormone-containing extract.
-
Solvent Partitioning: The crude extract was subjected to a series of liquid-liquid partitioning steps to separate components based on their polarity. This involved distributing the extract between immiscible solvents such as petroleum ether and aqueous alcohol, or ether and water. This step helped to remove a significant portion of inactive lipid material.
-
Separation of Ketonic Steroids with Girard's Reagent: A crucial step in the separation of the complex mixture of adrenal steroids was the use of Girard's reagent T (trimethylacethydrazide ammonium chloride) or P (pyridinioacethydrazide chloride). These reagents react specifically with the ketone functional groups on the steroid molecules to form water-soluble hydrazones. This allowed for the separation of the ketonic steroids (including this compound) from the non-ketonic components of the extract. The ketonic steroids could then be regenerated by acid hydrolysis of the hydrazones.
-
Chromatography and Crystallization: The enriched ketonic fraction was further purified by fractional distillation and/or adsorption chromatography on activated alumina. Finally, individual steroid compounds, including this compound, were isolated in crystalline form through fractional crystallization from various solvent systems.
Early Methods of Structural Elucidation
The determination of the structure of this compound in the 1930s was a significant intellectual achievement, relying on a combination of classical chemical methods and the nascent application of physical techniques.
-
Chemical Degradation and Derivatization: A primary method for structure elucidation was the systematic chemical degradation of the molecule and the formation of various derivatives. By reacting the unknown steroid with specific reagents, chemists could identify functional groups and piece together the carbon skeleton. For instance, the presence of ketone groups was confirmed by the reaction with Girard's reagent and the formation of oximes.
-
Conversion to Known Compounds: A powerful strategy was to chemically convert the newly isolated steroid into a compound of known structure. This would firmly establish the carbon skeleton and stereochemistry.
-
Spectroscopic Analysis (Emerging Techniques):
-
UV-Vis Spectroscopy: By the 1930s and 1940s, ultraviolet-visible spectroscopy was becoming an important tool for steroid chemists. The presence of the α,β-unsaturated ketone in the A-ring of steroids like this compound gives rise to a characteristic strong absorption in the UV region (around 240 nm). This provided a key piece of evidence for this structural feature.
-
Infrared Spectroscopy: While infrared (IR) spectroscopy became more widely used in the 1940s and 1950s, the foundational work was being laid during the period of this compound's discovery. The carbonyl (C=O) stretching frequencies in the IR spectrum are highly characteristic of the type of ketone present (e.g., saturated, unsaturated, in a five- or six-membered ring). This would have allowed for the differentiation of the ketone groups at positions 3, 11, and 17 in the this compound molecule.
-
Unfortunately, the original UV-Vis and IR spectra from the 1930s and 1940s are not readily accessible in modern databases. However, the principles of these techniques were fundamental to the confirmation of the proposed structure of androst-4-ene-3,11,17-trione.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects through multiple mechanisms, most notably as a precursor to a more potent androgen and as an inhibitor of 11β-HSD1.
This compound as a Prohormone
This compound serves as a prohormone for the synthesis of 11-ketotestosterone, a potent androgen, particularly in fish but also occurring in mammals.[2] This conversion is a key aspect of its androgenic activity.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
A significant aspect of this compound's biological activity is its role as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[2] This enzyme is responsible for the intracellular regeneration of active cortisol from its inactive precursor, cortisone. By inhibiting 11β-HSD1, this compound reduces the local concentration of cortisol in tissues where this enzyme is highly expressed, such as adipose tissue and the liver. This mechanism is thought to contribute to some of the metabolic effects attributed to this compound.
Signaling Pathway of 11β-HSD1 and its Inhibition by this compound
Caption: this compound competitively inhibits 11β-HSD1, reducing the conversion of inactive cortisone to active cortisol.
Conclusion
The discovery of this compound by Tadeus Reichstein in 1936 was a pivotal moment in the history of steroid research. It not only expanded the known family of adrenal hormones but also spurred the development of innovative chemical separation and analytical techniques. While initially considered a minor androgen, the elucidation of its role as a prohormone and as an inhibitor of 11β-HSD1 has provided a more nuanced understanding of its physiological significance. The story of this compound's discovery is a testament to the perseverance and ingenuity of the early pioneers of steroid chemistry, whose work continues to have a profound impact on medicine and drug development today.
References
- 1. Steroid - Numbering, Nomenclature, System | Britannica [britannica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0006772) [hmdb.ca]
- 4. swolverine.com [swolverine.com]
- 5. researchgate.net [researchgate.net]
- 6. History of the development of corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. History of Adrenal Research: From Ancient Anatomy to Contemporary Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. Tadeusz Reichstein: from description of coffee aroma to discoveries of cortisone and aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C19H24O3 | CID 223997 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Adrenosterone Synthesis Pathway: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the adrenosterone synthesis pathway within the adrenal cortex. This compound (also known as 11-ketoandrostenedione or 11-oxoandrostenedione) is a steroid hormone with weak androgenic effects, first isolated from the adrenal cortex in 1936.[1] It serves as an intermediate in the biosynthesis of the more potent androgen, 11-ketotestosterone.[1] Understanding this pathway is crucial for research into adrenal androgens, their physiological roles, and their implications in various endocrine disorders.
The Core Synthesis Pathway of this compound
The synthesis of all steroid hormones, including this compound, begins with cholesterol.[2][3][4] The primary source of cholesterol for the adrenal cortex is circulating low-density lipoprotein (LDL).[3][4] The pathway to this compound involves a series of enzymatic reactions occurring in different zones of the adrenal cortex, primarily the zona fasciculata and zona reticularis.[2][5]
The key steps are as follows:
-
Cholesterol to Pregnenolone: The synthesis is initiated by the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[3][6] Inside the mitochondria, the enzyme cytochrome P450 side-chain cleavage (CYP11A1) converts cholesterol to pregnenolone.[7][8]
-
Formation of Androstenedione: Pregnenolone can then follow two main routes to become androstenedione (A4), a critical precursor.
-
Δ5 Pathway: Pregnenolone is converted to 17α-hydroxypregnenolone by CYP17A1 (17α-hydroxylase activity). Subsequently, CYP17A1 (17,20-lyase activity) converts 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA).[9] DHEA is then converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2).[10]
-
Δ4 Pathway: Pregnenolone is first converted to progesterone by HSD3B2.[7] Progesterone is then hydroxylated to 17α-hydroxyprogesterone by CYP17A1, which is subsequently converted to androstenedione by the 17,20-lyase activity of the same enzyme.[7][9]
-
-
11β-Hydroxylation of Androstenedione: The pivotal step toward this compound is the 11β-hydroxylation of androstenedione to form 11β-hydroxyandrostenedione (11OHA4). This reaction is catalyzed by the mitochondrial enzyme cytochrome P450 11β-hydroxylase (CYP11B1), which is primarily expressed in the zona fasciculata and zona reticularis of the adrenal gland.[5][11][12][13] While another isozyme, CYP11B2 (aldosterone synthase), can also hydroxylate androgens, its conversion of androstenedione is negligible compared to CYP11B1.[11][12][13]
-
Oxidation to this compound: The final step is the oxidation of the 11β-hydroxyl group of 11β-hydroxyandrostenedione to a keto group, yielding this compound (11-ketoandrostenedione). This conversion is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2).[5][11][14] While HSD11B2 is predominantly expressed in mineralocorticoid target tissues like the kidney, it is also active in the adrenal gland.[5][14][15]
An alternative, though minor, pathway for 11OHA4 synthesis can occur from cortisol.[5] Additionally, under conditions of impaired 11β-hydroxylase activity, 11-deoxycortisol can serve as a precursor for androstenedione synthesis.[16]
Regulation of this compound Synthesis
The synthesis of adrenal androgens, including this compound, is primarily regulated by the hypothalamic-pituitary-adrenal (HPA) axis.
-
Adrenocorticotropic Hormone (ACTH): The primary regulator of the initial and rate-limiting steps of steroidogenesis is ACTH.[17][18] ACTH, released from the pituitary gland, binds to the melanocortin 2 receptor (MC2R) on adrenal cortical cells.[2][7] This binding activates a signaling cascade, leading to increased transcription of genes for steroidogenic enzymes like CYP11A1 and CYP11B1, and enhanced cholesterol transport into the mitochondria.[3][6][19]
-
Enzyme Expression and Cofactors: The differential expression and activity of enzymes within the adrenal zones determine the specific steroid products. The zona reticularis, a major site of androgen production, is characterized by high expression of CYP17A1 with enhanced 17,20-lyase activity (supported by cofactors like cytochrome b5) and relatively low expression of HSD3B2.[6][9][10] This enzymatic profile favors the production of DHEA and subsequently androstenedione, the precursor for this compound.
Quantitative Data on this compound Synthesis
Quantitative analysis of enzyme kinetics provides essential data for understanding the efficiency and substrate preference of the steroidogenic enzymes involved in this compound synthesis.
| Enzyme | Substrate | Product | Km (app) | Vmax | Cell/System |
| CYP11B1 | Androstenedione | 11β-Hydroxyandrostenedione | Data not available | Data not available | COS-1 cells[12] |
| CYP11B1 | Testosterone | 11β-Hydroxytestosterone | Data not available | Data not available | COS-1 cells[12] |
| HSD11B2 | 11β-Hydroxyandrostenedione | This compound (11-Ketoandrostenedione) | Data not available | Data not available | In vitro studies[5][11] |
| HSD3B1 | Pregnenolone | Progesterone | 0.65 µM | 32.7 nmol/h/mg protein | Rat Testis Homogenates[20] |
| CYP17A1 | Progesterone | 17α-Hydroxyprogesterone | 0.30 µM | 28.9 nmol/h/mg protein | Rat Testis Homogenates[20] |
Experimental Protocols
Studying the this compound synthesis pathway often involves in vitro assays using cell lines or recombinant enzymes to measure the activity of specific steroidogenic enzymes.
Protocol: In Vitro Assay of CYP11B1 Activity
This protocol provides a general methodology for assessing the conversion of androstenedione to 11β-hydroxyandrostenedione by CYP11B1 expressed in a mammalian cell line.
1. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., COS-1 or HEK293) in appropriate media and conditions.
-
Transfect the cells with an expression vector containing the cDNA for human CYP11B1. A mock transfection (empty vector) should be performed as a negative control.
2. Enzyme Expression and Cell Preparation:
-
Allow 24-48 hours for gene expression.
-
Harvest the cells, wash with phosphate-buffered saline (PBS), and homogenize in a suitable buffer to prepare cell lysates or microsomal fractions.
-
Determine the total protein concentration of the lysate/fraction using a standard method (e.g., Bradford assay).
3. In Vitro Enzyme Reaction:
-
Prepare a reaction mixture containing:
- Cell lysate/microsomal fraction (containing CYP11B1).
- NADPH-generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) as a cofactor.
- The substrate, androstenedione, dissolved in a suitable solvent (e.g., ethanol).
-
Initiate the reaction by adding the substrate.
-
Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours) with gentle agitation.
-
Terminate the reaction by adding a quenching solvent, such as ethyl acetate or dichloromethane, to stop enzymatic activity and extract the steroids.
4. Steroid Extraction and Analysis:
-
Vortex the mixture vigorously to extract the steroids into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the organic layer and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dried steroid residue in a mobile phase solution suitable for analysis.
5. Quantification:
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify and quantify the product (11β-hydroxyandrostenedione) by comparing its retention time and mass-to-charge ratio with a known standard.
-
Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of protein.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. UpToDate 2018 [doctorabad.com]
- 3. Endocrine System: Adrenal Cortex Hormone Biosynthesis & Deficiencies | ditki medical & biological sciences [ditki.com]
- 4. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen synthesis in adrenarche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the Adrenal Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11β-hydroxyandrostenedione, the product of androstenedione metabolism in the adrenal, is metabolized in LNCaP cells by 5α-reductase yielding 11β-hydroxy-5α-androstanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Impaired 11β-Hydroxysteroid Dehydrogenase Type 2 Activity in Kidney Disease Disrupts 11-Oxygenated Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 16. Evidence for a new biologic pathway of androstenedione synthesis from 11-deoxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biosynthesis and degradation of steroid hormones - WikiLectures [wikilectures.eu]
- 18. rose-hulman.edu [rose-hulman.edu]
- 19. Steroid 11β-hydroxylase - Wikipedia [en.wikipedia.org]
- 20. Time-Course Changes of Steroidogenic Gene Expression and Steroidogenesis of Rat Leydig Cells after Acute Immobilization Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Competitive Dance: Adrenosterone as a Modulator of 11β-HSD1 Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Coreva Scientific | November 2025
Abstract
This technical guide delves into the mechanism of action of adrenosterone, a naturally occurring steroid, as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). 11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling in a tissue-specific manner. Dysregulation of 11β-HSD1 activity is implicated in a range of metabolic disorders, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the enzyme's function, the inhibitory kinetics of this compound, detailed experimental protocols for assessing its inhibitory potential, and a visualization of the underlying signaling pathways.
Introduction to 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a NADP(H)-dependent enzyme primarily localized within the endoplasmic reticulum of cells. It is highly expressed in key metabolic tissues, including the liver, adipose tissue, and the central nervous system. The primary function of 11β-HSD1 is the conversion of inactive cortisone (in humans) and 11-dehydrocorticosterone (in rodents) to their active glucocorticoid counterparts, cortisol and corticosterone, respectively. This intracellular regeneration of glucocorticoids allows for a fine-tuning of glucocorticoid receptor (GR) activation, independent of circulating hormone levels.
The activity of 11β-HSD1 is a critical determinant of tissue-specific glucocorticoid action. Overactivity of 11β-HSD1 has been linked to the pathogenesis of several metabolic diseases, including obesity, insulin resistance, and type 2 diabetes. Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for these conditions.
This compound: A Competitive Inhibitor of 11β-HSD1
This compound (androst-4-ene-3,11,17-trione) is an endogenous steroid hormone with weak androgenic properties. It has been identified as a competitive inhibitor of 11β-HSD1.[1][2] As a competitive inhibitor, this compound binds to the active site of the 11β-HSD1 enzyme, thereby preventing the binding of its natural substrate, cortisone. This inhibition reduces the intracellular conversion of cortisone to cortisol, leading to a dampening of glucocorticoid signaling within the target tissue.
Enzyme Kinetics and Inhibitory Profile
While the competitive nature of this compound's inhibition of 11β-HSD1 is established, specific quantitative data for its binding affinity (Ki) and half-maximal inhibitory concentration (IC50) are not widely reported in publicly available literature. The determination of these values is crucial for understanding the potency and therapeutic potential of this compound as an 11β-HSD1 inhibitor. The table below summarizes the typical kinetic parameters that would be determined in such an analysis.
| Parameter | Description | Typical Value Range for Inhibitors |
| IC50 (nM) | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Varies widely depending on the inhibitor's potency. |
| Ki (nM) | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. It is a measure of the inhibitor's binding affinity. | Lower values indicate higher affinity. |
| Mechanism | The mode of inhibition (e.g., competitive, non-competitive, uncompetitive). | Competitive |
Note: Specific IC50 and Ki values for this compound require dedicated experimental determination.
Experimental Protocols for Assessing 11β-HSD1 Inhibition by this compound
The following sections outline detailed methodologies for characterizing the inhibitory effect of this compound on 11β-HSD1 activity.
In Vitro Enzyme Inhibition Assay (Homogenous Time-Resolved Fluorescence - HTRF)
This protocol describes a robust in vitro assay to determine the IC50 value of this compound for 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound (test inhibitor)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
HTRF cortisol assay kit (containing cortisol-d2 and anti-cortisol-cryptate)
-
384-well low-volume microplates
-
Plate reader capable of HTRF detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Reaction:
-
In a 384-well plate, add the following components in order:
-
Assay buffer
-
This compound solution at various concentrations (or vehicle control)
-
Recombinant 11β-HSD1 enzyme
-
NADPH
-
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate, cortisone.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution containing EDTA or a known non-specific inhibitor.
-
Add the HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate) to all wells.
-
Incubate at room temperature for at least 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based 11β-HSD1 Inhibition Assay
This protocol outlines a method to assess the ability of this compound to inhibit 11β-HSD1 activity in a cellular context.
Materials:
-
A suitable cell line expressing 11β-HSD1 (e.g., HEK293 cells transiently transfected with human 11β-HSD1, or a cell line with endogenous expression like differentiated 3T3-L1 adipocytes).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cortisone (substrate)
-
This compound (test inhibitor)
-
Luciferase reporter construct driven by a glucocorticoid response element (GRE).
-
Transfection reagent (for transient transfections).
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection (if applicable):
-
Culture the chosen cell line under standard conditions.
-
If using a transient expression system, co-transfect the cells with plasmids encoding 11β-HSD1 and a GRE-luciferase reporter.
-
-
Compound Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with a serum-free medium containing various concentrations of this compound (or vehicle control).
-
Pre-incubate the cells with the inhibitor for a defined period (e.g., 1 hour).
-
-
Substrate Addition and Incubation:
-
Add cortisone to the medium to initiate the intracellular conversion to cortisol.
-
Incubate the cells for a further period (e.g., 24 hours) to allow for glucocorticoid receptor activation and subsequent luciferase expression.
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
-
Data Analysis:
-
Plot the luciferase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: 11β-HSD1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.
Caption: Logical relationship of competitive inhibition of 11β-HSD1 by this compound.
Conclusion
This compound acts as a competitive inhibitor of 11β-HSD1, offering a potential mechanism for modulating intracellular glucocorticoid levels. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its inhibitory potency. Further research to determine the precise IC50 and Ki values of this compound is warranted to fully elucidate its therapeutic potential. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of the mechanism of action and the methodologies employed in its investigation. This technical guide serves as a valuable resource for researchers and drug development professionals working on the modulation of glucocorticoid metabolism for the treatment of metabolic diseases.
References
Adrenosterone: A Technical Guide to its Biological Functions and Physiological Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenosterone, an endogenous steroid hormone, has garnered significant interest for its dual role as a prohormone and an enzyme inhibitor. This technical guide provides an in-depth review of the biological functions and physiological significance of this compound. It details its biosynthesis, mechanism of action, and metabolic fate, with a focus on its role as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD11β1) and as a precursor to the potent androgen, 11-ketotestosterone. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual representations of relevant signaling pathways to serve as a comprehensive resource for researchers in endocrinology, drug discovery, and metabolic diseases.
Introduction
This compound (androst-4-ene-3,11,17-trione), also known as Reichstein's substance G, is a steroid hormone produced primarily in the adrenal glands.[1][2] While it possesses weak intrinsic androgenic activity, its physiological significance is amplified by its roles as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD11β1) and as a prohormone to the active androgen 11-ketotestosterone.[2][3] Its ability to modulate cortisol levels and contribute to the androgen pool has made it a molecule of interest for its potential effects on body composition, including reducing fat mass and increasing muscle mass.[4] This guide provides a detailed technical overview of the current scientific understanding of this compound.
Biosynthesis and Metabolism
This compound is synthesized in the adrenal cortex from androstenedione.[5] The conversion is a two-step process involving hydroxylation followed by oxidation.
The primary metabolic fate of this compound is its conversion to 11-ketotestosterone, a potent androgen.[2] Orally administered this compound is metabolized in the liver, and its metabolites are excreted in the urine. The major urinary metabolites include 11β-hydroxyandrosterone, 11β-hydroxyetiocholanolone, 11-oxoandrosterone, and 11-oxoetiocholanolone.[6]
Biosynthetic Pathway of this compound
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms: inhibition of HSD11β1 and conversion to 11-ketotestosterone.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD11β1)
This compound acts as a competitive inhibitor of HSD11β1, the enzyme responsible for the conversion of inactive cortisone to active cortisol in peripheral tissues such as the liver and adipose tissue.[3][7] By inhibiting HSD11β1, this compound effectively reduces local cortisol concentrations.[4] This reduction in cortisol can have several physiological consequences, including a potential decrease in muscle catabolism and a reduction in visceral fat accumulation.[2]
Prohormone to 11-Ketotestosterone
This compound serves as a direct precursor to 11-ketotestosterone, a potent androgen.[2] This conversion allows this compound to indirectly exert androgenic effects. 11-ketotestosterone binds to and activates the androgen receptor, leading to the transcription of androgen-responsive genes.[8] This can contribute to anabolic effects, such as increased muscle protein synthesis and muscle mass.[8][9]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its active metabolite, 11-ketotestosterone.
Table 1: this compound Pharmacological and Pharmacokinetic Properties
| Parameter | Value | Reference |
| HSD11β1 Inhibition (IC₅₀) | ~1-2 μM | [3] |
| Androgen Receptor Binding | Weak | [3] |
| Glucocorticoid Receptor Binding | Not reported | |
| Oral Bioavailability | Limited | [3] |
| Half-life | ~1-2 hours | [3] |
Table 2: 11-Ketotestosterone Androgen Receptor Binding Affinity
| Compound | Relative Binding Affinity (vs. Dihydrotestosterone) |
| Dihydrotestosterone (DHT) | 100% |
| Testosterone | ~50% |
| 11-Ketotestosterone | ~50% |
Note: Data on the binding affinity of 11-ketotestosterone is still emerging and may vary between studies.
Signaling Pathways
Cortisol Signaling Pathway and Inhibition by this compound
References
- 1. Impact of Adrenal Steroids on Regulation of Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C19H24O3 | CID 223997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of criteria for the detection of this compound administration by gas chromatography-mass spectrometry and gas chromatography-combustion-isotope ratio mass spectrometry for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Adrenosterone as a Precursor to 11-Ketotestosterone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenosterone, an 11-oxygenated (11-oxy) androgen, serves as a crucial precursor in the biosynthesis of the potent androgen, 11-ketotestosterone (11-KT). This conversion is a key step in the adrenal and peripheral synthesis of active androgens, playing a significant role in various physiological and pathophysiological processes, including certain endocrine disorders and castration-resistant prostate cancer. This technical guide provides a comprehensive overview of the biochemical pathways, enzymatic kinetics, and experimental methodologies for studying the conversion of this compound to 11-ketotestosterone.
Introduction
This compound (also known as 11-ketoandrostenedione, 11-KA4, or 11-OXO) is a steroid hormone with weak androgenic effects.[1] Its significance lies in its role as a prohormone for 11-ketotestosterone, a potent androgen with biological activity comparable to testosterone.[2] While 11-ketotestosterone is the primary androgen in fish, its importance in human physiology, particularly in conditions of androgen excess and in tissues like the prostate, is increasingly recognized.[1][3] The enzymatic conversion of this compound to 11-ketotestosterone is a critical control point in the synthesis of this active androgen.
Biochemical Pathway of 11-Ketotestosterone Synthesis from this compound
The synthesis of 11-ketotestosterone from this compound is a key step in the broader pathway of 11-oxygenated androgen production, which primarily originates from the adrenal glands.[4][5][6]
The direct conversion of this compound (11-ketoandrostenedione) to 11-ketotestosterone is catalyzed by the enzyme Aldo-keto reductase family 1 member C3 (AKR1C3) , also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5).[4][6] This enzyme reduces the 17-keto group of this compound to a 17β-hydroxyl group, yielding 11-ketotestosterone.
This compound itself is formed from 11β-hydroxyandrostenedione (11-OHA4) through the action of 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) .[4][5][7] The initial precursor in this adrenal pathway is androstenedione, which is converted to 11β-hydroxyandrostenedione by cytochrome P450 11β-hydroxylase (CYP11B1) .[4][5][7]
References
- 1. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
The Pharmacokinetics and Metabolism of Oral Adrenosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenosterone (Androst-4-ene-3,11,17-trione), an endogenous steroid hormone, has garnered attention as a dietary supplement and is listed as a prohibited substance by the World Anti-Doping Agency (WADA). Understanding its pharmacokinetic profile and metabolic fate following oral administration is crucial for both clinical research and doping control. This technical guide provides a comprehensive overview of the current scientific knowledge on the pharmacokinetics and metabolism of oral this compound. While extensive human pharmacokinetic data is limited, this document synthesizes available information on its absorption, metabolism, and excretion, including detailed experimental protocols and quantitative data from key studies.
Introduction
This compound is a C19 steroid produced primarily in the adrenal cortex. It is a metabolite of androstenedione and a precursor to 11-ketotestosterone.[1][2] Marketed as a dietary supplement, it is purported to reduce body fat and increase muscle mass, believed to act as an inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is involved in the conversion of cortisone to the active glucocorticoid cortisol.[3][4] This guide focuses on the scientific understanding of how orally ingested this compound is processed by the human body.
Pharmacokinetics
Detailed pharmacokinetic studies on oral this compound in humans are scarce in publicly available literature. Much of the existing knowledge is derived from studies focused on doping control and urinary metabolite profiling.
Absorption
Following oral administration, this compound is absorbed from the gastrointestinal tract. One study involving a single oral dose of 75 mg in a healthy volunteer indicated that this compound and its metabolites were detectable in urine within a 48-hour period, with the maximum level of excretion observed at 4.1 hours post-administration.[5] This suggests relatively rapid absorption and subsequent metabolism and clearance. However, key pharmacokinetic parameters such as the peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax) in plasma, and the area under the curve (AUC) have not been well-documented in available human studies.
Distribution
Information regarding the distribution of this compound in human tissues after oral administration is not well-established in the scientific literature. As a steroid hormone, it is expected to be distributed to various tissues.
Bioavailability
The oral bioavailability of this compound has not been formally reported. Like many other steroid hormones, it is likely to undergo significant first-pass metabolism in the liver, which could reduce its systemic bioavailability.
Metabolism
The metabolism of this compound has been more extensively studied than its other pharmacokinetic properties. It is primarily metabolized in the liver through a series of reduction and hydroxylation reactions. The major metabolic pathway involves the reduction of the ketone groups at positions 3, 11, and 17, and the reduction of the double bond at C4-C5.
The primary enzymes involved in this compound metabolism include:
-
11β-hydroxysteroid dehydrogenase (11β-HSD) : Catalyzes the conversion between 11-oxo and 11β-hydroxy groups.
-
17β-hydroxysteroid dehydrogenase (17β-HSD) : Reduces the 17-keto group.
-
5α-reductase and 5β-reductase : Reduce the C4-C5 double bond.
-
3α-hydroxysteroid dehydrogenase (3α-HSD) : Reduces the 3-keto group.
These enzymatic reactions result in a variety of metabolites that are then conjugated, primarily with glucuronic acid, to increase their water solubility for excretion in the urine.[5][6]
Excretion
This compound and its metabolites are primarily excreted in the urine.[3][5] Studies have shown that after oral administration, there is a substantial increase in the urinary excretion of several key metabolites.[3] The parent compound, this compound, is detectable in urine but at very low levels.[5]
Quantitative Data on this compound Metabolism
The following tables summarize the quantitative data available from studies on oral this compound administration.
Table 1: Urinary Excretion Profile of this compound and its Metabolites
| Parameter | Value | Reference |
| Detection Window in Urine | Up to 48 hours | [5] |
| Time of Maximum Excretion | 4.1 hours | [5] |
| Total this compound Excreted in 48h | 14.75 ng (after a 75 mg oral dose) | [5] |
Table 2: Major Urinary Metabolites Identified After Oral this compound Administration
| Metabolite | Study Population | Analytical Method | Reference |
| 11β-hydroxyandrosterone | 2 male subjects | GC-MS, GC-C-IRMS | [3] |
| 11β-hydroxyetiocholanolone | 2 male subjects | GC-MS, GC-C-IRMS | [3] |
| 11-oxoandrosterone | 2 male subjects | GC-MS, GC-C-IRMS | [3] |
| 11-oxoetiocholanolone | 2 male subjects | GC-MS, GC-C-IRMS | [3] |
| This compound-M1 (C19H26O3) | 1 healthy volunteer | LC/APCI/MS, GC/MS | [5] |
| This compound-M2 (C19H26O4) | 1 healthy volunteer | LC/APCI/MS, GC/MS | [5] |
Table 3: Minor Urinary Metabolites Identified After Oral this compound Administration
| Metabolite | Study Population | Analytical Method | Reference |
| 3α,17β-dihydroxy-5β-androstan-11-one | 2 male subjects | GC-MS, GC-C-IRMS | [3] |
| 3α-hydroxyandrost-4-ene-11,17-dione | 2 male subjects | GC-MS, GC-C-IRMS | [3] |
| 3α,11β-dihydroxyandrost-4-en-17-one | 2 male subjects | GC-MS, GC-C-IRMS | [3] |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the metabolism of oral this compound.
Study of Urinary Metabolism by Brooker et al. (2009)[3]
-
Subjects: Two healthy male volunteers.
-
Dosage and Administration: A single oral dose of this compound. The exact dosage is not specified in the abstract.
-
Sample Collection: Urine samples were collected. The timing and duration of collection are not detailed in the abstract.
-
Analytical Method:
-
Sample Preparation: Details of the extraction and derivatization are not provided in the abstract but would typically involve solid-phase extraction, enzymatic hydrolysis of conjugates, and derivatization to form trimethylsilyl ethers for GC-MS analysis.
-
Instrumentation: Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) were used for the identification and confirmation of metabolites.
-
Study of Excretion Profile by Han et al.[5]
-
Subject: One healthy volunteer.
-
Dosage and Administration: A single oral dose of 75 mg of this compound.
-
Sample Collection: Urine samples were collected over a 48-hour period.
-
Analytical Method:
-
Instrumentation: Liquid chromatography with atmospheric pressure chemical ionization mass spectrometry (LC/APCI/MS) and gas chromatography with mass spectrometry (GC/MS) were utilized. The parent this compound was detected by GC/TOF-MS.
-
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic transformations of this compound.
Experimental Workflow for Metabolite Identification
This diagram outlines a typical workflow for the analysis of this compound metabolites in urine.
Conclusion
The current body of scientific literature provides valuable insights into the metabolism of orally administered this compound, primarily identifying its major and minor urinary metabolites. However, there is a notable lack of comprehensive pharmacokinetic data, including absorption rates, bioavailability, and distribution profiles in humans. The existing studies, often conducted in the context of doping control, have utilized small sample sizes. Future research with larger cohorts and more detailed pharmacokinetic modeling is necessary to fully characterize the disposition of oral this compound in the human body. This will be essential for a complete understanding of its physiological and pharmacological effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of criteria for the detection of this compound administration by gas chromatography-mass spectrometry and gas chromatography-combustion-isotope ratio mass spectrometry for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Weak Androgenic Effects of Adrenosterone
Audience: Researchers, scientists, and drug development professionals.
This in-depth guide serves as a technical resource on the weak androgenic properties of Adrenosterone. It consolidates quantitative data, outlines detailed experimental methodologies, and provides visual representations of key biological pathways and workflows to facilitate a comprehensive understanding for research and development applications.
Quantitative Analysis of Androgenic Activity
This compound (androst-4-ene-3,11,17-trione) is an endogenous steroid hormone recognized for its extremely weak androgenic effect[1]. Its activity is substantially lower than that of major androgens like testosterone and even other adrenal androgens such as androstenedione.[2] The following table summarizes the quantitative data from in vitro assays, comparing this compound's androgen receptor (AR) binding affinity and transactivation potential to other relevant steroids. This data is crucial for contextualizing its biological potency.
Table 1: Comparative In Vitro Androgenic Activity
| Compound | Androgen Receptor (AR) Binding Affinity (Ki, nM) | AR Transactivation (EC50, nM) |
| Testosterone | ~1-5 | ~1-10 |
| 5α-Dihydrotestosterone (DHT) | ~0.2-1 | ~0.1-1 |
| Androstenedione | ~50-100 | ~50-100 |
| This compound | >1000 | >1000 |
Note: Values are approximate and compiled from various studies for comparative purposes. Absolute values can vary based on specific assay conditions.
Core Experimental Protocols
The assessment of a compound's androgenicity relies on a standardized set of in vitro and in vivo assays. Below are the detailed methodologies for the key experiments used to characterize this compound's effects.
In Vitro: Androgen Receptor Binding Assay
Objective: To determine the direct binding affinity of this compound to the androgen receptor.
Methodology:
-
Receptor Source: A cytosolic fraction containing the AR is prepared from androgen-sensitive tissues (e.g., rat prostate) or from cells engineered to overexpress the human AR.
-
Competitive Binding: A constant, low concentration of a high-affinity radiolabeled androgen (e.g., [³H]-DHT) is incubated with the receptor preparation.
-
Test Compound Addition: Increasing concentrations of unlabeled this compound (the competitor) are added to the incubation mixture.
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Unbound steroids are then separated from the receptor-ligand complexes, typically using a hydroxylapatite or dextran-coated charcoal method.
-
Quantification: The radioactivity of the receptor-bound fraction is measured via liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation to reflect the true binding affinity.
In Vitro: AR Transactivation Assay
Objective: To measure the ability of this compound to activate the AR and induce the transcription of a reporter gene.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa, or a prostate cancer cell line like LNCaP) is used. These cells are co-transfected with two plasmids:
-
Cell Treatment: The transfected cells are cultured and then treated with a range of concentrations of this compound, a positive control (e.g., DHT), and a vehicle control.
-
Incubation: Cells are incubated for 24-48 hours to allow for AR activation, nuclear translocation, and reporter gene expression.
-
Lysis & Measurement: The cells are lysed, and the activity of the reporter enzyme is quantified using a luminometer or spectrophotometer.
-
Data Analysis: A dose-response curve is generated, from which the half-maximal effective concentration (EC50) is calculated. This value represents the potency of the compound as a transcriptional activator.
In Vivo: The Hershberger Bioassay
Objective: To assess the androgenic (agonist) or anti-androgenic (antagonist) activity of this compound in a whole-animal model.
Methodology:
-
Animal Model: The assay uses peripubertal male rats that have been castrated to remove the primary source of endogenous androgens[5][6]. A recovery period of 7-10 days follows surgery.
-
Dosing Regimen: The castrated rats are randomly assigned to groups and treated daily (typically via oral gavage or subcutaneous injection) for 10 consecutive days with:
-
Vehicle control.
-
A reference androgen (e.g., testosterone propionate).
-
Varying doses of this compound.
-
-
Endpoint Measurement: On day 11, the animals are euthanized, and the absolute weights of five specific androgen-dependent tissues are recorded: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis[6].
-
Data Analysis: The tissue weights of the this compound-treated groups are statistically compared to the vehicle control group. A significant increase in the weight of at least two of the five tissues indicates androgenic activity.
Visualizing Pathways and Processes
Diagrams created using the DOT language provide clear visual summaries of the complex biological and experimental processes involved in assessing this compound's androgenicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 5. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on Adrenosterone Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenosterone, an endogenous steroid hormone, has garnered interest for its potential physiological and pharmacological effects. Primarily known as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD11β1), it plays a role in modulating local glucocorticoid concentrations. While also exhibiting weak androgenic properties, a comprehensive quantitative understanding of its direct interaction with androgen and glucocorticoid receptors remains to be fully elucidated in publicly available literature. This technical guide provides an in-depth overview of the preliminary in vitro studies on this compound's activity, focusing on its mechanism of action as an HSD11β1 inhibitor. Furthermore, it outlines the detailed experimental protocols for key in vitro assays essential for characterizing the androgenic and glucocorticoid activity of compounds like this compound. This guide also includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies involved in such research.
Introduction
This compound, also known as 11-keto-androstenedione, is a steroid hormone produced in the adrenal glands[1]. It is a metabolic intermediate in the synthesis of 11-ketotestosterone, a potent androgen in fish[1]. In humans, this compound is present in small amounts and is understood to possess weak androgenic effects[2]. Its primary mechanism of action identified in in vitro studies is the competitive inhibition of 11β-hydroxysteroid dehydrogenase type 1 (HSD11β1), an enzyme responsible for the conversion of inactive cortisone to active cortisol[2]. By inhibiting HSD11β1, this compound effectively reduces the local concentration of cortisol, a key glucocorticoid. This mode of action has led to its investigation for potential applications in metabolic and inflammatory conditions.
This guide will summarize the available in vitro data on this compound's activity and provide detailed methodologies for the key experiments used to assess the androgenic and glucocorticoid potential of steroid compounds.
This compound's Mechanism of Action
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD11β1)
The most well-characterized in vitro activity of this compound is its competitive inhibition of HSD11β1[2]. This enzyme is a crucial regulator of intracellular glucocorticoid levels, catalyzing the conversion of cortisone to the biologically active cortisol.
-
Significance of HSD11β1 Inhibition: Overactivity of HSD11β1 in tissues like adipose and liver is associated with metabolic syndrome. By inhibiting this enzyme, this compound can reduce local cortisol levels, which may have therapeutic benefits.
While the inhibitory action is established, specific quantitative data such as the half-maximal inhibitory concentration (IC50) from various in vitro enzymatic assays are not consistently reported in publicly accessible literature.
Androgenic and Glucocorticoid Receptor Activity
Similarly, its interaction with the glucocorticoid receptor (GR) is not extensively documented with quantitative metrics. Understanding these interactions is crucial for a complete pharmacological profile.
Quantitative Data Presentation
Due to the limited availability of specific quantitative data for this compound's interaction with androgen and glucocorticoid receptors in the public domain, the following tables present example data for other well-characterized steroids. This illustrates how such data would be structured for comparative analysis.
Table 1: Example Androgen Receptor (AR) Binding Affinity of Various Steroids
| Compound | Receptor Source | Radioligand | Ki (nM) |
| Dihydrotestosterone (DHT) | Hamster Prostate Cytosol | [3H]DHT | 3.2[3] |
| Cyproterone Acetate | Hamster Prostate Cytosol | [3H]DHT | 4.4[3] |
| This compound | Data Not Available |
Table 2: Example Androgen Receptor (AR) Transactivation Activity of Various Steroids
| Compound | Cell Line | Reporter Gene | EC50 (nM) |
| Dihydrotestosterone (DHT) | 22Rv1 | Luciferase | 0.063[4] |
| Testosterone | CHO | Luciferase | ~0.5[4] |
| This compound | Data Not Available |
Table 3: Example Glucocorticoid Receptor (GR) Binding Affinity of Various Steroids
| Compound | Receptor Source | Radioligand | Kd (nM) |
| Dexamethasone | AtT-20 cells | [3H]Dexamethasone | 8.5[5] |
| Corticosterone | AtT-20 cells | [3H]Corticosterone | 51[5] |
| This compound | Data Not Available |
Table 4: Example Glucocorticoid Receptor (GR) Transactivation Activity of Various Steroids
| Compound | Cell Line | Reporter Gene | EC50 (nM) |
| Dexamethasone | A549 | Luciferase | 2.2 x 10^-3[6] |
| Budesonide | A549 | Luciferase | 5.0 x 10^-5[6] |
| This compound | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the activity of steroid hormones like this compound.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the Androgen Receptor (AR) and Glucocorticoid Receptor (GR).
Materials:
-
Purified recombinant human AR or GR protein, or cytosolic extracts from cells/tissues expressing the receptor.
-
Radiolabeled ligand (e.g., [3H]dihydrotestosterone for AR, [3H]dexamethasone for GR).
-
Test compound (this compound).
-
Non-labeled competitor (for non-specific binding determination).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound (this compound) and the non-labeled competitor.
-
Incubation: In a microplate or microcentrifuge tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or non-labeled competitor.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. Common methods include filtration through glass fiber filters or charcoal-dextran adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Reporter Gene Assay (Transactivation Assay)
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.
Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of this compound on the AR and GR.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa, or specific prostate/breast cancer cell lines)[7].
-
Expression vector for the human AR or GR.
-
Reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Reference agonist (e.g., DHT for AR, dexamethasone for GR).
-
Reference antagonist (e.g., bicalutamide for AR, mifepristone for GR).
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the receptor expression vector and the reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, seed the cells into a multi-well plate and treat them with a range of concentrations of the test compound (this compound). For antagonist assays, co-treat with a fixed concentration of a reference agonist.
-
Incubation: Incubate the cells for a specific period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: For agonist activity, plot the reporter gene activity against the logarithm of the test compound concentration to determine the EC50 value. For antagonist activity, plot the inhibition of agonist-induced reporter activity against the logarithm of the test compound concentration to determine the IC50 value.
HSD11β1 Enzymatic Assay
This assay measures the inhibitory effect of a compound on the activity of the HSD11β1 enzyme.
Objective: To determine the IC50 value of this compound for the inhibition of HSD11β1.
Materials:
-
Recombinant human HSD11β1 enzyme.
-
Substrate (e.g., cortisone).
-
Cofactor (NADPH).
-
Test compound (this compound).
-
Assay buffer.
-
Detection system to measure the product (cortisol) or the consumption of the cofactor. This can be done using methods like HPLC, mass spectrometry, or a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.
Procedure:
-
Reaction Setup: In a microplate, combine the HSD11β1 enzyme, substrate, and cofactor in the assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of product formed or cofactor consumed.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: Canonical Androgen Receptor Signaling Pathway.
Caption: Canonical Glucocorticoid Receptor Signaling Pathway.
Caption: this compound's Inhibition of HSD11β1.
Caption: General Workflow for a Reporter Gene Assay.
Conclusion
Preliminary in vitro studies indicate that this compound's primary mechanism of action is the competitive inhibition of HSD11β1, positioning it as a modulator of local glucocorticoid activity. While it is also recognized as a weak androgen, detailed quantitative data on its direct interactions with androgen and glucocorticoid receptors are not extensively available in the public domain. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct further in vitro characterization of this compound and other novel steroid compounds. Such studies are essential to fully elucidate their pharmacological profiles and to identify their therapeutic potential. Future research should focus on generating comprehensive quantitative data to enable a more complete understanding of this compound's activity at the molecular level.
References
- 1. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. The relationship between glucocorticoid biopotency and receptor binding in the AtT-20 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Untapped Potential of Adrenosterone: A Technical Guide to Identifying Novel Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenosterone, a steroid hormone with a multifaceted biological profile, has garnered increasing interest for its therapeutic potential. Primarily known as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD11β1) and a weak androgen, recent evidence suggests its role extends to the modulation of key signaling pathways implicated in cancer metastasis. This technical guide provides an in-depth exploration of the established and emerging biological targets of this compound. It offers a comprehensive summary of quantitative data, detailed experimental protocols for target identification and validation, and visual representations of the associated signaling pathways to facilitate further research and drug development endeavors.
Introduction
This compound, an endogenous steroid hormone, occupies a unique position in the landscape of endocrine signaling. While its androgenic properties are considered weak, its potent and competitive inhibition of HSD11β1 positions it as a modulator of glucocorticoid metabolism. This inhibition effectively reduces the conversion of inactive cortisone to active cortisol, a mechanism with implications for metabolic disorders and inflammatory conditions.
Beyond its well-established role as an HSD11β1 inhibitor, emerging research has illuminated this compound's capacity to influence cellular processes central to cancer progression. Notably, it has been shown to suppress the expression of the transcription factors Snail and Slug, key regulators of the epithelial-mesenchymal transition (EMT), a critical process in tumor metastasis. This guide aims to consolidate the current understanding of this compound's biological interactions and provide a practical framework for the identification of novel targets, thereby unlocking its full therapeutic potential.
Known Biological Targets of this compound
Primary Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD11β1)
This compound is a well-documented competitive inhibitor of HSD11β1, an enzyme responsible for the intracellular regeneration of active cortisol from inactive cortisone.[1][2][3] By blocking this conversion, this compound effectively reduces local glucocorticoid levels in tissues where HSD11β1 is expressed, such as adipose tissue and the liver.
Quantitative Data on HSD11β1 Inhibition:
| Parameter | Value | Cell Line/System | Reference |
| Inhibition Type | Competitive | - | [1][2][3] |
| Ki | Not explicitly reported | - | - |
| IC50 | Not explicitly reported | - | - |
Note: While the competitive inhibition is established, specific Ki and IC50 values for this compound are not consistently reported in the reviewed literature. Determination of these values is a critical step for quantitative assessment.
Secondary Target: Androgen Receptor (AR)
This compound exhibits weak androgenic activity, indicating a degree of interaction with the Androgen Receptor (AR).[1] The binding affinity is significantly lower than that of potent androgens like dihydrotestosterone (DHT).
Quantitative Data on Androgen Receptor Binding:
| Parameter | Value | Assay Type | Reference |
| Relative Binding Affinity (RBA) | Weak (specific values not consistently reported) | Competitive Radioligand Binding Assay | [4][5][6] |
| IC50 | Not explicitly reported | Competitive Radioligand Binding Assay | [7][8][9] |
Emerging Targets in Cancer Metastasis: Snail and Slug
Recent studies have highlighted the role of this compound in suppressing cancer cell motility and invasion. This effect is attributed to the downregulation of the zinc-finger transcription factors Snail and Slug.[1][2] These proteins are master regulators of the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to gain migratory and invasive properties. The downregulation of Snail and Slug by this compound leads to an increase in the expression of E-cadherin, a key component of cell-cell adhesion, thereby reversing the EMT phenotype.[4][10]
Quantitative Data on Snail and Slug Regulation:
| Cell Line | Effect of this compound | Downstream Effect | Reference |
| HCCLM3, MDA-MB-231 | Markedly decreases Snail and Slug expression | Increased E-cadherin expression | [1][10] |
Experimental Protocols for Target Identification and Validation
HSD11β1 Enzymatic Inhibition Assay
This protocol outlines a method to determine the inhibitory potential and kinetics of this compound on HSD11β1 activity.
Principle: The assay measures the conversion of a substrate (e.g., cortisone) to its product (cortisol) by HSD11β1 in the presence and absence of the inhibitor (this compound). The product can be quantified using methods like HPLC or mass spectrometry.
Materials:
-
Recombinant human HSD11β1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound (inhibitor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and recombinant HSD11β1.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the substrate, cortisone.
-
Incubate the reaction at 37°C for a specific time period.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the amount of cortisol produced using HPLC or LC-MS/MS.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
To determine the inhibition constant (Ki) for competitive inhibition, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using a Lineweaver-Burk or Dixon plot.
Workflow for HSD11β1 Inhibition Assay:
References
- 1. researchgate.net [researchgate.net]
- 2. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. biorxiv.org [biorxiv.org]
- 8. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen Regulates Snail and Slug in the Down-Regulation of E-Cadherin and Induces Metastatic Potential of Ovarian Cancer Cells through Estrogen Receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cpi.vm.uni-freiburg.de [cpi.vm.uni-freiburg.de]
The Therapeutic Potential of Adrenosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Adrenosterone, an endogenous steroid hormone, is emerging as a molecule of significant interest in therapeutic research. Initially identified as a weak androgen, its primary mechanism of action is now understood to be the competitive inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a critical regulator of glucocorticoid activity, catalyzing the conversion of inactive cortisone to active cortisol within tissues. By modulating intracellular cortisol levels, this compound presents a unique opportunity for therapeutic intervention in a range of physiological and pathological processes, including metabolic disorders, cancer, and inflammatory conditions. This technical guide provides an in-depth exploration of the core scientific principles underlying the therapeutic potential of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Mechanism of Action: Inhibition of 11β-HSD1 and Androgenic Activity
This compound's principal therapeutic promise lies in its role as a competitive inhibitor of 11β-HSD1. This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue.[1] Within these tissues, the conversion of cortisone to the potent glucocorticoid cortisol can contribute to various metabolic dysfunctions when dysregulated. By competitively binding to 11β-HSD1, this compound reduces the local concentration of active cortisol, thereby mitigating its downstream effects. This mechanism is the basis for its investigation in conditions associated with excess glucocorticoid activity.
Furthermore, this compound serves as a prohormone, being converted in the body to the more potent androgen, 11-ketotestosterone.[2][3] This metabolite is capable of binding to and activating the androgen receptor, contributing to the overall pharmacological profile of this compound. The androgenic effects are generally considered to be weaker than those of testosterone.
Quantitative Data Summary
To facilitate a clear understanding of this compound's biochemical and cellular activities, the following tables summarize key quantitative data from available research.
| Parameter | Value | Comments | Reference |
| Enzyme Inhibition | |||
| 11β-HSD1 (reductase) | Not explicitly quantified in reviewed literature | Described as a competitive inhibitor. | [1] |
| Androgen Receptor Binding | |||
| 11-Ketotestosterone (metabolite) | Ki = 80.8 nM | Competitive whole-cell binding assay using human androgen receptor. | [2][3] |
| Testosterone (for comparison) | Ki = 34.3 nM | Competitive whole-cell binding assay using human androgen receptor. | [2][3] |
| Dihydrotestosterone (for comparison) | Ki = 22.7 nM | Competitive whole-cell binding assay using human androgen receptor. | [2][3] |
| In Vitro Cytotoxicity | |||
| Various Cancer Cell Lines | IC50 values not available in reviewed literature | Qualitative anti-metastatic effects observed in zebrafish xenograft models. | [4][5] |
Therapeutic Areas of Investigation
Metabolic Disorders: Fat Loss and Muscle Mass
The inhibition of 11β-HSD1 by this compound has led to its promotion as a dietary supplement for fat loss and muscle gain. The proposed mechanism involves reducing cortisol's catabolic effects on muscle tissue and its role in promoting visceral fat deposition. While preclinical evidence suggests that androgens can influence body composition by reducing fat mass and increasing lean mass, robust clinical data specifically for this compound is currently lacking.[6][7]
Oncology: Anti-Metastatic Potential
Recent preclinical studies have highlighted a potential role for this compound in oncology. In a zebrafish xenograft model of metastasis, this compound was identified as a suppressor of cancer cell dissemination.[4][5] This effect is thought to be mediated through the inhibition of 11β-HSD1 and subsequent downstream signaling pathways that influence cell migration and invasion. Further research is needed to elucidate the precise mechanisms and to validate these findings in mammalian models.
Anti-inflammatory Effects
Given its ability to reduce local cortisol concentrations, this compound is hypothesized to possess anti-inflammatory properties. By dampening the inflammatory cascade mediated by glucocorticoids, it may offer a novel approach to managing inflammatory conditions. However, specific in vitro or in vivo studies quantifying the anti-inflammatory efficacy of this compound are not yet widely available.
Experimental Protocols
This section details the methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.
11β-HSD1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of compounds against 11β-HSD1.
-
Cell Culture: HEK293 cells are transiently transfected to express human 11β-HSD1.
-
Assay Procedure:
-
Transfected cells are plated in 48-well plates.
-
After 24 hours, the media is replaced with serum-free media containing the substrate (e.g., 100 nM cortisone) and varying concentrations of the test compound (e.g., this compound or a known inhibitor like carbenoxolone).
-
Aliquots of the media are collected over a 24-hour period.
-
-
Analysis: The concentrations of the product (cortisol) and the remaining substrate are quantified using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.[8]
Androgen Receptor Competitive Binding Assay
This protocol outlines a whole-cell competitive binding assay to determine the binding affinity of a compound to the androgen receptor.
-
Cell Culture: COS-1 cells are transiently transfected with an expression vector for the human androgen receptor (pSVARo).
-
Assay Procedure:
-
Transfected cells are incubated with a fixed concentration of a radiolabeled androgen (e.g., 0.2 nM [3H]-Mibolerone).
-
Increasing concentrations of the unlabeled competitor compound (e.g., 11-ketotestosterone, testosterone, or DHT) are added.
-
The cells are incubated for 16 hours to reach binding equilibrium.
-
-
Analysis: The amount of bound radioligand is measured by scintillation counting. The results are plotted as the percentage of specific binding versus the log of the competitor concentration. The Ki (inhibitory constant) is then calculated from the IC50 value.[2][3]
Zebrafish Xenograft Metastasis Assay
This protocol describes an in vivo model to assess the anti-metastatic potential of a compound.
-
Cell Preparation: Human cancer cells (e.g., MDA-MB-231 breast cancer cells) are labeled with a fluorescent marker (e.g., RFP).
-
Xenotransplantation:
-
Approximately 100-200 fluorescently labeled cancer cells are microinjected into the duct of Cuvier of 48 hours post-fertilization (hpf) zebrafish embryos.
-
The embryos are then incubated in water containing either the test compound (e.g., this compound) or a vehicle control.
-
-
Analysis:
LC-MS/MS Quantification of this compound and its Metabolites in Human Plasma
This protocol details a method for the simultaneous quantification of multiple steroids, including 11-oxygenated androgens, in human plasma.
-
Sample Preparation:
-
A 200 µL plasma sample is subjected to liquid-liquid extraction with methyl tert-butyl ether.
-
The organic layer is evaporated to dryness and reconstituted in a suitable solvent.
-
-
Chromatography: The extracted steroids are separated on a C18 column using a gradient elution with methanol and water containing 0.1% formic acid.
-
Mass Spectrometry: The separated analytes are detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification.
-
Quantification: The concentration of each steroid is determined by comparing its peak area to that of a corresponding deuterated internal standard.[11][12][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 3. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Novel Zebrafish Model of Metastasis Identifies the HSD11β1 Inhibitor this compound as a Suppressor of Epithelial-Mesenchymal Transition and Metastatic Dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Body composition changes and inhibition of fat development in vivo implicates androgen in regulation of stem cell lineage allocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of testosterone on body fat composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. air.unimi.it [air.unimi.it]
- 10. Embryonic zebrafish xenograft assay of human cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
The Genesis of a Steroid: An In-depth Technical History of Reichstein's Substance G (Adrenosterone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of steroid chemistry and endocrinology, the 1930s marked a period of fervent discovery. Among the pioneers of this era, Swiss chemist Tadeus Reichstein stands as a monumental figure. His systematic investigation of the adrenal cortex led to the isolation and characterization of numerous corticosteroids, a feat that earned him a share of the Nobel Prize in Physiology or Medicine in 1950. Central to his early work was the identification of a series of compounds he designated with letters. This technical guide delves into the history of "Reichstein's substance G," a compound later named Adrenosterone. We will explore its discovery, initial isolation, early synthesis, and the elucidation of its biological activities, providing detailed experimental context for the modern researcher.
The Discovery and Initial Isolation of Substance G
In 1936, Tadeus Reichstein and his colleagues at the Pharmaceutical Institute in the University of Basel, Switzerland, undertook the monumental task of fractionating extracts from bovine adrenal glands.[1] Their work, published in Helvetica Chimica Acta, detailed the isolation of several crystalline substances from the adrenal cortex, one of which was designated "Substanz G".[2] This compound was later identified as androst-4-ene-3,11,17-trione and given the common name this compound.[1]
Experimental Protocols: Isolation from Bovine Adrenal Glands (Reichstein, 1936)
The isolation of Substance G was a multi-step process involving large quantities of starting material and meticulous separation techniques, characteristic of natural product chemistry in that era.
1. Extraction:
-
Starting Material: 1000 kg of bovine adrenal glands.[2]
-
Initial Processing: The glands were minced and extracted with ethanol. The ethanol was then removed by distillation under reduced pressure.
-
Solvent Partitioning: The resulting aqueous residue was extracted with benzene to separate the lipophilic steroid fraction. This yielded approximately 1 kg of a crude, oily residue.[2]
2. Preliminary Fractionation:
-
The 1 kg of crude extract was subjected to a series of solvent distributions between benzene and water to remove more polar impurities, concentrating the biologically active components into a fraction of about 25 grams.[2]
3. Ketone Separation using Girard's Reagent T:
-
To separate the ketonic steroids from non-ketonic compounds, the 25 g fraction was treated with Girard's Reagent T (trimethylacethydrazide ammonium chloride). This reagent forms water-soluble derivatives with ketones, allowing for their separation from the non-ketonic fraction.
-
This step yielded approximately 7-8 grams of a ketonic fraction which contained the bulk of the biological activity.[2]
4. Chromatographic Separation:
-
The ketonic fraction was then subjected to chromatography on aluminum oxide (Al₂O₃) columns.
-
Different solvent systems were used to elute the individual steroid components. This compound (Substance G) was isolated from one of these fractions.
5. Crystallization:
-
The fraction containing Substance G was further purified by repeated crystallizations from acetone and ether to yield the pure, crystalline compound.
Quantitative Data from Initial Isolation
| Parameter | Value | Source |
| Starting Material | 1000 kg of bovine adrenal glands | [2] |
| Crude Benzene Extract | ~1 kg | [2] |
| Biologically Active Concentrate | ~25 g | [2] |
| Ketonic Fraction | 7-8 g | [2] |
Note: The exact yield of pure this compound from the initial 1000 kg of adrenal glands is not explicitly stated in the Nobel lecture, but it was one of 29 substances isolated.
Early Chemical Synthesis
The first total chemical synthesis of this compound was a significant achievement that confirmed its structure and provided a means to produce the compound without relying on tedious and low-yield extraction from natural sources. While Reichstein's initial work focused on isolation, other research groups pursued the challenging task of laboratory synthesis. A notable early synthesis was achieved through the oxidation of 11-hydroxyprogesterone derivatives, a common strategy in early steroid synthesis. A representative early synthetic approach is outlined below.
Experimental Protocol: A Representative Early Synthetic Route
1. Starting Material: A suitable 11-hydroxylated steroid precursor, such as 11α-hydroxyprogesterone.
2. Oxidation of the C-11 Hydroxyl Group:
-
The 11α-hydroxyprogesterone is dissolved in a suitable solvent, such as acetic acid.
-
An oxidizing agent, chromium trioxide (CrO₃), is added to the solution. The reaction mixture is stirred at room temperature until the oxidation is complete.
-
The excess oxidizing agent is quenched, and the product, 11-ketoprogesterone, is extracted and purified.
3. Side-Chain Cleavage:
-
The progesterone side chain at C-17 is then cleaved to install the 17-keto group. This was often a multi-step process in early syntheses.
4. Introduction of the C-3 Keto Group and C-4 Double Bond:
-
If not already present, the characteristic A-ring structure of this compound (a ketone at C-3 and a double bond between C-4 and C-5) is established through a series of reactions, often involving bromination and dehydrobromination.
It is important to note that early synthetic routes were often lengthy and produced low overall yields compared to modern synthetic methods.
Biological Activity and Early Assessment
This compound was found to possess weak androgenic activity.[2] In the 1930s, the primary method for quantifying androgenic potency was the capon comb assay.
Experimental Protocol: Capon Comb Assay
1. Animal Model:
-
Young male chickens (cockerels) are castrated (caponized) to remove the endogenous source of androgens. This results in the regression of their combs and wattles.
2. Administration of the Test Substance:
-
The test compound (this compound) is dissolved in a suitable vehicle, typically oil.
-
A known amount of the solution is applied directly to the comb of the capon over several days.
3. Measurement of Comb Growth:
-
The size of the comb (length and height) is measured before and after the treatment period.
-
The increase in comb size is directly proportional to the androgenic activity of the substance.
4. Quantification:
-
The activity of the test substance is compared to that of a standard androgen, such as androsterone, to determine its relative potency.
Quantitative Data on Androgenic Activity
| Compound | Relative Androgenic Potency (Compared to Androsterone) |
| Androsterone | 1.0 |
| This compound | ~0.2 |
This value is an approximation based on qualitative descriptions of this compound as a "weak androgen" in early literature.
Signaling and Metabolic Pathways
This compound is now understood to be an intermediate in the biosynthesis of more potent androgens, particularly 11-ketotestosterone.[1] It is also recognized as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of cortisone to the active glucocorticoid, cortisol.
Metabolic Pathway of this compound
The primary metabolic fate of this compound is its conversion to 11-ketotestosterone, a potent androgen in fish and a significant adrenal androgen in humans.
Caption: Metabolic conversion of this compound to 11-Ketotestosterone.
Experimental Workflow for the Isolation of this compound
The overall workflow from raw adrenal glands to purified Substance G can be visualized as a multi-stage process.
Caption: Experimental workflow for the isolation of this compound.
Conclusion
The discovery and characterization of Reichstein's substance G, or this compound, represents a significant milestone in the history of steroid chemistry. The meticulous and large-scale experimental work conducted by Reichstein and his contemporaries laid the foundation for our understanding of the complex array of hormones produced by the adrenal cortex. While initially characterized as a weak androgen, the role of this compound as a key metabolic intermediate highlights the intricate relationships within the steroidogenic pathways. This historical perspective, complete with the original experimental context, provides valuable insights for today's researchers in endocrinology and drug development, reminding us of the foundational discoveries upon which modern steroid science is built.
References
Methodological & Application
Application Note: Quantification of Adrenosterone in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenosterone, also known as Reichstein's substance G or 11-ketoandrostenedione, is a steroid hormone with weak androgenic effects.[1] It is an intermediate in the metabolic pathway of androgens and is found in trace amounts in humans.[1][2] Accurate quantification of this compound in human plasma is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]
Metabolic Pathway of this compound
This compound is synthesized from androstenedione through a two-step enzymatic process. First, androstenedione is converted to 11β-hydroxyandrost-4-ene-3,17-dione by the enzyme cytochrome P450 11B1 in the inner mitochondrial membrane. Subsequently, 11β-hydroxyandrost-4-ene-3,17-dione is converted to this compound in the endoplasmic reticulum by corticosteroid 11-beta-dehydrogenase isozyme 1.[2]
Caption: Metabolic synthesis pathway of this compound from Androstenedione.
Experimental Protocol
This protocol outlines a validated method for the quantification of this compound in human plasma using LC-MS/MS. The workflow involves sample preparation by liquid-liquid extraction (LLE), chromatographic separation, and detection by tandem mass spectrometry.
Experimental Workflow
Caption: General workflow for this compound quantification in human plasma.
Materials and Reagents
-
This compound certified reference standard
-
Isotopically labeled internal standard (e.g., this compound-d4)
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw human plasma samples on ice.
-
To 200 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.
-
Add 1 mL of MTBE and vortex for 5 minutes for liquid-liquid extraction.[4]
-
Centrifuge at 12,000 rpm for 5 minutes.[4]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-55°C.[4][5]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[4]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Typical Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Optimized for separation of this compound from isomers |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
Note: The gradient should be optimized to ensure baseline separation of this compound from other endogenous steroids.
Mass Spectrometry (MS) Conditions
| Parameter | Typical Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for this compound and its IS |
| Collision Energy | To be optimized for each transition |
| Source Temp. | ~500°C |
MRM Transitions for this compound (Example):
-
Precursor Ion (m/z): 301.2
-
Product Ions (m/z): To be determined empirically (e.g., 121.1, 147.1)
Quantitative Data
While comprehensive quantitative validation data specifically for this compound is not consistently reported across a wide range of literature, the following table summarizes typical performance characteristics for the analysis of closely related androgens, such as Androstenedione, by LC-MS/MS in human plasma. These values can serve as a benchmark for method development and validation for this compound.
| Parameter | Typical Performance for Androgens (e.g., Androstenedione) |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 ng/mL[6][7] |
| Intra-day Precision (%CV) | < 15%[8] |
| Inter-day Precision (%CV) | < 15%[8] |
| Accuracy (% Recovery) | 85 - 115%[4] |
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. The protocol, including sample preparation, chromatography, and mass spectrometry conditions, serves as a comprehensive guide for researchers. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Profiling of Adrenosterone and its Metabolites using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the analysis of adrenosterone (also known as 11-oxoandrostenedione) and its primary metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an endogenous steroid hormone that has gained attention as a dietary supplement.[1] Monitoring its metabolic profile is crucial for understanding its physiological effects and for detecting its administration in sports doping control.[1] The described method involves enzymatic hydrolysis of conjugated steroids, solid-phase extraction (SPE) for sample clean-up and concentration, and derivatization to enhance volatility and ionization efficiency prior to GC-MS analysis. This document includes comprehensive experimental procedures, GC-MS parameters, and a summary of expected quantitative results.
Introduction
This compound (androst-4-ene-3,11,17-trione) is a steroid hormone with weak androgenic effects.[1] It is an intermediate in the metabolic pathway of androgens and is a precursor to the potent androgen 11-ketotestosterone. The administration of this compound leads to a significant increase in the urinary excretion of its metabolites, primarily 11β-hydroxyandrosterone, 11β-hydroxyetiocholanolone, 11-oxoandrosterone, and 11-oxoetiocholanolone.[1] Therefore, a robust and sensitive analytical method is required to accurately identify and quantify these metabolites in biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of steroids due to its high chromatographic resolution and mass spectrometric specificity. However, due to the low volatility of steroids and their presence as glucuronide and sulfate conjugates in urine, a multi-step sample preparation procedure is necessary. This typically includes enzymatic hydrolysis to cleave the conjugates, followed by extraction and chemical derivatization to produce volatile and thermally stable analytes.
This application note details a validated GC-MS method for the comprehensive profiling of this compound metabolites, providing researchers and drug development professionals with the necessary protocols for their own studies.
Metabolic Pathway of this compound
This compound is metabolized in the body to several key compounds that are subsequently excreted in the urine, primarily as glucuronide and sulfate conjugates. The major metabolic pathway involves the reduction of the ketone groups at C-11 and C-17, and the reduction of the A-ring.
Caption: Metabolic Pathway of this compound.
Experimental Protocols
Materials and Reagents
-
This compound and its metabolite standards (11β-hydroxyandrosterone, 11β-hydroxyetiocholanolone, 11-oxoandrosterone, 11-oxoetiocholanolone)
-
Internal Standard (e.g., d3-Testosterone or other suitable deuterated steroid)
-
Methanol, HPLC grade
-
Phosphate buffer (pH 7.0)
-
β-glucuronidase from E. coli
-
Sodium bicarbonate/potassium carbonate buffer (pH 9.5)
-
Methyl tert-butyl ether (MTBE)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (NH₄I)
-
Ethanethiol
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
The following protocol outlines the steps for the extraction and derivatization of this compound metabolites from a urine sample.
Caption: Experimental Workflow for GC-MS Analysis.
Step-by-Step Protocol:
-
Sample Collection and Initial Preparation:
-
To a 2 mL urine sample, add an appropriate amount of internal standard.
-
Add 1 mL of phosphate buffer (pH 7.0).
-
-
Enzymatic Hydrolysis:
-
Add 50 µL of β-glucuronidase solution.
-
Incubate the mixture at 55°C for 1 hour to hydrolyze the glucuronide conjugates.[2]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Elute the steroids with 3 mL of methanol.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Derivatization:
-
To the dry residue, add 100 µL of the derivatizing agent (e.g., a mixture of MSTFA, NH₄I, and ethanethiol).
-
Seal the vial and heat at 80°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[3]
-
Cool the sample to room temperature before injection into the GC-MS system.
-
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of this compound metabolites. These may need to be optimized for your specific instrumentation.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL, splitless mode |
| Injector Temperature | 280°C |
| Oven Program | Initial temperature of 150°C, hold for 2 min, ramp to 315°C at 7°C/min, hold for 25 min.[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-650) |
Selected Ion Monitoring (SIM) Ions:
The selection of characteristic ions for each metabolite is crucial for sensitive and specific quantification. The exact m/z values will depend on the TMS derivatization.
Data Presentation and Quantitative Analysis
Quantification is typically performed by integrating the peak areas of the target metabolite and the internal standard. A calibration curve should be prepared using standards of known concentrations to determine the concentration of the metabolites in the samples.
Table 2: Summary of Quantitative Data for this compound Metabolites in Urine
| Metabolite | Typical Endogenous Concentration (ng/mL) | Proposed Screening Threshold for this compound Administration (ng/mL) |
| 11β-Hydroxyandrosterone | Median: 762, Mean: 941 (in males)[5] | > 10,000[1] |
| 11β-Hydroxyetiocholanolone | Median: 276, Mean: 334 (in males)[5] | - |
| 11-Oxoandrosterone | - | - |
| 11-Oxoetiocholanolone | - | - |
| Ratio | Typical Endogenous Ratio | Proposed Screening Threshold |
| 11β-Hydroxyandrosterone / 11β-Hydroxyetiocholanolone | Varies | > 20[1] |
Note: Concentrations are highly variable between individuals and can be influenced by various factors. The provided endogenous concentrations are based on a study of a large population of male athletes and should be considered as a reference.[5] The screening thresholds are proposed for doping control purposes.[1]
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the profiling of this compound and its key metabolites in urine. The comprehensive sample preparation protocol, including enzymatic hydrolysis and derivatization, coupled with optimized GC-MS parameters, allows for accurate quantification. This methodology is suitable for researchers in endocrinology, pharmacology, and anti-doping science who are investigating the metabolism and effects of this compound. The provided quantitative data offers a valuable reference for the interpretation of results.
References
- 1. Development of criteria for the detection of this compound administration by gas chromatography-mass spectrometry and gas chromatography-combustion-isotope ratio mass spectrometry for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
Application Note: Solid-Phase Extraction Protocol for Adrenosterone from Urine
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of adrenosterone from human urine. This compound, an endogenous steroid hormone, is of significant interest in clinical diagnostics and sports doping control. The described method utilizes reversed-phase SPE for efficient isolation and purification of this compound prior to downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for quantifying this compound in urine samples.
Introduction
This compound (androst-4-ene-3,11,17-trione) is a steroid hormone with weak androgenic activity, primarily produced by the adrenal cortex. Its measurement in urine is crucial for diagnosing various adrenal disorders and for monitoring potential illicit use in sports. Urinary steroid profiling provides valuable qualitative and quantitative data on steroid metabolites, offering a composite picture of biosynthetic and catabolic pathways.[1] The complex nature of urine necessitates a robust sample preparation method to remove interfering substances and concentrate the analyte of interest. Solid-phase extraction (SPE) is a widely adopted technique that offers cleaner extracts, higher analyte concentration, and reduced solvent consumption compared to traditional liquid-liquid extraction (LLE).[2] This protocol details a validated SPE method for the extraction of this compound from human urine, ensuring high recovery and reproducibility.
Principle of Solid-Phase Extraction
Solid-phase extraction separates components of a mixture based on their physical and chemical properties. In this reversed-phase SPE protocol, the stationary phase is a nonpolar sorbent (e.g., C18), and the mobile phase is a polar liquid (the urine sample). The principle relies on the partitioning of the analyte between the solid and liquid phases. This compound, being a relatively nonpolar steroid, will be retained on the nonpolar sorbent while more polar matrix components are washed away. A subsequent elution with a nonpolar organic solvent disrupts the analyte-sorbent interaction, releasing the purified this compound for analysis.
Experimental Protocol
This protocol is designed for the extraction of this compound from human urine. For accurate quantification, the use of a suitable deuterated internal standard is recommended.[3]
3.1. Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 (e.g., Bond Elut C18, 60 mg/3 mL) or a hydrophilic-lipophilic balanced (HLB) polymer sorbent.[2][4][5]
-
Reagents:
-
Equipment:
3.2. Sample Pre-treatment (Enzymatic Hydrolysis)
Since a significant portion of steroids in urine are excreted as glucuronide conjugates, an enzymatic hydrolysis step is necessary to liberate the free steroid.[6][7][9]
-
Pipette 2 mL of urine into a glass tube.[6]
-
Add an appropriate amount of internal standard.
-
Add 1 mL of 0.8 M phosphate buffer (pH 7.0).[8]
-
Add 25 µL of β-glucuronidase.[8]
-
Incubate the mixture at 37-50°C for 1 to 16 hours (overnight incubation is common).[2][4][8]
-
After incubation, cool the sample to room temperature.
-
Centrifuge the sample at 3,000 x g for 10 minutes to pellet any precipitate.[2]
3.3. Solid-Phase Extraction Procedure
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through it.[2]
-
Equilibration: Equilibrate the cartridge by passing 3 mL of water. Do not allow the sorbent to go dry.[2]
-
Sample Loading: Load the pre-treated urine supernatant onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.[7]
-
Washing:
-
Drying: Dry the cartridge under vacuum or a stream of nitrogen for 5-10 minutes to remove residual water.
-
Elution: Elute the this compound from the cartridge with 3 mL of methanol or acetonitrile into a clean collection tube.[2][7]
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in 100-200 µL of the initial mobile phase for your analytical method (e.g., 50:50 methanol/water with 0.1% formic acid).[2][10]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Data Presentation
The performance of SPE methods for steroids is typically evaluated based on recovery, precision, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize representative quantitative data for steroid analysis from urine using SPE, which can be expected to be similar for this compound.
Table 1: Recovery and Precision of Steroid Extraction from Urine
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Reference |
| Steroid Panel | 10, 20, 200 | >85% | <15% | <15% | [4] |
| Anabolic Steroids | 0.5 - 20 | >85% | <4.0% | <7.3% | [11] |
| Steroid Panel | 1 - 1000 pg/mL | >75% | <5% | N/A | [10] |
| Androgenic Steroids | Not Specified | 76.5 - 118.9% | <20% | <25% | [12] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Steroids in Urine
| Analyte Group | LOD (ng/mL) | LOQ (ng/mL) | Analytical Method | Reference |
| 19 Steroid Hormones | 0.04 - 0.28 | 0.14 - 0.92 | LC-MS/MS | [4] |
| 39 Steroids | 0.03 - 90 | Not Specified | LC-MS/MS | [13] |
| Androgenic Steroids | 0.10 - 0.17 (as CCα) | 0.17 - 0.29 (as CCβ) | LC-MS/MS | [12] |
Note: CCα (Decision Limit) and CCβ (Detection Capability) are terms used in accordance with Commission Decision 2002/657/EC.
Visualizations
Diagram 1: Solid-Phase Extraction Workflow for this compound
Caption: Workflow for the extraction of this compound from urine.
Diagram 2: Principle of Reversed-Phase Solid-Phase Extraction
Caption: Principle of this compound isolation using reversed-phase SPE.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a robust and efficient method for the isolation and purification of this compound from human urine. The use of enzymatic hydrolysis followed by a C18-based SPE procedure ensures high analyte recovery and clean extracts, which are essential for sensitive and accurate downstream analysis by LC-MS/MS. This method is suitable for clinical and research laboratories involved in steroid analysis.
References
- 1. southtees.nhs.uk [southtees.nhs.uk]
- 2. benchchem.com [benchchem.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Employing 11-Ketotestosterone as a Target Analyte for this compound (11OXO) Administration in Doping Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Determination of anabolic steroids in human urine by automated in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Adrenosterone
Application Note
Introduction
Adrenosterone, also known as Reichstein's substance G or 11-keto-androstenedione, is a steroid hormone with a role in various physiological processes.[1] It is an intermediate in the biosynthesis of adrenal steroids and is of significant interest to researchers in endocrinology, drug development, and sports medicine for its potential physiological effects.[2][3] Accurate and reliable quantification of this compound is crucial for both research and quality control purposes. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for the analysis of steroids due to its specificity, sensitivity, and robustness.[4][5]
This application note details a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable method for the analysis of this compound.
Chromatographic Conditions
A summary of the recommended HPLC conditions for the separation of this compound is provided in the table below. These parameters are based on established methods for steroid analysis and can be optimized further depending on the specific instrumentation and sample matrix.[6][7][8]
| Parameter | Recommended Value |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Expected Retention Time | Approximately 8-12 minutes (matrix dependent) |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.
Caption: Experimental workflow for this compound analysis by HPLC.
Protocol: HPLC Analysis of this compound
This protocol provides a step-by-step guide for the preparation of standards and samples, and the subsequent HPLC analysis.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Methanol (for sample preparation)
-
Ethyl acetate (for liquid-liquid extraction)
-
Solid-phase extraction (SPE) cartridges (C18, if applicable)
-
0.45 µm syringe filters
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial gradient conditions) to final concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The choice of sample preparation method will depend on the sample matrix. Below are general procedures for liquid and solid samples.
A. Liquid Samples (e.g., biological fluids)
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the liquid sample, add 5 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase (initial gradient conditions).
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
B. Solid Samples (e.g., pharmaceutical formulations, dietary supplements)
-
Extraction from Solid Matrix:
-
Accurately weigh a portion of the homogenized solid sample.
-
Add a suitable volume of methanol to extract the this compound (e.g., 10 mL of methanol per 1 gram of sample).
-
Sonication or vigorous shaking may be required to ensure complete extraction.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Collect the supernatant.
-
If necessary, dilute the supernatant with the mobile phase to a concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter prior to injection.
-
HPLC System Setup and Operation
-
Equilibrate the HPLC system with the mobile phase at the initial gradient conditions (30% acetonitrile in water) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30°C.
-
Set the UV detector wavelength to 254 nm.
-
Create a sequence including the prepared standard solutions (for the calibration curve), a blank (mobile phase), and the prepared samples.
-
Inject 10 µL of each solution into the HPLC system.
Data Analysis and Quantification
-
After the sequence is complete, process the chromatograms using the chromatography data software.
-
Identify the this compound peak in the chromatograms of the standards and samples based on its retention time.
-
Integrate the peak area of the this compound peak for all injections.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Results and Discussion
Under the specified chromatographic conditions, a sharp, well-resolved peak for this compound is expected. The retention time may vary slightly depending on the specific HPLC system and column used. The use of a C18 column provides good retention and separation of this compound from other potentially interfering compounds due to its hydrophobic nature.[9][10] The mobile phase gradient allows for the efficient elution of this compound while maintaining good peak shape. UV detection at 254 nm is suitable for the quantification of this compound, as it possesses a chromophore that absorbs in this region.[11]
For complex matrices, method validation should be performed to ensure accuracy, precision, linearity, and sensitivity. This may include assessing the limit of detection (LOD) and limit of quantification (LOQ).[8][12]
Conclusion
The HPLC method described in this application note provides a reliable and robust protocol for the separation and quantification of this compound. The detailed experimental procedure can be readily implemented in a laboratory setting for routine analysis in research, quality control, and drug development. Further optimization of the method may be necessary depending on the specific application and sample matrix.
References
- 1. This compound | C19H24O3 | CID 223997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of criteria for the detection of this compound administration by gas chromatography-mass spectrometry and gas chromatography-combustion-isotope ratio mass spectrometry for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semi-quantitative determination of designer steroids by high-performance liquid chromatography with ultraviolet detection in the absence of reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of steroids from normal and tumor tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid Methenolone acetate in food supplements [pharmacia.pensoft.net]
- 9. Separation of the major adrenal steroids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatographic analysis of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Adrenosterone Analysis by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenosterone, an endogenous steroid hormone, plays a role in various physiological processes and is also utilized as a dietary supplement. Accurate and sensitive quantification of this compound in biological matrices is crucial for clinical diagnostics, doping control, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for steroid analysis, offering high resolution and specificity. However, due to the low volatility and thermal lability of steroids like this compound, derivatization is a mandatory step prior to GC-MS analysis to improve their chromatographic and mass spectrometric properties.
This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis, focusing on the widely used two-step methoximation and silylation technique.
Derivatization of this compound: An Overview
The primary goal of derivatization in the context of GC-MS analysis of steroids is to increase their volatility and thermal stability. This compound possesses ketone functional groups which can be targeted for derivatization. The most common and effective approach is a two-step process:
-
Methoximation: The ketone groups of this compound are converted to methoximes. This step prevents the formation of multiple derivatives from a single compound due to tautomerization of the keto-enol groups and stabilizes the molecule.
-
Silylation: The hydroxyl groups (if present) and the newly formed oxime groups are converted to trimethylsilyl (TMS) ethers. This is typically achieved using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step significantly increases the volatility of the analyte, making it suitable for GC analysis.
The resulting TMS-ether derivatives of the methoximated this compound are more stable and provide enhanced responses in the GC-MS system.
Experimental Protocols
Protocol 1: Two-Step Methoximation and Silylation of this compound
This protocol is a widely accepted method for the derivatization of keto-steroids for GC-MS analysis.
Materials:
-
This compound standard or extracted sample (dried)
-
Methoxyamine hydrochloride (MeOx·HCl)
-
Pyridine (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium Iodide (NH₄I) - catalyst
-
2-Mercaptoethanol - catalyst
-
Hexane (GC grade)
-
Autosampler vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the this compound standard or sample extract is completely dry. This is critical as moisture will deactivate the silylating reagent. Lyophilization or evaporation under a gentle stream of nitrogen is recommended.
-
Methoximation:
-
Prepare a fresh solution of 2% methoxyamine hydrochloride in pyridine (w/v).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in an autosampler vial.
-
Seal the vial and vortex thoroughly to dissolve the residue.
-
Incubate the mixture at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Prepare the silylating reagent mixture: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing ammonium iodide and 2-mercaptoethanol (1000:2:6, v/w/v).
-
Add 100 µL of the silylating reagent mixture to the methoximated sample.
-
Seal the vial and vortex thoroughly.
-
Incubate the mixture at 85°C for 24 minutes.[1]
-
Allow the vial to cool to room temperature.
-
-
Sample Dilution and Injection:
-
Evaporate the derivatization reagents under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of hexane (e.g., 100 µL).
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature 180°C, hold for 1 min, ramp at 5°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-600 |
| Solvent Delay | 5 min |
Quantitative Data
The following table summarizes the quantitative data for the analysis of this compound by GC-MS after derivatization, compiled from available literature.
| Parameter | Value | Reference |
| Recovery | 100.7% - 118.4% | [2] |
| Reproducibility (RSD) | 1.1% - 8.4% | [2] |
| Accuracy | 85.5% - 112.0% | [2] |
| Limit of Detection (LOD) | 0.2 - 1 ng/mL (for general anabolic steroids) | [3] |
| Limit of Quantification (LOQ) | Not specifically reported for this compound | |
| Linearity (r²) | > 0.99 (for general anabolic steroids) | [3] |
Note: LOD and Linearity values are for a panel of anabolic steroids and are expected to be in a similar range for this compound under optimized conditions.
Visualizations
This compound Derivatization Workflow
The following diagram illustrates the key steps in the derivatization of this compound for GC-MS analysis.
Caption: Workflow for this compound Derivatization.
This compound Metabolic Pathway
This compound is synthesized from androstenedione in the adrenal cortex. The following diagram shows a simplified metabolic pathway.
References
Application Note: Quantitative Analysis of Adrenosterone using Stable Isotope-Labeled Internal Standards
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 382-45-6 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. LC-MS based simultaneous profiling of adrenal hormones of steroids, catecholamines, and metanephrines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Animal Models for In Vivo Evaluation of Adrenosterone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenosterone (Androst-4-ene-3,11,17-trione), also known as 11-ketoandrostenedione or 11-oxoandrostenedione, is an endogenous steroid hormone with a complex pharmacological profile. While it exhibits weak intrinsic androgenic activity, it serves as a prohormone to the potent androgen 11-ketotestosterone (11KT).[1] Furthermore, this compound is proposed to act as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the reactivation of cortisol from cortisone.[2] This dual mechanism of action suggests its potential to modulate body composition by increasing muscle mass and reducing adipose tissue. These application notes provide a comprehensive overview of suitable animal models and detailed protocols for studying the in vivo effects of this compound.
Recommended Animal Models
Rodent models, particularly mice and rats, are well-suited for investigating the physiological and metabolic effects of this compound due to their well-characterized genetics, relatively short lifespan, and the availability of established experimental techniques.
1. Mouse Models:
-
C57BL/6J Mice: This inbred strain is widely used for metabolic research and is susceptible to diet-induced obesity, making it an excellent model to study this compound's effects on fat mass and metabolic parameters.[3]
-
Orchidectomized (Castrated) Mouse Model: Surgical removal of the testes eliminates endogenous testosterone production, providing a clean background to study the specific androgenic effects of this compound and its metabolite, 11KT, on muscle growth and body composition.[3]
-
Models of Sarcopenia and Cachexia: Aged mice or mouse models of diseases that induce muscle wasting (e.g., cancer cachexia models) can be employed to evaluate the potential of this compound to counteract muscle atrophy.[4][5]
2. Rat Models:
-
Sprague-Dawley and Wistar Rats: These outbred strains are commonly used in physiological and pharmacological studies. They are larger than mice, which can facilitate certain surgical procedures and frequent blood sampling.
-
Orchidectomized (Castrated) Rat Model: Similar to the mouse model, castration in rats allows for the specific investigation of the androgenic properties of this compound.
Data Presentation: Expected Outcomes of this compound Administration
The following tables summarize the anticipated quantitative effects of this compound administration in rodent models based on its known mechanisms of action and data from studies on related androgens and 11β-HSD1 inhibitors.
Table 1: Expected Effects of this compound on Body Composition in Orchidectomized Mice
| Treatment Group | Dosage (mg/kg/day) | Duration (weeks) | Change in Lean Body Mass (%) | Change in Fat Mass (%) | Change in Gastrocnemius Muscle Fiber CSA (µm²) |
| Vehicle Control | 0 | 8 | -5.2 ± 1.5 | +8.1 ± 2.0 | 2850 ± 150 |
| This compound (Low Dose) | 10 | 8 | +3.5 ± 1.2 | -4.3 ± 1.8 | 3200 ± 180* |
| This compound (High Dose) | 50 | 8 | +8.1 ± 1.8 | -10.5 ± 2.5 | 3650 ± 200 |
| Testosterone Propionate | 5 | 8 | +9.5 ± 2.0 | -7.2 ± 2.2 | 3750 ± 210 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM and are hypothetical based on expected outcomes. CSA: Cross-Sectional Area.
Table 2: Expected Effects of this compound on Metabolic Parameters in Diet-Induced Obese Mice
| Treatment Group | Dosage (mg/kg/day) | Duration (weeks) | Change in Visceral Adipose Tissue Weight (g) | Change in Fasting Blood Glucose (mg/dL) | Change in Serum Triglycerides (mg/dL) |
| Vehicle Control | 0 | 12 | +1.5 ± 0.3 | +25 ± 5 | +40 ± 8 |
| This compound | 50 | 12 | -0.8 ± 0.2 | -15 ± 4 | -20 ± 6 |
| 11β-HSD1 Inhibitor | 30 | 12 | -1.0 ± 0.3 | -18 ± 5 | -25 ± 7 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM and are hypothetical based on expected outcomes.
Experimental Protocols
Protocol 1: Evaluation of Anabolic and Androgenic Effects of this compound in Orchidectomized Mice
Objective: To determine the effects of this compound on muscle mass, muscle fiber size, and androgen-sensitive organ weights in a model of androgen deficiency.
Animals: Male C57BL/6J mice, 10-12 weeks old.
Experimental Groups (n=10 per group):
-
Sham + Vehicle
-
Orchidectomy (ORX) + Vehicle
-
ORX + this compound (10 mg/kg/day)
-
ORX + this compound (50 mg/kg/day)
-
ORX + Testosterone Propionate (5 mg/kg/day, positive control)
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week prior to the start of the experiment.
-
Surgery: Perform bilateral orchidectomy or sham surgery under isoflurane anesthesia. Provide appropriate post-operative analgesia. Allow a 2-week recovery period.
-
This compound Administration:
-
Prepare this compound and testosterone propionate solutions in a suitable vehicle (e.g., sesame oil).
-
Administer the assigned treatment daily via subcutaneous injection for 8 weeks.
-
-
Body Composition Analysis:
-
Measure body weight weekly.
-
At the end of the study, perform dual-energy X-ray absorptiometry (DEXA) to determine lean and fat mass.
-
-
Tissue Collection and Analysis:
-
At the end of the 8-week treatment period, euthanize mice by an approved method.
-
Dissect and weigh the gastrocnemius, tibialis anterior, and soleus muscles, as well as androgen-sensitive organs (levator ani muscle, seminal vesicles).
-
Freeze a portion of the gastrocnemius muscle in isopentane cooled in liquid nitrogen for histological analysis.
-
Store the remaining tissues at -80°C for biochemical and molecular analyses.
-
-
Histology:
-
Cryosection the gastrocnemius muscle (10 µm sections).
-
Perform Hematoxylin and Eosin (H&E) staining to visualize muscle fiber morphology.
-
Measure the cross-sectional area (CSA) of at least 200 muscle fibers per animal using image analysis software.
-
-
Biochemical and Molecular Analysis (Optional):
-
Perform Western blotting to analyze the protein expression of key signaling molecules in muscle tissue (e.g., Akt, mTOR, p70S6K).
-
Use quantitative real-time PCR (qRT-PCR) to measure the gene expression of androgen receptor and muscle-specific genes.
-
Protocol 2: Evaluation of Metabolic Effects of this compound in Diet-Induced Obese Mice
Objective: To investigate the effects of this compound on fat mass, glucose tolerance, and lipid profiles in a model of obesity and metabolic dysfunction.
Animals: Male C57BL/6J mice, 6 weeks old.
Experimental Groups (n=10 per group):
-
Chow Diet + Vehicle
-
High-Fat Diet (HFD, 60% kcal from fat) + Vehicle
-
HFD + this compound (50 mg/kg/day)
-
HFD + 11β-HSD1 Inhibitor (e.g., 30 mg/kg/day, positive control)
Procedure:
-
Dietary Intervention:
-
Feed mice either a standard chow diet or a high-fat diet for 12 weeks to induce obesity.
-
-
This compound Administration:
-
Prepare this compound and the 11β-HSD1 inhibitor for oral gavage in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the assigned treatment daily via oral gavage for the last 8 weeks of the dietary intervention.
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake weekly.
-
Perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) during the final week of treatment.
-
-
Blood and Tissue Collection:
-
At the end of the study, collect terminal blood samples via cardiac puncture for analysis of fasting glucose, insulin, and lipid profiles (triglycerides, cholesterol).
-
Dissect and weigh visceral (epididymal, retroperitoneal) and subcutaneous adipose tissue depots, as well as the liver.
-
Store tissues at -80°C for further analysis.
-
-
Biochemical and Molecular Analysis (Optional):
-
Analyze gene expression of key metabolic regulators in adipose tissue and liver (e.g., PPARγ, C/EBPα, SREBP-1c, and genes involved in lipogenesis and fatty acid oxidation) using qRT-PCR.
-
Signaling Pathways and Experimental Workflow
Caption: Proposed dual signaling pathway of this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Androgens differentially modulate glucocorticoid effects on adipose tissue and lean mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications, limitations, and prospects of different muscle atrophy models in sarcopenia and cachexia research | EurekAlert! [eurekalert.org]
Application Notes and Protocols for Adrenosterone Administration in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenosterone, also known as 11-keto-androstenedione, is a steroid hormone with weak androgenic activity. It is of significant interest to the research community for its potential role as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial for the conversion of inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, this compound can effectively reduce local cortisol concentrations in tissues where the enzyme is expressed, such as adipose tissue and skeletal muscle. This mechanism is hypothesized to underlie its purported effects on reducing body fat and increasing lean muscle mass.
These application notes provide a comprehensive overview of the available information on this compound and a detailed protocol for its administration in research animals. Due to a lack of specific published protocols for this compound, a surrogate protocol based on the administration of the structurally and functionally similar androgen, androstenedione, is provided as a starting point for experimental design.
Mechanism of Action: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1
This compound's primary mechanism of action involves the competitive inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a key regulator of glucocorticoid activity at the tissue level. In simple terms, 11β-HSD1 acts as a "switch" that converts the inactive steroid cortisone into the potent stress hormone cortisol. High levels of cortisol in tissues like fat and muscle can promote fat storage and muscle breakdown.
By binding to 11β-HSD1, this compound blocks this conversion, leading to lower intracellular concentrations of active cortisol. This reduction in cortisol is believed to shift the metabolic balance away from catabolism (breakdown) and towards anabolism (build-up), potentially leading to a decrease in fat mass and an increase in muscle mass.
This compound Signaling Pathway
Experimental Protocols
Surrogate Protocol: Oral Gavage Administration of Androstenedione in Rats
This protocol is based on studies investigating the subchronic and chronic toxicity of androstenedione in F344/N rats.[1][2]
1. Animal Model:
-
Species: Rat
-
Strain: Fischer 344/N (F344/N)
-
Sex: Male and Female
-
Age: 5-6 weeks old at the start of dosing[1]
2. Materials:
-
Androstenedione (or this compound)
-
Vehicle: Corn oil or 1% methylcellulose/0.2% Tween 80 in water.[3] A 0.5% aqueous methylcellulose solution has also been used.[4]
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats)
-
Syringes
-
Analytical balance
-
Vortex mixer or sonicator
3. Dosage and Administration:
-
Dosage Range: 10, 20, or 50 mg/kg body weight.[1] Other studies with androstenedione in rats have used doses of 5, 30, and 60 mg/kg/day.[2][5]
-
Vehicle Preparation:
-
Weigh the required amount of androstenedione powder.
-
Suspend the powder in the chosen vehicle at the desired concentration. For example, to achieve a 10 mg/kg dose in a dosing volume of 5 mL/kg, the concentration would be 2 mg/mL.
-
Ensure a homogenous suspension by vortexing or sonicating immediately before each administration.
-
-
Administration Route: Oral gavage.
-
Dosing Volume: 5 mL/kg for rats.[1] It is generally recommended not to exceed 10 mL/kg for gavage administration in rats.[3]
-
Frequency: 5 days per week.[1]
4. Experimental Procedure:
-
Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.
-
Randomly assign animals to control (vehicle only) and treatment groups with similar initial mean body weights.[1]
-
Calculate the gavage dose for each animal based on its most recent body weight.[1]
-
Administer the prepared suspension or vehicle control via oral gavage.
-
Monitor animals daily for any clinical signs of toxicity.
-
Measure body weight at least weekly.
-
At the end of the study period, collect blood and tissues for analysis (e.g., hormone levels, body composition analysis, histopathology).
Experimental Workflow for this compound Administration
Data Presentation
Quantitative data specifically for this compound's effects on body composition in animal models is limited. The following tables summarize data from studies using androstenedione in rats, which can serve as a reference.
Table 1: Effects of Subchronic Androstenedione Administration on Body Weight in F344/N Rats [1]
| Sex | Dose Group (mg/kg/day) | Initial Mean Body Weight (g) ± SEM | Final Mean Body Weight (g) ± SEM | Percent Change from Control |
| Male | Vehicle Control | 138 ± 2 | 260 ± 4 | - |
| 1 | 138 ± 2 | 262 ± 5 | +0.8% | |
| 5 | 138 ± 2 | 261 ± 4 | +0.4% | |
| 10 | 138 ± 2 | 263 ± 5 | +1.2% | |
| 20 | 138 ± 2 | 258 ± 4 | -0.8% | |
| 50 | 138 ± 2 | 255 ± 4 | -1.9% | |
| Female | Vehicle Control | 114 ± 1 | 167 ± 2 | - |
| 1 | 114 ± 1 | 168 ± 2 | +0.6% | |
| 5 | 114 ± 1 | 171 ± 3 | +2.4% | |
| 10 | 114 ± 1 | 170 ± 2 | +1.8% | |
| 20 | 114 ± 1 | 171 ± 2 | +2.4% | |
| 50 | 114 ± 1 | 174 ± 2 | +4.2%* |
*Statistically significant increase in body weight gain compared to the vehicle control group.
Table 2: Effects of Chronic Androstenedione Administration on Body Weight in F344/N Rats [1]
| Sex | Dose Group (mg/kg/day) | Mean Body Weight (g) ± SEM (at 105 weeks) |
| Male | Vehicle Control | 422 ± 10 |
| 10 | 442 ± 8 | |
| 20 | 430 ± 10 | |
| 50 | 425 ± 10 | |
| Female | Vehicle Control | 301 ± 9 |
| 10 | 304 ± 7 | |
| 20 | 320 ± 8 | |
| 50 | 328 ± 8 |
*Mean body weights were greater than those of the vehicle controls after weeks 17 and 9 for the 20 and 50 mg/kg groups, respectively.
Conclusion
While direct experimental protocols for this compound administration in research animals are scarce, its well-defined mechanism of action as an 11β-HSD1 inhibitor provides a strong basis for investigation. The provided surrogate protocol, based on extensive studies with androstenedione, offers a detailed and scientifically grounded starting point for researchers. The quantitative data from androstenedione studies suggest that any effects on body weight may be sex-specific and dose-dependent. Further research is warranted to elucidate the specific in vivo effects of this compound on body composition and to establish optimized administration protocols.
References
- 1. Toxicity and Carcinogenicity of Androstenedione in F344/N Rats and B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of oral androstenedione on steroid metabolism in liver of pregnant and non-pregnant female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stress produced by gavage administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicology and carcinogenesis studies of androstenedione (CAS No. 63-05-8) in F344/N rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Adrenosterone Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenosterone, also known as 11-keto-androstenedione (11-KA4) or Reichstein's substance G, is a steroid hormone with weak androgenic properties. It is an endogenous steroid found in trace amounts in mammals and is a precursor to the potent androgen 11-ketotestosterone in fish. Given its steroidal structure, this compound is predicted to interact with nuclear hormone receptors, primarily the Androgen Receptor (AR), but may also exhibit cross-reactivity with the Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR). Understanding the binding affinity and selectivity of this compound to these receptors is crucial for elucidating its biological functions and potential therapeutic applications.
These application notes provide a framework for determining the binding characteristics of this compound to the AR, GR, and MR using established in vitro methodologies. The protocols detailed below are designed to be adaptable for screening and characterizing the interaction of this compound and other novel compounds with these key nuclear receptors.
Data Presentation
The binding affinity of a compound for a receptor is a critical parameter in drug discovery and pharmacological research. This is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) in competitive binding assays. The following tables are structured for the clear presentation of such quantitative data.
Note: Extensive literature searches did not yield specific quantitative binding data (Ki, Kd, or IC50 values) for this compound with the Androgen, Glucocorticoid, or Mineralocorticoid receptors. The values for reference compounds are provided from the literature. Researchers should determine the binding affinity of this compound experimentally.
Table 1: Competitive Binding Affinities for the Human Androgen Receptor (AR)
| Compound | Radioligand | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) |
| This compound | [³H]-R1881 | TBD | TBD | TBD |
| Dihydrotestosterone (DHT) | [³H]-R1881 | ~0.2 - 1 | ~3.2 | 100 |
| Testosterone | [³H]-R1881 | ~1 - 5 | Variable | ~50 |
| R1881 (Methyltrienolone) | [³H]-R1881 | ~0.1 - 0.5 | ~0.5 | >100 |
TBD: To Be Determined experimentally.
Table 2: Competitive Binding Affinities for the Human Glucocorticoid Receptor (GR)
| Compound | Radioligand | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) |
| This compound | [³H]-Dexamethasone | TBD | TBD | TBD |
| Dexamethasone | [³H]-Dexamethasone | ~1 - 10 | ~5.7 - 6.7 | 100 |
| Cortisol | [³H]-Dexamethasone | ~5 - 25 | ~9.5 - 24.6 | ~20-50 |
| RU-486 (Mifepristone) | [³H]-Dexamethasone | ~1 - 5 | Variable | High |
TBD: To Be Determined experimentally.
Table 3: Competitive Binding Affinities for the Human Mineralocorticoid Receptor (MR)
| Compound | Radioligand | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) |
| This compound | [³H]-Aldosterone | TBD | TBD | TBD |
| Aldosterone | [³H]-Aldosterone | ~0.5 - 1 | Variable | 100 |
| Corticosterone | [³H]-Aldosterone | ~0.5 - 2 | Variable | ~100 |
| Spironolactone | [³H]-Aldosterone | ~20 - 40 | ~36 | ~2-5 |
TBD: To Be Determined experimentally.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The classical signaling pathways for Androgen, Glucocorticoid, and Mineralocorticoid receptors share a common mechanism. In the absence of a ligand, the receptors are located in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of target genes, thereby modulating gene transcription.[1][2][3][4][5]
Experimental Workflows
This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for a target receptor.[6][7][8][9]
This workflow illustrates the general procedure for a cell-based reporter gene assay to measure the functional activity (agonist or antagonist) of a compound at a nuclear receptor.[10][11][12][13][14]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Androgen Receptor (AR)
Objective: To determine the binding affinity (Ki) of this compound for the human Androgen Receptor by measuring its ability to compete with a high-affinity radioligand, [³H]-R1881.
Materials:
-
Receptor Source: Cytosol from rat ventral prostate or recombinant human AR.
-
Radioligand: [³H]-R1881 (Methyltrienolone).
-
Non-labeled Competitors: this compound, Dihydrotestosterone (DHT, for positive control), and unlabeled R1881 (for non-specific binding).
-
Assay Buffer: Tris-EDTA-DTT-Glycerol (TEDG) buffer (pH 7.4).
-
Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters.
-
Wash Buffer: Tris-HCl buffer (pH 7.4).
-
Scintillation Cocktail.
-
96-well plates, scintillation vials.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and DHT in the assay buffer. The concentration range should span several orders of magnitude (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Prepare a working solution of [³H]-R1881 in the assay buffer at a concentration close to its Kd (e.g., 0.5-1 nM).
-
Prepare a high concentration solution of unlabeled R1881 (e.g., 1 µM) for determining non-specific binding.
-
Prepare the receptor source (e.g., rat prostate cytosol) according to standard protocols and dilute it in the assay buffer to a concentration that results in approximately 10-15% of the total radioligand being bound.
-
-
Assay Setup (in a 96-well plate on ice):
-
Total Binding: Add assay buffer, [³H]-R1881, and receptor preparation.
-
Non-specific Binding: Add unlabeled R1881, [³H]-R1881, and receptor preparation.
-
Competitive Binding: Add the serially diluted this compound or DHT, [³H]-R1881, and receptor preparation.
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand (Filtration Method):
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Glucocorticoid Receptor (GR) Cell-Based Reporter Gene Assay
Objective: To determine the functional activity (agonist or antagonist) of this compound on the human Glucocorticoid Receptor using a luciferase reporter gene assay.
Materials:
-
Cell Line: A human cell line (e.g., HEK293T, HeLa) stably or transiently co-transfected with an expression vector for human GR and a reporter plasmid containing a glucocorticoid response element (GRE) upstream of a luciferase gene.
-
Cell Culture Medium: DMEM or MEM supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: this compound, Dexamethasone (agonist control), RU-486 (antagonist control).
-
Luciferase Assay System: Commercially available kit containing cell lysis buffer and luciferase substrate.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the transfected cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Agonist Mode:
-
Prepare serial dilutions of this compound and dexamethasone in serum-free medium.
-
Replace the cell culture medium with the compound dilutions. Include a vehicle control (e.g., DMSO).
-
-
Antagonist Mode:
-
Prepare serial dilutions of this compound and RU-486 in serum-free medium.
-
Add dexamethasone to all wells (except the vehicle control) at a concentration that gives ~80% of the maximal response (EC80).
-
Add the serial dilutions of the test compounds.
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells by adding the lysis buffer provided in the luciferase assay kit.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
-
Measurement:
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.
-
Agonist Mode: Plot the luminescence signal against the logarithm of the compound concentration and determine the EC50 value.
-
Antagonist Mode: Plot the percentage of inhibition of the dexamethasone-induced signal against the logarithm of the compound concentration and determine the IC50 value.
-
Protocol 3: Competitive Radioligand Binding Assay for Mineralocorticoid Receptor (MR)
Objective: To determine the binding affinity (Ki) of this compound for the human Mineralocorticoid Receptor by competing with [³H]-Aldosterone.
Materials:
-
Receptor Source: Cytosol from the kidneys of adrenalectomized rats or recombinant human MR.
-
Radioligand: [³H]-Aldosterone.
-
Non-labeled Competitors: this compound, Aldosterone (positive control), Spironolactone (reference antagonist).
-
Assay Buffer: As for the AR assay.
-
Separation and Wash Buffers: As for the AR assay.
-
Other materials: As for the AR assay.
Procedure:
The procedure is analogous to the AR competitive binding assay (Protocol 1), with the following modifications:
-
The radioligand used is [³H]-Aldosterone at a concentration near its Kd (e.g., 0.5-1 nM).
-
The positive control for competition is unlabeled aldosterone.
-
The receptor source should be specific for MR. To minimize interference from GR, assays can be performed in the presence of a selective GR antagonist that does not bind to MR.
Data Analysis: The data analysis is the same as for the AR competitive binding assay, using the appropriate Kd for [³H]-Aldosterone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 10. eubopen.org [eubopen.org]
- 11. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 基于细胞的报告基因检测 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
Application Note: Mass Spectrometry Fragmentation Analysis of Adrenosterone for Research and Drug Development
Adrenosterone: Application Notes and Protocols for Sports Medicine and Doping Control Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenosterone, also known as 11-ketoandrostenedione (11-KA4) or 11-oxoandrostenedione (11-OXO), is a steroid hormone that has garnered significant attention in sports medicine and doping control.[1] Initially isolated from the adrenal cortex, it is a prohormone of the potent androgen 11-ketotestosterone.[2] Marketed as a dietary supplement for fat loss and muscle gain, its primary mechanism of action is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3][4] This enzyme is responsible for the conversion of inactive cortisone to active cortisol, a key regulator of metabolism and immune function. By inhibiting 11β-HSD1, this compound is purported to reduce cortisol's catabolic effects, thereby promoting an anabolic environment.
This document provides detailed application notes and protocols for the study of this compound, focusing on its analysis in biological samples and its biochemical activity.
Data Presentation: Quantitative Analysis of this compound Administration
The administration of this compound leads to a significant and detectable increase in the urinary concentrations of its metabolites. The following tables summarize key quantitative data from administration studies, providing a basis for designing detection methods and understanding the pharmacokinetics of this compound.
Table 1: Urinary Excretion Profile of this compound and its Metabolites after a Single Oral Dose
| Parameter | This compound | Metabolite M1 (Reduction product) | Metabolite M2 (Hydroxylation product) | 11β-hydroxyandrosterone |
| Dosage | 75 mg | - | - | - |
| Time to Maximum Excretion | 4.1 hours | 4.1 hours | 4.1 hours | 4.1 hours |
| Detection Window | Up to 48 hours | Up to 48 hours | Up to 48 hours | - |
| Total Amount Excreted in 48h | 14.75 ng | - | - | - |
| Glucuronide/Sulfate Ratio | 0.73 ± 0.03 | 0.96 ± 0.06 | 0.89 ± 0.03 | - |
Data synthesized from a study involving a single 75 mg oral dose in a healthy volunteer.[5]
Table 2: Proposed Screening Criteria for this compound Misuse in Doping Control
| Analyte | Threshold | Notes |
| 11β-hydroxyandrosterone | > 10,000 ng/mL | Concentration adjusted to a specific gravity of 1.020. |
| 11β-hydroxyandrosterone / 11β-hydroxyetiocholanolone ratio | > 20 | A significant increase in this ratio is indicative of exogenous this compound administration. |
These criteria are based on analysis of a reference population of elite athletes and are designed to trigger confirmatory analysis.[3]
Experimental Protocols
Protocol 1: Analysis of this compound and its Metabolites in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard procedure for the detection and quantification of this compound and its primary metabolites in human urine.
1. Sample Preparation (Hydrolysis, Extraction, and Derivatization)
-
Objective: To deconjugate the steroid metabolites (which are primarily excreted as glucuronides and sulfates), extract them from the urine matrix, and derivatize them to improve their volatility and chromatographic properties for GC-MS analysis.
-
Procedure:
-
To 2 mL of urine, add an internal standard (e.g., deuterated testosterone).
-
Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate at 50°C for 2 hours to ensure complete hydrolysis of steroid conjugates.
-
After cooling to room temperature, add 5 mL of diethyl ether and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
For derivatization, add 100 µL of a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol (1000:2:5, v/w/w) to the dry residue.
-
Incubate at 60°C for 20 minutes.
-
2. GC-MS Analysis
-
Objective: To separate the derivatized steroid metabolites and identify them based on their retention time and mass spectrum.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions (Example):
-
Column: HP-1 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 2 minutes, ramp to 240°C at 3°C/min, then ramp to 310°C at 10°C/min and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of known metabolites or full scan for untargeted analysis.
-
3. Data Analysis
-
Identify the target metabolites by comparing their retention times and mass spectra to those of certified reference materials.
-
Quantify the metabolites using a calibration curve prepared with the internal standard.
Protocol 2: In Vitro 11β-HSD1 Inhibition Assay
This protocol describes a method to assess the inhibitory potential of this compound on the 11β-HSD1 enzyme.
1. Enzyme and Substrate Preparation
-
Enzyme Source: Human liver microsomes or recombinant human 11β-HSD1 expressed in a suitable cell line (e.g., HEK-293).
-
Substrate: Cortisone.
-
Cofactor: NADPH.
2. Inhibition Assay
-
Objective: To measure the conversion of cortisone to cortisol in the presence and absence of this compound.
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), NADPH, and the enzyme source.
-
Add varying concentrations of this compound (or a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding cortisone.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
3. Product Quantification
-
Objective: To quantify the amount of cortisol produced.
-
Method: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Separate cortisone and cortisol using a C18 reverse-phase column.
-
Quantify the cortisol peak area.
-
4. Data Analysis
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Caption: Signaling pathway of cortisol activation and its inhibition by this compound.
Caption: Experimental workflow for the detection of this compound misuse in doping control.
Caption: Simplified metabolic conversion of this compound to its key urinary metabolites.
References
- 1. Analytical approach for the determination of steroid profile of humans by gas chromatography isotope ratio mass spectrometry aimed at distinguishing between endogenous and exogenous steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Adrenosterone as a Reference Standard in Analytical Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adrenosterone (androst-4-ene-3,11,17-trione), also known as Reichstein's substance G, is an endogenous steroid hormone first isolated from the adrenal cortex.[1] While it possesses weak androgenic effects, its primary significance in analytical chemistry stems from its use as a dietary supplement marketed for fat loss and muscle gain, and its subsequent listing as a prohibited substance by the World Anti-Doping Agency (WADA).[1][2] this compound is also recognized as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone to active cortisol.[3][4] This application note provides detailed protocols and data for the use of this compound as a reference standard in various analytical applications, particularly for doping control and dietary supplement analysis.
Physicochemical Properties and Storage
A well-characterized reference standard is fundamental for accurate and reproducible analytical measurements. The physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound Reference Standard
| Property | Value | References |
| CAS Number | 382-45-6 | [5][6] |
| Molecular Formula | C₁₉H₂₄O₃ | [4][5] |
| Molecular Weight | 300.39 g/mol | [4][5] |
| IUPAC Name | (8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione | [5][7] |
| Synonyms | 11-ketoandrostenedione, 11-oxoandrostenedione (11-OXO) | [1] |
| Appearance | White to Off-White/Pale Yellow Solid | [4][6] |
| Melting Point | 219-222 °C | [6][8] |
| Solubility | Water: 98.49 mg/L (23.5 °C). Slightly soluble in Chloroform, Ethyl Acetate. | [6][8] |
| Storage (Powder) | Sealed in dry, Room Temperature or Refrigerator. | [6][8] |
Analytical Methodologies and Quantitative Data
The detection and quantification of this compound and its metabolites are primarily performed using mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for anti-doping analysis and quality control of dietary supplements.[3][9][10]
Metabolism of this compound
Upon administration, this compound is extensively metabolized. The major urinary metabolites include 11β-hydroxyandrosterone (OHA), 11β-hydroxyetiocholanolone (OHE), 11-oxoandrosterone (KA), and 11-oxoetiocholanolone (KE).[3][11] The detection of these metabolites, rather than the parent compound, is often the focus of doping control analysis.[3]
Quantitative Method Performance
The performance of analytical methods is critical for reliable results. Table 2 summarizes validation data from a study using LC/APCI/MS and GC/MS for the determination of this compound and its metabolites in human urine.
Table 2: Performance Characteristics of an Analytical Method for this compound and its Metabolites in Urine
| Parameter | Result | Reference |
| Recovery | 100.7% - 118.4% | [9] |
| Reproducibility (RSD) | 1.1% - 8.4% | [9] |
| Accuracy | 85.5% - 112.0% | [9] |
Screening Criteria for Doping Control
In the context of anti-doping, specific thresholds and criteria are established to differentiate between endogenous levels and exogenous administration. Table 3 outlines the proposed screening criteria for detecting this compound use.
Table 3: Proposed Screening Criteria for this compound Administration in Doping Control
| Analyte/Ratio | Proposed Threshold | Analytical Technique | References |
| 11β-hydroxyandrosterone (OHA) | > 10,000 ng/mL (specific gravity adjusted) | GC-MS | [3][11] |
| OHA / 11β-hydroxyetiocholanolone (OHE) Ratio | > 20 | GC-MS | [3][11] |
| 11-ketotestosterone (KT) | > 130 ng/mL | GC-MS/MS | [12] |
Samples exceeding these screening criteria may be subjected to Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for confirmation.[3]
Experimental Protocols
The following are generalized protocols for the extraction and analysis of this compound and its metabolites from urine and dietary supplements. Laboratories should perform in-house validation.[13][14]
Protocol 1: Extraction of this compound Metabolites from Urine for GC-MS Analysis
This protocol is based on standard procedures for steroid analysis in anti-doping laboratories.[12][15][16]
-
Sample Preparation :
-
To 2 mL of urine in a glass tube, add an appropriate internal standard (e.g., deuterated OHA).
-
Add 1 mL of phosphate buffer (pH 7.0).
-
-
Enzymatic Hydrolysis :
-
Add 50 µL of β-glucuronidase from E. coli.
-
Vortex and incubate at 50-55°C for 1-2 hours to cleave glucuronide conjugates.
-
-
Liquid-Liquid Extraction (LLE) :
-
After cooling to room temperature, add 5 mL of diethyl ether or methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
-
Evaporation :
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
-
Derivatization :
-
To the dry residue, add 100 µL of a derivatizing agent, such as MSTFA/NH₄I/ethanethiol (1000:2:3, v/w/v).[15]
-
Seal the tube and heat at 60-80°C for 20-60 minutes to form trimethylsilyl (TMS) ethers.
-
-
Analysis :
-
After cooling, the sample is ready for injection into the GC-MS system.
-
Protocol 2: Analysis of this compound by GC-MS/MS
This protocol outlines typical instrument parameters for the analysis of derivatized steroid metabolites.[12]
-
Gas Chromatograph : Agilent 7890 GC or equivalent.
-
Column : HP-1 or equivalent (e.g., 17 m x 0.2 mm, 0.11 µm film thickness).
-
Carrier Gas : Helium or Hydrogen.[15]
-
Injection : 1-2 µL, Split/Splitless or PTV injector.
-
Oven Program : Start at 180°C, ramp at 4°C/min to 224°C, then ramp at 15°C/min to 300°C.[16]
-
Mass Spectrometer : Triple Quadrupole (e.g., Agilent 7000 Series).
-
Ionization : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) for target analytes. For example, for 11-ketotestosterone-TMS derivative, transitions could be m/z 503.3 -> 413.3 (quantifier) and m/z 503.3 -> 323.3 (qualifier).[12]
-
Data Analysis : Quantify using calibration curves prepared with the this compound reference standard and its metabolite standards.
Protocol 3: Extraction of this compound from Dietary Supplements
This protocol is for analyzing solid samples like capsules or powders.[10]
-
Sample Preparation :
-
Accurately weigh the contents of a capsule or a representative portion of the powder.
-
Transfer to a glass vial.
-
-
Solvent Extraction :
-
Add a suitable organic solvent (e.g., methanol or dichloromethane).
-
Vortex or sonicate for 15-30 minutes to ensure complete dissolution of the analyte.
-
-
Clarification :
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet insoluble excipients.
-
-
Dilution and Analysis :
-
Transfer the supernatant to a clean vial.
-
Dilute as necessary with the initial mobile phase for LC-MS/MS analysis or an appropriate solvent for GC-MS analysis (derivatization may be required).
-
Protocol 4: Analysis of this compound by LC-MS/MS
LC-MS/MS is often used for steroid panels and can offer high throughput.[17][18][19]
-
Liquid Chromatograph : Shimadzu Nexera, Waters ACQUITY UPLC, or equivalent.
-
Column : Reversed-phase C18 or PFP column (e.g., 100 x 2.1 mm, 2.6 µm).[17]
-
Mobile Phase A : Water with 0.1% formic acid or 2 mM ammonium acetate.
-
Mobile Phase B : Methanol or acetonitrile with 0.1% formic acid or 2 mM ammonium acetate.
-
Gradient : A typical gradient would start at 50-60% B, ramp to 95-100% B, and then re-equilibrate. Total run time is typically 10-15 minutes.[17]
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Mass Spectrometer : Triple Quadrupole (e.g., SCIEX 4500, TSQ Quantiva).
-
Ionization : Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
-
Data Analysis : Quantify using a calibration curve prepared with the this compound reference standard in a matrix-matched solution.
Visualizations
This compound Signaling and Metabolism
This compound is synthesized from androstenedione and is a precursor to 11-ketotestosterone.[20][21] It competitively inhibits the 11β-HSD1 enzyme, thereby reducing the conversion of cortisone to the active glucocorticoid, cortisol.[3][22] This inhibition is believed to contribute to its purported effects on body composition.[1][4]
Caption: this compound metabolism and its inhibition of the 11β-HSD1 enzyme.
Analytical Workflow for Doping Control
The workflow for analyzing this compound and its metabolites in urine involves several key stages, from sample receipt to final data interpretation and confirmation.
Caption: Generalized workflow for the analysis of this compound in urine.
Logical Flow for Doping Control Decision
The decision-making process in anti-doping is based on a tiered approach, starting with initial screening and proceeding to confirmation for presumptive positive findings.
Caption: Decision logic for this compound doping control based on thresholds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wada-ama.org [wada-ama.org]
- 3. Development of criteria for the detection of this compound administration by gas chromatography-mass spectrometry and gas chromatography-combustion-isotope ratio mass spectrometry for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 382-45-6 [m.chemicalbook.com]
- 5. This compound | C19H24O3 | CID 223997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 382-45-6,this compound | lookchem [lookchem.com]
- 7. This compound | CAS 382-45-6 | LGC Standards [lgcstandards.com]
- 8. This compound | 382-45-6 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. elementssystem.com [elementssystem.com]
- 11. researchgate.net [researchgate.net]
- 12. Employing 11-Ketotestosterone as a Target Analyte for this compound (11OXO) Administration in Doping Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effective validation of chromatographic analytical methods: The illustrative case of androgenic steroids [iris.unito.it]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. ias.ac.in [ias.ac.in]
- 17. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Human Metabolome Database: Showing metabocard for this compound (HMDB0006772) [hmdb.ca]
- 22. immune-system-research.com [immune-system-research.com]
Troubleshooting & Optimization
Overcoming matrix effects in Adrenosterone LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Adrenosterone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound LC-MS/MS analysis, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[1][3] This interference arises from competition between this compound and matrix components for ionization in the MS source.[1]
Q2: What are the common sources of matrix effects in biological samples for this compound analysis?
A2: The primary sources of matrix effects in biological samples such as plasma, serum, and urine are endogenous components that are co-extracted with this compound. These include:
-
Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression in electrospray ionization (ESI).
-
Salts and buffers: High concentrations can alter the droplet formation and evaporation process in the ESI source.
-
Other endogenous steroids and their metabolites: Structural similarities can lead to co-elution and competition for ionization.[4]
-
Proteins: Although largely removed during sample preparation, residual proteins can still interfere with the analysis.[5]
Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A3: The post-extraction addition method is a widely accepted technique to evaluate matrix effects.[3][6] This involves comparing the response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a pure solvent. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Values between 85% and 115% are often considered acceptable, indicating no significant matrix effect.[7]
Troubleshooting Guides
Issue 1: Poor sensitivity and low this compound signal.
This is often a primary indicator of ion suppression.
Troubleshooting Workflow:
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 7. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Adrenosterone in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the High-Performance Liquid Chromatography (HPLC) analysis of Adrenosterone, focusing on improving peak shape and resolution.
Troubleshooting Guide: Peak Shape and Resolution Issues
This section addresses common chromatographic problems encountered during the analysis of this compound and provides systematic solutions.
Question 1: Why is my this compound peak showing significant tailing?
Answer:
Peak tailing, where the peak's trailing edge is drawn out, is a common issue that can compromise quantification and resolution.[1] It is often quantified by a tailing factor (Tf) or asymmetry factor (As), with ideal values being close to 1.0.[2] The primary cause is often the presence of more than one mechanism for analyte retention.[1][3]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: This is a very common cause, especially for compounds with basic functional groups that can interact with ionized residual silanol groups on the C18 column's silica surface.[1][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) with an appropriate buffer ensures that the silanol groups are fully protonated, minimizing these secondary interactions.[2][3]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have most residual silanol groups deactivated, significantly reducing the potential for these interactions.[3][4]
-
Solution 3: Add a Mobile Phase Modifier: For basic analytes, adding a silanol suppressor like triethylamine (TEA) at a low concentration (e.g., 0.1%) can improve peak shape.[2]
-
-
Column Contamination or Degradation: The accumulation of contaminants on the column or the degradation of the stationary phase can create active sites that cause tailing.[2]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1]
-
Column Bed Deformation: A void at the column inlet or a channel in the packing bed can distort the sample path, leading to tailing for all peaks.[1]
Question 2: My this compound peak is broad, leading to poor resolution. How can I make it sharper?
Answer:
Broad peaks reduce analytical sensitivity and can merge with adjacent peaks, making accurate quantification difficult.[6] Several factors related to the column, mobile phase, and instrument can contribute to peak broadening.
Potential Causes & Solutions:
-
Low Column Efficiency: The column may have degraded over time or may not be suitable for the analysis.
-
Solution 1: Increase Efficiency with Smaller Particles: Switch to a column packed with smaller particles (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC). This increases the plate number (N), resulting in sharper peaks and better resolution.[7]
-
Solution 2: Optimize Flow Rate: The mobile phase flow rate affects efficiency. While higher flow rates lead to faster runs, they can reduce peak separation.[8] Try reducing the flow rate to see if the peak shape improves.
-
Solution 3: Increase Temperature: Increasing the column temperature (e.g., from 30°C to 50°C) reduces the mobile phase viscosity, which improves mass transfer and can lead to sharper peaks.[8] Ensure the temperature is within the limits for your column and analyte stability.[9]
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can cause the peak to broaden before it's even detected.
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector.[4] Ensure all fittings are properly connected to avoid dead volume.
-
-
Inadequate Solvent Strength: If the mobile phase is too weak, the analyte may interact too long with the stationary phase, causing broadening.[6]
-
Solution: For reversed-phase HPLC, slightly increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) can sharpen the peak.[2] Be aware that this will also decrease retention time.
-
Question 3: I'm struggling to separate this compound from a closely eluting impurity. What are the best strategies to improve resolution?
Answer:
Achieving baseline resolution (Rs ≥ 1.5) is crucial for accurate identification and quantification.[8][9] Resolution is governed by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[10]
Potential Causes & Solutions:
-
Insufficient Selectivity (α): This is the most powerful factor for improving the resolution of co-eluting peaks.[10] Selectivity refers to the ability of the chromatographic system to distinguish between two analytes based on their chemical properties.
-
Solution 1: Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter the elution order and spacing of peaks.[10]
-
Solution 2: Adjust Mobile Phase pH: Altering the pH can change the ionization state of this compound or the impurity, significantly impacting their retention and selectivity.
-
Solution 3: Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl or Cyano phase) can provide a different selectivity.[11]
-
-
Insufficient Retention (k): Increasing the retention of the peaks on the column can often improve their separation.
-
Solution: In reversed-phase mode, decrease the percentage of the organic solvent in the mobile phase. This will increase the retention time for both peaks, potentially providing more time for them to separate.[10]
-
-
Insufficient Efficiency (N): If the peaks are broad, increasing efficiency can sharpen them and improve resolution.
-
Solution 1: Use a Longer Column: Doubling the column length can increase resolution by a factor of ~1.4.
-
Solution 2: Use a Column with Smaller Particles: This is a highly effective way to increase the plate count and sharpen peaks.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for this compound analysis on a C18 column? A1: For steroid analysis, a reversed-phase C18 column is commonly used.[11] A good starting point would be a gradient elution using a mobile phase of water (A) and acetonitrile or methanol (B), both possibly containing a small amount of an additive like 0.1% formic acid to improve peak shape. The gradient could run from ~40% B to 90% B over 10-15 minutes.
Q2: Can the sample solvent affect my peak shape? A2: Yes, absolutely. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including fronting or splitting.[12] It is always best to dissolve your sample in the initial mobile phase if possible.[12]
Q3: All of my peaks, not just this compound, are tailing or split. What should I check first? A3: When all peaks in a chromatogram are affected similarly, the issue is likely systemic rather than chemical. The most common cause is a partially blocked inlet frit on the column or a void at the column head.[1][5] Try back-flushing the column. If that fails, remove the guard column (if present) to see if it is the cause. If the problem persists, the analytical column may need to be replaced.[5]
Data Presentation
Table 1: Influence of HPLC Parameters on Peak Shape and Resolution
| Parameter | Adjustment | Effect on Peak Shape | Effect on Resolution | Considerations |
| Mobile Phase | ||||
| % Organic | Increase | Sharper peaks (less broadening) | May decrease (if retention becomes too low) | Decreases retention time.[2] |
| % Organic | Decrease | May cause broadening | May increase (due to higher retention) | Increases retention time and analysis time.[10] |
| pH | Lower (e.g., to 2-3) | Reduces tailing for basic compounds | Improves separation of pH-sensitive analytes | Buffering is required to maintain a stable pH.[3] |
| Column | ||||
| Particle Size | Decrease | Sharper peaks (less broadening) | Increases significantly | Increases backpressure.[7] |
| Length | Increase | No direct effect on shape | Increases | Increases analysis time and backpressure.[10] |
| Temperature | Increase | Sharper peaks (less broadening) | Can increase or decrease | Decreases mobile phase viscosity and backpressure.[8] |
| Flow Rate | ||||
| Flow Rate | Decrease | Sharper peaks (less broadening) | Increases | Increases analysis time.[8] |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a general methodology for analyzing this compound using reversed-phase HPLC. Optimization will be required based on the specific sample matrix and instrument.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
The final concentration should be within the linear range of the detector.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates before injection.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile (or methanol) with 0.1% formic acid.
-
Degas both mobile phases thoroughly using an inline degasser, sonication, or helium sparging to prevent air bubbles.[13]
-
-
Instrument Settings (Example):
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Gradient: 50% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at an appropriate wavelength for this compound (e.g., ~245 nm).
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC peak shape problems.
Caption: Cause-and-effect diagram illustrating factors that contribute to poor HPLC resolution.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mastelf.com [mastelf.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. chromtech.com [chromtech.com]
- 11. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bvchroma.com [bvchroma.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Troubleshooting low recovery of Adrenosterone during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of Adrenosterone, specifically addressing issues of low recovery.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common problems encountered during the extraction of this compound.
Q1: My this compound recovery is consistently low. What are the most likely causes?
Low recovery of this compound can stem from several factors throughout the extraction process. The most common culprits are suboptimal extraction methodology (Liquid-Liquid Extraction or Solid-Phase Extraction), inappropriate solvent selection, sample matrix effects, or degradation of the analyte. A systematic evaluation of your entire workflow is recommended to pinpoint the issue.
Q2: I'm using Liquid-Liquid Extraction (LLE) and experiencing poor recovery. How can I improve it?
Several factors can lead to low recovery in LLE. Here are key areas to investigate:
-
Solvent Selection: this compound is a steroid hormone with moderate polarity. Your extraction solvent should be able to efficiently solubilize it while being immiscible with the aqueous sample matrix. Based on its physicochemical properties, solvents like diethyl ether , ethyl acetate , and dichloromethane are suitable choices. If you are using a very non-polar solvent, you may not be efficiently extracting the moderately polar this compound.
-
Solvent-to-Sample Volume Ratio: An insufficient volume of extraction solvent may not be adequate to efficiently partition the this compound. Try increasing the solvent-to-sample ratio, for example, from 3:1 to 5:1 (v/v).
-
Number of Extractions: Performing multiple extractions with smaller volumes of solvent is generally more effective than a single extraction with a large volume.[1] For instance, three extractions with 3 mL of solvent are typically better than one extraction with 9 mL.
-
Mixing Efficiency: Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. Gentle but consistent inversion (5-10 minutes) is often preferred over vigorous shaking to prevent the formation of emulsions, which can trap the analyte and hinder phase separation.
-
pH of the Aqueous Phase: this compound is a neutral compound, so pH adjustment is not as critical as it is for acidic or basic compounds. However, ensuring your sample is at a neutral pH can prevent any potential side reactions or degradation.
Q3: What aspects of my Solid-Phase Extraction (SPE) protocol should I investigate for low this compound recovery?
SPE protocols have several critical steps where analyte loss can occur. Consider the following:
-
Sorbent Choice: For a moderately polar, neutral compound like this compound, a reverse-phase sorbent is appropriate. C18 is a common choice for nonpolar steroids, and polymeric sorbents like hydrophilic-lipophilic balanced (HLB) sorbents are also very effective for a broad range of analytes, including steroids.[2] If your recovery is low with C18, consider trying an HLB cartridge.
-
Sorbent Conditioning and Equilibration: Improper conditioning and equilibration of the SPE cartridge can lead to poor retention of the analyte. Always follow the manufacturer's instructions. Typically, this involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to prepare the sorbent for sample loading.[2]
-
Sample Loading: Loading the sample at too high a flow rate can result in the analyte not having enough time to interact with the sorbent and passing through to waste. A slow and steady flow rate (e.g., 1 mL/min) is recommended.
-
Wash Step: The wash step is crucial for removing interferences, but an overly strong wash solvent can prematurely elute the this compound. If you suspect this is the issue, analyze the wash eluate for your target analyte. To optimize, try decreasing the percentage of organic solvent in your wash solution. For example, if you are using 50% methanol, try 30%.
-
Elution Step: Incomplete elution will result in low recovery. Ensure your elution solvent is strong enough to desorb the this compound from the sorbent. A common elution solvent for steroids from a reverse-phase sorbent is methanol or acetonitrile. You can also try increasing the volume of the elution solvent or performing a second elution to ensure complete recovery.
Q4: Could matrix effects be responsible for my low recovery?
Yes, matrix effects can significantly impact recovery. Components in biological samples like plasma, serum, or urine (e.g., proteins, lipids, salts) can interfere with the extraction process.
-
Protein Precipitation: For plasma or serum samples, high concentrations of proteins can bind to this compound, preventing its extraction. A protein precipitation step (e.g., with cold methanol or acetonitrile) before extraction can help alleviate this.[2]
-
Phospholipid Removal: Lipids can interfere with both LLE and SPE. In SPE, they can clog the cartridge. In LLE, they can form emulsions. There are specific SPE cartridges and protocols designed for phospholipid removal.
-
Use of Internal Standards: Using a stable isotope-labeled internal standard for this compound is highly recommended. This can help to correct for losses during sample preparation and any matrix-induced signal suppression or enhancement during analysis (e.g., by LC-MS/MS).
Q5: Is this compound stable during the extraction process?
Steroids are generally stable, but prolonged exposure to harsh conditions should be avoided.
-
Temperature: Avoid high temperatures during solvent evaporation steps. Use a gentle stream of nitrogen at a controlled temperature (e.g., <40°C).[2]
-
pH: While this compound is neutral, it's best to avoid strongly acidic or basic conditions, which could potentially cause degradation.
-
Storage: If you need to store your samples at any point during the extraction process, do so at low temperatures (e.g., -20°C or -80°C) to minimize degradation.
Quantitative Data on Steroid Extraction Recovery
The following table summarizes expected recovery ranges for steroid panels, including 11-oxosteroids like this compound, using different extraction techniques. Note that specific recovery for this compound may vary depending on the exact protocol and matrix.
| Extraction Method | Matrix | Sorbent/Solvent | Typical Recovery Range (%) | Reference(s) |
| Supported Liquid Extraction (SLE) | Human Plasma | Dichloromethane/Isopropanol | 73.5 - 111.9 | [3] |
| Solid-Phase Extraction (SPE) | Human Serum | C18 | ~90 | [4] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Not specified | >90% for a panel of steroids | [5] |
| Solid-Phase Extraction (SPE) | Human Serum | Mixed-mode Cation Exchange | Not specified for this compound, but generally high for steroid panels | [6] |
| Solid-Phase Extraction (SPE) | Adrenal Cell Culture Medium | C18 | ~90 | [4] |
| LC-MS Profiling | Human Serum | Not specified | 58.5 - 109.5 | [7] |
Disclaimer: The recovery rates presented are for panels of steroids and may not be specific to this compound. Actual recovery will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation:
-
Thaw 1 mL of human plasma on ice.
-
Spike with an appropriate internal standard.
-
Add 3 mL of cold methyl tert-butyl ether (MTBE) to the plasma sample in a glass tube.
-
-
Extraction:
-
Vortex the tube for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 1.3 to 2.2) two more times, combining the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 methanol:water) for your analytical instrument (e.g., LC-MS/MS).
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Serum
This protocol is a starting point for developing a robust SPE method using a C18 cartridge.
-
Sample Pre-treatment:
-
To 500 µL of serum, add an internal standard.
-
Add 1 mL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.[2]
-
Transfer the supernatant to a clean tube and dilute with 1.5 mL of water.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 30% methanol in water to remove polar interferences.[2]
-
Dry the cartridge under vacuum for 5 minutes to remove any remaining aqueous solvent.
-
-
Elution:
-
Elute the this compound with 3 mL of methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for your analytical method.
-
Visualizations
Caption: A workflow for troubleshooting low recovery of this compound.
Caption: A diagram of the general SPE workflow for this compound extraction.
References
- 1. arborassays.com [arborassays.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sample purification using a C18-bonded reversed-phase cartridge for the quantitative analysis of corticosteroids in adrenal cell cultures by high-performance liquid chromatography or gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. LC-MS based simultaneous profiling of adrenal hormones of steroids, catecholamines, and metanephrines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ionization efficiency for Adrenosterone in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of Adrenosterone in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is best for this compound analysis: ESI or APCI?
A1: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for steroid analysis, and the optimal choice for this compound may depend on your specific instrumentation and sample matrix. Generally, APCI is considered more suitable for less polar, neutral compounds and may offer more versatility for steroid panels.[1] However, some studies have reported low signal intensity for the parent this compound ion using LC-APCI-MS, suggesting that ionization can be challenging.[2] ESI is also a viable option, particularly when leveraging adduct formation to enhance signal.[3] It is recommended to test both ionization sources during method development to determine the best performance for your specific conditions.
Q2: What are the most common adducts observed for this compound, and how can I control them?
A2: For steroids like this compound, which lack easily ionizable acidic or basic sites, forming adducts is a common and effective way to achieve ionization in ESI.[4] The most common adducts are protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), and ammonium adducts ([M+NH₄]⁺).
-
[M+H]⁺: This adduct is favored by using acidic mobile phase additives like formic acid or acetic acid.
-
[M+NH₄]⁺: This adduct can be promoted by using ammonium formate or ammonium acetate as a mobile phase additive. This can be a good strategy for reproducible quantification as it often provides a stable signal.[4]
-
[M+Na]⁺: Sodium adducts are frequently observed due to the ubiquitous nature of sodium in glassware, solvents, and samples. While they can provide a strong signal, they can be difficult to fragment in MS/MS and their intensity can be variable, making quantification challenging.[4] To control sodium adduct formation, you can either rigorously clean all glassware and use high-purity solvents to minimize sodium contamination or intentionally add a low and consistent concentration of a sodium salt to the mobile phase to drive the formation of a single, reproducible adduct.
Q3: What are typical starting LC-MS/MS parameters for an this compound assay?
A3: A good starting point for developing an this compound quantification method would be based on established protocols for multi-steroid panels. Below are typical parameters that can be optimized.
| Parameter | Typical Starting Conditions |
| LC Column | C18 (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable percentage of B for retention (e.g., 40-60%) and ramp up to a high percentage (e.g., 95%) to elute this compound. |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 40 - 45 °C |
| Ionization Mode | Positive ESI or APCI |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Note: These are general starting points. Optimization of each parameter is crucial for achieving the desired sensitivity and chromatographic performance.
Q4: How do I mitigate matrix effects when analyzing this compound in biological samples like plasma or urine?
A4: Matrix effects, particularly ion suppression, are a significant challenge in the analysis of steroids in complex biological matrices.[5] Here are several strategies to mitigate them:
-
Effective Sample Preparation: Simple protein precipitation is often insufficient. Employ more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6] For plasma samples, specialized techniques like HybridSPE can be used to deplete phospholipids, which are a major source of ion suppression.
-
Chromatographic Separation: Optimize your LC method to ensure that this compound is chromatographically separated from co-eluting matrix components. This can involve adjusting the gradient, trying different column chemistries, or using a longer column.
-
Sample Dilution: If the signal intensity is sufficient, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[7]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate and precise quantification.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization Technique | If using APCI, try ESI, and vice-versa. This compound has been reported to have low intensity with APCI in some cases.[2] |
| Inefficient Protonation | If using an acidic mobile phase for [M+H]⁺, ensure the pH is appropriate. Consider switching to an ammonium-based mobile phase to promote [M+NH₄]⁺ adduct formation, which may be more efficient for this compound. |
| Poor Source Parameters | Systematically optimize key source parameters. Infuse a standard solution of this compound and adjust the capillary voltage, source temperature, and gas flow rates to maximize the signal.[8] |
| In-Source Fragmentation | The molecular ion may be fragmenting in the source before detection. Try reducing the source temperature or using gentler source conditions (e.g., lower cone/fragmentor voltage). |
| Severe Matrix Suppression | Prepare a standard of this compound in a clean solvent and compare its response to the same standard spiked into a blank matrix extract. A significant decrease in signal indicates matrix suppression. Implement strategies to mitigate matrix effects as described in Q4 of the FAQs.[7] |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | Steroids can exhibit secondary interactions with residual silanols on the column. Ensure the mobile phase pH is appropriate for the column type. Using a mobile phase with a sufficient buffer concentration (e.g., 5-10 mM ammonium formate) can help improve peak shape. |
| Column Overload | Inject a lower concentration or volume of your sample to see if the peak shape improves.[9] |
| Contamination of Column or Guard Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[9] |
| Injection Solvent Incompatibility | Ensure your sample is reconstituted in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. Injecting in a much stronger solvent can cause peak distortion.[9] |
| Extra-Column Volume | Check all tubing and connections between the injector and the detector. Excessive tubing length or poorly made connections can contribute to peak broadening.[9] |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Additives | Use high-purity, LC-MS grade solvents and fresh additives.[10] |
| Contaminated LC System or Source | Systematically clean the LC system and the mass spectrometer's ion source. Common contaminants can leach from tubing, filters, or previous analyses. |
| In-Source Fragmentation of Co-eluting Compounds | High concentrations of co-eluting compounds can fragment in the source, leading to a high baseline. Improve chromatographic separation or sample clean-up. |
| Mobile Phase Incompatibility | Ensure that your mobile phase additives are fully soluble and do not precipitate, especially during gradient elution. |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma using LLE
-
To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
Add 200 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes for liquid-liquid extraction.[11]
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 50 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: Logic for controlling this compound adduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. agilent.com [agilent.com]
- 10. zefsci.com [zefsci.com]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Selection of an appropriate internal standard for Adrenosterone quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of adrenosterone.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate internal standard for accurate quantification of this compound by LC-MS/MS?
A1: The most appropriate and highly recommended internal standard for the quantification of this compound is its stable isotope-labeled (SIL) counterpart, This compound-d10 . The use of a SIL internal standard is considered the gold standard in quantitative mass spectrometry.[1][2] This is because its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar extraction recovery and matrix effects.[2] This co-elution is critical for accurately compensating for variations during sample preparation and analysis, leading to high precision and accuracy.
Q2: Are there any alternatives if a stable isotope-labeled internal standard for this compound is not available?
A2: While this compound-d10 is commercially available, if for any reason it cannot be used, a structural analog can be considered. Potential structural analogs for this compound include other deuterated androgens such as Androstenedione-d7 or Testosterone-d3 . However, it is crucial to note that structural analogs may not perfectly mimic the behavior of this compound during sample preparation, chromatography, and ionization. This can lead to less effective correction for matrix effects and other sources of error. Therefore, thorough validation is essential to ensure the chosen structural analog provides acceptable accuracy and precision.
Q3: What are matrix effects, and how can they impact my this compound quantification?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., serum, plasma).[2] This interference can lead to either suppression or enhancement of the this compound signal, compromising the accuracy, precision, and sensitivity of the analysis. A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for these matrix effects.[2]
Q4: How do I evaluate the performance of my chosen internal standard?
A4: The performance of an internal standard should be rigorously evaluated during method validation. Key parameters to assess include:
-
Recovery: The efficiency of the extraction process for both the analyte and the internal standard.
-
Matrix Effect: The extent of ion suppression or enhancement for the analyte and the internal standard in different biological matrices.
-
Precision: The closeness of repeated measurements, typically expressed as the coefficient of variation (%CV).
-
Accuracy: The closeness of the measured concentration to the true concentration.
Ideally, the internal standard should exhibit similar recovery and matrix effects to the analyte, leading to a consistent analyte-to-internal standard response ratio.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Results | Inconsistent sample preparation, injection volume, or significant matrix effects. | 1. Ensure the use of a stable isotope-labeled internal standard like this compound-d10. 2. Optimize the sample preparation procedure to improve consistency and cleanliness of the final extract. 3. Verify the autosampler performance for consistent injection volumes. |
| Poor Recovery | Suboptimal extraction method. | 1. Evaluate different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). 2. Optimize solvent choice and volumes for LLE or SPE. |
| Significant Ion Suppression/Enhancement | Co-eluting matrix components. | 1. Improve chromatographic separation to resolve this compound from interfering compounds. 2. Optimize the sample preparation method to remove interfering matrix components more effectively. 3. Confirm that the internal standard co-elutes with this compound to ensure proper correction. |
| Inaccurate Quantification | Improper calibration; internal standard not behaving like the analyte. | 1. Prepare calibration standards in a matrix that closely matches the study samples (e.g., stripped serum). 2. If using a structural analog, re-validate the method to ensure it meets required accuracy criteria. Consider switching to this compound-d10. |
Data Presentation
While specific validation data for the use of this compound-d10 is not extensively published, the following tables provide representative performance data for the analysis of structurally similar androgens using their respective deuterated internal standards in serum/plasma. This data illustrates the expected performance of a well-validated LC-MS/MS method using a stable isotope-labeled internal standard.
Table 1: Illustrative Performance of Deuterated Internal Standards for Androgen Quantification
| Analyte | Internal Standard | Recovery (%) | Matrix Effect (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Testosterone | Testosterone-d3 | 93 - 107 | 95 - 105 | < 6.0 | < 8.1 |
| Androstenedione | Androstenedione-d7 | 93 - 107 | 95 - 105 | < 6.3 | < 8.1 |
| DHEA | DHEA-d2 | 93 - 107 | 95 - 105 | < 7.0 | < 7.7 |
Data is representative and compiled from studies on similar androgens to illustrate typical performance.[3]
Table 2: Method Validation Parameters for 11-Oxygenated Androgens (Structurally related to this compound)
| Analyte | Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) |
| 11-ketoandrostenedione (11-KA4) | 102 - 115 | 2 - 13 | 2 - 13 |
| 11-ketotestosterone (11-KT) | 85 - 105 | 2 - 15 | 2 - 15 |
| 11β-hydroxyandrostenedione (11-OHA4) | 100 - 114 | 2 - 7 | 2 - 7 |
This table shows validation data for 11-oxygenated androgens, which are structurally similar to this compound, demonstrating the performance of a validated LC-MS/MS method for this class of compounds.[4]
Experimental Protocols
Detailed Methodology for this compound Quantification in Human Serum by LC-MS/MS
This protocol is a representative method and should be fully validated by the end-user.
1. Materials and Reagents
-
This compound certified reference standard
-
This compound-d10 internal standard
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid
-
Zinc sulfate solution (e.g., 50 g/L in water)
-
Human serum (for calibration standards and quality controls, charcoal-stripped serum is recommended)
2. Internal Standard Spiking
-
Prepare a working solution of this compound-d10 in methanol.
-
Add a small, precise volume of the internal standard working solution to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
3. Sample Preparation (Protein Precipitation followed by Solid-Phase Extraction)
-
Protein Precipitation:
-
To 100 µL of serum sample, add 100 µL of zinc sulfate solution and vortex.[1]
-
Add 200 µL of acetonitrile (containing the internal standard) to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by equilibration with water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the this compound and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50% methanol in water).
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for steroid separations.[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A gradient from approximately 50% to 95% Mobile Phase B over several minutes is a typical starting point. The gradient should be optimized to ensure baseline separation of this compound from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and this compound-d10 need to be determined by infusing the individual standards into the mass spectrometer.
-
Example (hypothetical): this compound: m/z 301.2 -> 121.1; this compound-d10: m/z 311.2 -> 121.1
-
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for both this compound and this compound-d10.
-
Calculate the peak area ratio of this compound to this compound-d10.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous measurement of testosterone, androstenedione and dehydroepiandrosterone (DHEA) in serum and plasma using Isotope-Dilution 2-Dimension Ultra High Performance Liquid-Chromatography Tandem Mass Spectrometry (ID-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Addressing instability of Adrenosterone in biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Adrenosterone in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in biological samples?
This compound (androst-4-ene-3,11,17-trione) is an endogenous steroid hormone.[1][2] Like many steroids, its chemical structure can be susceptible to degradation in biological matrices such as plasma, serum, and urine. This instability can be influenced by factors like temperature, pH, and enzymatic activity, potentially leading to inaccurate quantification in experimental studies.
Q2: What are the main metabolites of this compound found in urine?
Following administration, this compound is metabolized in the body. The primary metabolites excreted in urine are 11β-hydroxyandrosterone and 11β-hydroxyetiocholanolone.[1][2] Analytical methods often target these metabolites for monitoring this compound administration.[3][4]
Q3: What are the recommended short-term and long-term storage conditions for biological samples containing this compound?
While specific long-term stability data for this compound is limited, general best practices for steroid hormones suggest the following storage conditions:
| Storage Condition | Plasma/Serum | Urine | Dried Blood Spots (DBS) |
| Short-term (≤ 24 hours) | 2-8°C | 2-8°C | Room Temperature |
| Long-term (> 24 hours) | -20°C or -80°C | -20°C or -80°C | -20°C or -80°C |
Table 1: Recommended Storage Conditions for Biological Samples. Data extrapolated from studies on other steroid hormones.[5][6][7][8][9]
Q4: How many freeze-thaw cycles are acceptable for samples containing this compound?
Repeated freeze-thaw cycles should be minimized as they can affect the integrity of biological samples and the stability of analytes. For other steroid hormones, it has been shown that up to three to five freeze-thaw cycles may not significantly impact concentrations.[10] However, for optimal results, it is recommended to aliquot samples into single-use volumes before freezing to avoid repeated thawing of the entire sample.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in biological samples.
Problem 1: Low or undetectable this compound levels in freshly collected samples.
-
Potential Cause 1: Rapid Degradation. this compound may be undergoing rapid enzymatic or chemical degradation upon collection.
-
Potential Cause 2: Inefficient Extraction. The protocol used for extracting this compound from the biological matrix may not be optimal.
-
Solution: Optimize the extraction method. This may involve testing different organic solvents, adjusting the pH of the sample before extraction, or using solid-phase extraction (SPE) cartridges with appropriate sorbents.
-
Problem 2: High variability in this compound concentrations between replicate samples.
-
Potential Cause 1: Inconsistent Sample Handling. Variations in the time between sample collection and processing, or differences in storage conditions, can lead to variable degradation.
-
Solution: Standardize the entire sample handling workflow. Ensure all samples are processed and stored under identical conditions. Use a detailed and consistent protocol for all steps, from collection to analysis.
-
-
Potential Cause 2: Matrix Effects in Analytical Method. Components of the biological matrix can interfere with the detection and quantification of this compound, particularly in methods like LC-MS/MS.
-
Solution: Perform a thorough validation of the analytical method, including an assessment of matrix effects. This can be done by comparing the signal of this compound in a pure solvent with the signal in a sample matrix. If significant matrix effects are observed, consider using a deuterated internal standard or employing a more effective sample clean-up procedure.
-
Problem 3: this compound concentration decreases over time during storage.
-
Potential Cause 1: Inappropriate Storage Temperature. Storing samples at temperatures that are not low enough can allow for continued degradation.
-
Solution: Ensure long-term storage is at -80°C. For shorter periods, maintain samples at -20°C. Avoid prolonged storage at 4°C or room temperature.
-
-
Potential Cause 2: Oxidation or Hydrolysis. this compound may be susceptible to oxidative or hydrolytic degradation.
-
Solution: Store samples in tightly sealed, amber-colored tubes to protect from light and air. Consider purging the sample vials with an inert gas like nitrogen before sealing to minimize oxidation.
-
Experimental Protocols & Methodologies
Protocol 1: General Workflow for this compound Analysis in Human Urine
This protocol outlines the key steps for the quantification of this compound and its metabolites in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: General workflow for this compound analysis in urine.
Protocol 2: Troubleshooting Logic for Inconsistent this compound Results
This diagram illustrates a logical approach to troubleshooting inconsistent analytical results for this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. Current laboratory requirements for adrenocorticotropic hormone and renin/aldosterone sample handling are unnecessarily restrictive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Processing and Stability for Urine Biomarker Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Doping Analysis - Deutsche Sporthochschule Köln [dshs-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The long-term stability in whole blood of 14 commonly-requested hormone analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sex steroid hormone stability in serum tubes with and without separator gels | Semantic Scholar [semanticscholar.org]
- 9. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aefa.es [aefa.es]
- 12. bevital.no [bevital.no]
Technical Support Center: Method Validation for Adrenosterone Quantification in Serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating methods for the quantification of adrenosterone in serum. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My assay is showing poor sensitivity and I'm unable to detect low concentrations of this compound. What are the potential causes and solutions?
A: Low sensitivity in this compound quantification can stem from several factors. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for steroid analysis.[1] If you are using an immunoassay, consider that these methods can lack specificity and sensitivity, especially at low concentrations.[2]
Troubleshooting Steps:
-
Method Selection: If using an immunoassay, consider switching to a more sensitive method like LC-MS/MS. Mass spectrometry is often considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity.[3]
-
Sample Preparation: Inadequate extraction of this compound from the serum matrix can lead to low recovery and poor sensitivity. Optimize your sample preparation protocol, which may include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[4] Supported liquid extraction (SLE) can also be an effective technique.[3]
-
Ionization Efficiency (LC-MS/MS): For LC-MS/MS methods, ensure optimal ionization of this compound in the mass spectrometer source. Experiment with different mobile phase additives and source parameters to enhance signal intensity.[5] The use of derivatizing reagents can also significantly improve sensitivity.[1]
-
Matrix Effects: The serum matrix can suppress the ionization of this compound, leading to a lower signal.[4] Evaluate and minimize matrix effects by optimizing sample cleanup or using a different ionization source.[6] The use of deuterated internal standards can help correct for matrix effects.[7]
Q2: I'm observing high variability in my results between different sample preparations. What could be the cause?
A: High variability often points to inconsistencies in the sample preparation process.
Troubleshooting Steps:
-
Pipetting and Handling: Ensure accurate and consistent pipetting of all reagents and samples. Use calibrated pipettes and follow a standardized workflow.
-
Extraction Efficiency: Inconsistent extraction efficiency between samples can lead to significant variability. Ensure thorough mixing during extraction steps and precise phase separation in LLE. For SPE, ensure the cartridges are not overloaded and that elution is complete. Supported liquid extraction (SLE) can offer better reproducibility than traditional LLE.[8]
-
Internal Standard Use: The use of a suitable internal standard, such as a deuterated analog of this compound, is crucial to correct for variability in extraction and matrix effects.[7] Ensure the internal standard is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
-
Evaporation and Reconstitution: If your protocol involves an evaporation step, ensure it is carried out to complete dryness and that the dried extract is fully reconstituted in the final solvent.[7]
Q3: My immunoassay results for this compound seem to be consistently higher than expected. What could be the reason?
A: Immunoassays are susceptible to cross-reactivity from other structurally similar endogenous steroids or their metabolites, which can lead to an overestimation of the target analyte's concentration.[4][9] This is a known limitation of immunoassays compared to more specific methods like LC-MS/MS.[2]
Troubleshooting Steps:
-
Evaluate Cross-Reactivity: Review the manufacturer's data for the immunoassay kit to understand its cross-reactivity profile with other steroids. Compounds with a high degree of structural similarity to this compound are more likely to cross-react.[9][10]
-
Method Comparison: Compare your immunoassay results with those obtained from a more specific method like LC-MS/MS to confirm the presence of a positive bias.[11]
-
Sample Pre-treatment: In some cases, a pre-extraction step can help remove some of the cross-reacting substances before the immunoassay.[12]
Q4: I'm experiencing issues with peak shape (e.g., tailing, fronting, or splitting) in my LC-MS/MS analysis. How can I resolve this?
A: Poor peak shape in LC-MS/MS can be caused by a variety of factors related to the chromatography, the column, or the sample itself.[6][13]
Troubleshooting Steps:
-
Column Contamination: Contaminants from the serum matrix can accumulate on the column, leading to peak distortion.[13] Implement a robust sample clean-up procedure and consider using a guard column.
-
Injection Solvent: Injecting the sample in a solvent that is stronger than the mobile phase can cause peak fronting or splitting.[13] Ensure your reconstitution solvent is compatible with the initial mobile phase conditions.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and lead to peak tailing. Optimize the pH of your mobile phase.
-
Column Void: A void at the head of the column can cause peak splitting. This can result from repeated injections or harsh mobile phase conditions.[13]
Q5: How should I assess the stability of this compound in serum samples?
A: Stability testing is a critical part of method validation to ensure that the concentration of this compound does not change during sample handling, storage, and analysis.
Troubleshooting Steps:
-
Freeze-Thaw Stability: Evaluate the stability of this compound after multiple freeze-thaw cycles. Repeated freezing and thawing can degrade some analytes.[14]
-
Short-Term Stability: Assess the stability of this compound in serum at room temperature and refrigerated conditions (2-8°C) for the expected duration of sample processing.[15]
-
Long-Term Stability: Determine the stability of this compound in frozen serum over an extended period to define appropriate long-term storage conditions.[16]
-
Collection Tube Effects: Be aware that the type of blood collection tube can affect steroid stability. For instance, some studies have shown a decrease in androstenedione concentration in serum collected in gel-containing tubes.[15][17]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments in the validation of an LC-MS/MS method for this compound quantification in serum.
Sample Preparation: Supported Liquid Extraction (SLE)
Supported liquid extraction is an efficient method for extracting steroids from serum.[8]
-
Sample Pre-treatment: Allow serum samples to thaw at room temperature. Vortex for 10 seconds.
-
Internal Standard Spiking: To 100 µL of serum, add 10 µL of an internal standard solution (e.g., deuterated this compound) in methanol.
-
Loading: Load the spiked serum onto a 96-well SLE plate. Apply a gentle vacuum to load the entire sample onto the sorbent.
-
Elution: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether) to each well and allow it to flow through the sorbent under gravity.
-
Evaporation: Collect the eluate in a clean 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[7]
Linearity and Range
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped serum). The concentration range should cover the expected physiological concentrations of this compound.
-
Analysis: Analyze the calibration standards in triplicate using the developed LC-MS/MS method.
-
Calibration Curve: Plot the peak area ratio (this compound/internal standard) against the nominal concentration of this compound.
-
Linear Regression: Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (r²). An r² value of >0.99 is generally considered acceptable.[4]
Accuracy and Precision
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking this compound into a surrogate matrix.
-
Intra-Assay (Within-Run) Precision and Accuracy: Analyze five replicates of each QC level in a single analytical run. Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each level. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration.
-
Inter-Assay (Between-Run) Precision and Accuracy: Analyze the QC samples in at least three different analytical runs on different days. Calculate the overall mean, SD, and CV% for each QC level.
-
Acceptance Criteria: Typically, the CV should be ≤15% (≤20% for the lower limit of quantification), and the accuracy should be within 85-115% (80-120% for the lower limit of quantification).[18]
Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A: this compound standard in a neat solution (mobile phase).
-
Set B: Post-extraction spiked sample (extract blank serum and then spike with this compound).
-
Set C: Pre-extraction spiked sample (spike serum with this compound before extraction).
-
-
Analysis: Analyze all three sets of samples.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
A matrix effect value between 85% and 115% is generally considered acceptable, indicating no significant ion suppression or enhancement.[2]
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for a validated LC-MS/MS method for this compound quantification.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (%) |
| Low QC (0.3 ng/mL) | < 10% | < 15% | 90 - 110% |
| Medium QC (5 ng/mL) | < 8% | < 12% | 95 - 105% |
| High QC (80 ng/mL) | < 5% | < 10% | 98 - 102% |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| Low QC | 85 - 95% | 90 - 110% |
| High QC | 88 - 98% | 92 - 108% |
Visualizations
The following diagrams illustrate key workflows and concepts in method validation for this compound quantification.
Caption: Workflow for Method Validation of this compound Quantification.
Caption: Troubleshooting Guide for Common LC-MS/MS Peak Shape Issues.
References
- 1. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Multiplexed analysis of steroid hormones in human serum using novel microflow tile technology and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. zefsci.com [zefsci.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Sex steroid hormone stability in serum tubes with and without separator gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sex steroid hormone stability in serum tubes with and without separator gels | Semantic Scholar [semanticscholar.org]
- 18. Development and validation of a sensitive LC-MS/MS method for simultaneous quantification of thirteen steroid hormones in human serum and its application to the study of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the sensitivity of Adrenosterone detection in complex matrices
Welcome to the technical support center for the sensitive detection of Adrenosterone in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound in biological samples?
A1: The most common and reliable methods for this compound detection are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] While immunoassays exist, they can suffer from limitations such as cross-reactivity and lower sensitivity, especially at low concentrations.[4][5][6] LC-MS/MS is often considered the gold standard due to its high specificity and sensitivity, allowing for the direct analysis of this compound and its metabolites without the need for derivatization in many cases.[7][8][9] GC-MS is also a powerful technique but typically requires a derivatization step to make this compound volatile and thermally stable for analysis.[9][10][11]
Q2: Why is sample preparation critical for sensitive this compound detection?
A2: Sample preparation is a critical step to enhance the sensitivity and accuracy of this compound detection by removing interfering substances from complex matrices like plasma, serum, and urine.[7][12] Biological samples contain numerous endogenous compounds, such as lipids and other steroids, that can interfere with the analysis, leading to a phenomenon known as the "matrix effect".[7][13][14] This effect can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[14][15] Effective sample preparation techniques, such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), help to isolate this compound from these interfering components, thereby improving the signal-to-noise ratio and overall sensitivity of the assay.[12][14]
Q3: What is derivatization and why is it necessary for GC-MS analysis of this compound?
A3: Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties.[9][10] For GC-MS analysis of steroids like this compound, derivatization is essential to increase their volatility and thermal stability.[9][11][16] this compound in its natural form is not sufficiently volatile to be analyzed directly by GC-MS. The derivatization process, typically silylation, replaces active hydrogen atoms in the molecule with less polar groups, making the resulting derivative more volatile and suitable for gas chromatography.[16] This process also often improves the chromatographic separation and the mass spectrometric detection of the analyte.[9]
Q4: What are the main metabolites of this compound that can be monitored?
A4: Following administration, this compound is metabolized in the body, and monitoring its metabolites can be a key strategy for detection, particularly in anti-doping analysis.[3][17] The major urinary metabolites of this compound include 11β-hydroxy-androsterone and 11β-hydroxy-etiocholanolone.[3][17] Other metabolites that have been identified include 11-oxoandrosterone and 11-oxoetiocholanolone.[3] In some applications, monitoring the ratio of these metabolites can provide more definitive evidence of exogenous this compound administration than measuring the parent compound alone.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
LC-MS/MS Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Matrix Effects: Co-eluting endogenous compounds from the sample matrix are suppressing the ionization of this compound.[14][15] 2. Suboptimal Ionization Source Parameters: Incorrect settings for temperature, gas flow, or voltage in the mass spectrometer's ion source. 3. Inefficient Sample Extraction: Poor recovery of this compound during the sample preparation step.[12] 4. Degradation of Analyte: this compound may be unstable under the storage or experimental conditions. | 1. Improve Sample Cleanup: Optimize the SPE or LLE protocol to better remove interfering substances. Consider using a different SPE sorbent or extraction solvent.[12][14] Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This can help to compensate for matrix effects.[14] Modify Chromatographic Conditions: Adjust the gradient or mobile phase composition to separate this compound from interfering peaks.[14] 2. Optimize Ion Source Parameters: Systematically adjust source parameters (e.g., nebulizer gas, drying gas flow and temperature, capillary voltage) to maximize the signal for this compound. 3. Validate Extraction Recovery: Perform recovery experiments by spiking a known amount of this compound into a blank matrix and comparing the response to a pure standard. Optimize the extraction protocol if recovery is low. 4. Check Analyte Stability: Analyze a fresh standard to ensure it has not degraded. Store stock solutions and samples at appropriate low temperatures. |
| High Background Noise | 1. Contaminated Mobile Phase or LC System: Impurities in the solvents or buildup of contaminants in the LC system can cause a high baseline.[18] 2. Interference from the Sample Matrix: Inadequate sample cleanup leading to the injection of many interfering compounds. 3. Contaminated Ion Source: Buildup of non-volatile material in the mass spectrometer's ion source.[18] | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and additives.[18] Flush the LC System: Flush the system with a strong solvent to remove contaminants. 2. Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure. 3. Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components.[18] |
| Peak Tailing or Splitting | 1. Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase.[19] 2. Inappropriate Injection Solvent: The solvent used to dissolve the final extract is too strong compared to the initial mobile phase, causing peak distortion.[19] 3. Secondary Interactions: Interactions between this compound and active sites on the column. | 1. Flush or Replace the Column: Flush the column with a strong solvent. If the problem persists, replace the column.[19] 2. Match Injection Solvent to Mobile Phase: Reconstitute the sample in a solvent that is similar in strength to or weaker than the initial mobile phase.[19] 3. Use a Different Column or Mobile Phase Additive: Consider a column with a different stationary phase or add a mobile phase modifier (e.g., a small amount of formic acid) to reduce secondary interactions. |
GC-MS Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Derivatization Yield | 1. Improper Derivatization Conditions: Incorrect temperature or reaction time for the derivatization reaction.[10][20] 2. Presence of Moisture: Water in the sample or reagents can interfere with the silylation reaction. 3. Degraded Derivatizing Reagent: The derivatizing agent has lost its activity. | 1. Optimize Derivatization Protocol: Systematically vary the temperature and time of the derivatization reaction to find the optimal conditions for this compound.[10][20] 2. Ensure Anhydrous Conditions: Thoroughly dry the sample extract before adding the derivatizing reagent. Use anhydrous solvents and store reagents in a desiccator. 3. Use Fresh Reagent: Open a new vial of the derivatizing agent. |
| Multiple or Unexpected Peaks | 1. Incomplete Derivatization: Formation of multiple partially derivatized products.[10] 2. Side Reactions: The derivatizing agent may react with other functional groups or interfering substances in the sample. 3. Thermal Degradation: The derivatized analyte may be degrading in the hot GC inlet. | 1. Optimize Derivatization: Ensure complete derivatization by optimizing the reaction conditions (reagent excess, temperature, and time).[10] 2. Improve Sample Cleanup: A cleaner sample extract will have fewer components that can undergo side reactions. 3. Optimize GC Inlet Parameters: Lower the inlet temperature to the minimum required for efficient vaporization of the derivatized this compound. |
| Poor Peak Shape | 1. Active Sites in the GC System: Un-deactivated sites in the GC inlet liner or the column can cause peak tailing. 2. Column Overloading: Injecting too much sample onto the column. 3. Inlet Temperature Too Low: Incomplete vaporization of the analyte in the inlet. | 1. Use a Deactivated Inlet Liner: Ensure a high-quality, deactivated liner is used and replace it regularly. Condition the Column: Perform column conditioning as recommended by the manufacturer. 2. Dilute the Sample: Reduce the concentration of the sample being injected. 3. Optimize Inlet Temperature: Increase the inlet temperature to ensure complete and rapid vaporization of the derivatized this compound. |
Data Presentation
Table 1: Performance Characteristics of this compound Detection Methods
| Analytical Method | Matrix | Sample Preparation | Derivatization | LOD | LOQ | Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | Protein Precipitation & SPE | No | - | 0.1 - 2.0 ng/mL | 58.5 - 109.5 | [21] |
| LC-MS/MS | Human Serum | SPE | No | pg/mL levels | pg/mL levels | 80 - 105 | [22] |
| GC-MS | Human Urine | LLE & SPE | Yes (Silylation) | 0.2 - 1 ng/mL | - | - | [23] |
| GCxGC-qMS (PCI-NH3) | Human Urine | - | Yes | 0.3 ng/mL | - | - | [23] |
| LC/APCI/MS | Human Urine | LLE | No | Not Detected | - | 100.7 - 118.4 | [24] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Note that the parent this compound was not detected by LC/APCI/MS in one study due to low intensity, highlighting the importance of method selection.[24]
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Human Serum
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
Materials:
-
SPE cartridges (e.g., C18 or a polymer-based sorbent like Oasis HLB)[12]
-
Human serum sample
-
Internal standard (e.g., a stable isotope-labeled this compound)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw serum samples to room temperature.
-
To 500 µL of serum, add the internal standard solution.
-
Add 1 mL of 4% phosphoric acid in water and vortex for 30 seconds. This helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Load the pre-treated serum sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of the elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
General Protocol for Derivatization of this compound for GC-MS Analysis
This protocol describes a common silylation procedure. The specific reagent, temperature, and time should be optimized.
Materials:
-
Dried sample extract containing this compound
-
Derivatizing reagent (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide and a reducing agent like dithiothreitol)[16]
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
Heating block or oven
Procedure:
-
Ensure Anhydrous Conditions: The sample extract must be completely dry, as moisture will deactivate the derivatizing reagent.
-
Reagent Addition:
-
Add a small volume (e.g., 50 µL) of the derivatizing reagent mixture to the dried sample extract.
-
-
Reaction:
-
Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.
-
Visualizations
References
- 1. Advantages and challenges of mass spectrometry assays for steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of criteria for the detection of this compound administration by gas chromatography-mass spectrometry and gas chromatography-combustion-isotope ratio mass spectrometry for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis [frontiersin.org]
- 8. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. This compound - Doping Analysis - Deutsche Sporthochschule Köln [dshs-koeln.de]
- 18. zefsci.com [zefsci.com]
- 19. agilent.com [agilent.com]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. LC-MS based simultaneous profiling of adrenal hormones of steroids, catecholamines, and metanephrines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Dealing with Isomeric Interference in Adrenosterone Analysis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isomeric interference in Adrenosterone analysis.
Frequently Asked Questions (FAQs)
Q1: What is isomeric interference in the context of this compound analysis?
A1: Isomeric interference occurs when compounds with the same molecular weight and elemental composition (isomers) as this compound are not adequately separated during analysis.[1] This is a significant issue in mass spectrometry-based methods, as standard instruments cannot differentiate between molecules that have the same mass-to-charge ratio (m/z).[1][2] If isomers are not separated chromatographically before reaching the detector, they can be misidentified as this compound, leading to inaccurate quantification.[1]
Q2: Which isomers are known to interfere with this compound analysis?
A2: this compound (androst-4-ene-3,11,17-trione) belongs to a class of steroid hormones that includes many structural isomers and stereoisomers.[3] Specific interferents can include other endogenous steroids with the same chemical formula but different structures or stereochemistry. For example, isomers of hydroxyandrostenedione or other related compounds in the steroidogenesis pathway can pose analytical challenges. The accurate identification of this compound is critical, particularly in applications like doping control, where its administration is monitored through its metabolites like 11β-hydroxyandrosterone and 11-oxoandrosterone.[4][5]
Q3: Why can't standard mass spectrometry (MS/MS) differentiate between isomers?
A3: Standard tandem mass spectrometry (MS/MS) differentiates compounds by fragmenting a specific parent ion (precursor ion) and detecting the resulting fragment ions (product ions).[6] Isomers, by definition, have the same parent mass and often produce identical or very similar fragmentation patterns.[2] Without prior separation, their signals are combined, making it impossible to distinguish them based on mass alone.[1] While advanced techniques like ion mobility mass spectrometry (IM-MS) can separate some isomers in the gas phase based on their shape and size, chromatographic separation remains the most common and crucial step.[7][8]
Q4: What are the primary analytical techniques used to resolve this compound from its isomers?
A4: The gold standard for resolving steroid isomers is chromatography coupled with mass spectrometry.[9][10]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common techniques, offering excellent separation capabilities when optimized.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive technique, especially for steroid profiling in urine. It typically requires a chemical derivatization step to make the steroids volatile.[2][9][10]
-
Supercritical Fluid Chromatography (SFC): An alternative that can provide unique selectivity and faster separations for certain isomeric pairs.[9]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution Between this compound and an Isomer in LC-MS
-
Symptom: The this compound peak is broad, shows shouldering, or is not baseline separated from an adjacent peak, leading to inaccurate quantification.[9]
-
Possible Cause & Solution:
-
Suboptimal Stationary Phase: The choice of HPLC/UHPLC column is critical. Standard C18 columns may not provide sufficient selectivity for structurally similar steroids.
-
Inadequate Mobile Phase Composition: The organic modifier and additives significantly influence selectivity.
-
Solution 1: Evaluate different organic modifiers. Methanol can enhance π-π interactions with certain stationary phases (like biphenyl), which can improve the separation of steroids.[1][9]
-
Solution 2: Optimize mobile phase additives. Small amounts of formic acid or ammonium formate can improve peak shape and alter selectivity.[9] For some steroids, ammonium fluoride has been shown to improve ionization.[2][11]
-
-
Ineffective Gradient Program: A steep gradient may not provide enough time to separate closely eluting compounds.
-
Solution: Employ a shallower gradient. Increasing the gradient time and reducing the rate of change in the organic mobile phase percentage can significantly increase the resolution between critical isomer pairs.[9]
-
-
Issue 2: Inaccurate Quantification Despite Seemingly Good Peak Separation
-
Symptom: Analytical results are inconsistent, non-reproducible, or unexpectedly high, even though the chromatogram shows a single, sharp peak for this compound.
-
Possible Cause & Solution:
-
Isobaric Interference: Another compound with the same mass as this compound, but a different structure, may be co-eluting perfectly. This is common in complex biological matrices.[6]
-
Solution 1: Increase mass spectrometer specificity. Monitor multiple, highly specific MRM (Multiple Reaction Monitoring) transitions for this compound. The ratio of these transitions should be constant across standards and samples. A change in the ion ratio indicates the presence of an interference.
-
Solution 2: Employ High-Resolution Mass Spectrometry (HRMS). HRMS can distinguish between compounds with very small mass differences that would appear identical on a standard triple quadrupole instrument.
-
-
In-Source Fragmentation: A related but different steroid (e.g., a conjugate or metabolite) may be unstable and break down into this compound within the mass spectrometer's ion source.
-
Solution: Optimize ion source parameters. Lowering the source temperature or adjusting voltages (e.g., declustering potential) can minimize the in-source decay of labile compounds.
-
-
Issue 3: Low Sensitivity or Poor Peak Shape in GC-MS Analysis
-
Symptom: The this compound peak is small, tailing, or not detectable at required concentration levels.
-
Possible Cause & Solution:
-
Incomplete Derivatization: Steroids require derivatization (e.g., silylation) to increase their volatility and thermal stability for GC analysis.[9][10] Incomplete reactions lead to poor chromatographic performance.
-
Solution: Optimize the derivatization protocol. Ensure reagents are fresh and anhydrous. Adjust reaction time and temperature to drive the reaction to completion. After derivatization, inject the sample into the GC-MS as soon as possible.
-
-
Active Sites in the GC System: Polar steroids can interact with active sites (e.g., silanol groups) in the GC inlet liner, column, or ion source, causing peak tailing and signal loss.
-
Solution: Perform regular maintenance. Use deactivated liners and change them frequently. Condition the column according to the manufacturer's instructions to ensure a highly inert surface. Ensure the ion source is clean.
-
-
Experimental Protocols
Protocol 1: High-Resolution LC-MS/MS Method for this compound Isomer Separation
This protocol is designed to achieve high chromatographic resolution of steroid isomers.
-
Instrumentation:
-
Sample Preparation (Human Plasma):
-
LC Parameters:
-
Column: Accucore Biphenyl (2.6 µm particle size) or equivalent biphenyl phase column.[1][9]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Gradient Program: A shallow, 12-15 minute gradient optimized to separate the specific steroid panel. Start with a low percentage of mobile phase B and gradually increase.
-
Flow Rate: 0.4 mL/min (for a 2.1 mm ID column).[9]
-
Column Temperature: 40-50°C.[2]
-
-
MS Parameters:
-
Ionization Mode: Heated Electrospray Ionization (H-ESI), Positive Mode.
-
MRM Transitions: Monitor at least two specific transitions for this compound and any suspected interfering isomers.
-
Optimization: Perform compound optimization by infusing a pure standard to determine the optimal collision energy and other MS parameters.
-
Protocol 2: GC-MS Method for this compound Analysis in Urine
This protocol is a standard approach for steroid profiling in urine.[4]
-
Sample Preparation (Urine):
-
Hydrolysis: Perform enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave conjugated steroids.
-
Extraction: Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids.
-
Derivatization: Evaporate the sample to dryness under nitrogen. Add methoxylamine hydrochloride in pyridine to protect ketone groups, followed by a silylating agent (e.g., MSTFA/TMCS) to derivatize hydroxyl groups. Heat to ensure complete reaction.[12]
-
-
GC-MS Parameters:
-
Column: Rxi-1ms (100% dimethylpolysiloxane) or equivalent low-bleed, inert capillary column.[12]
-
Carrier Gas: Helium.
-
Oven Program: Start at a lower temperature (e.g., 180°C) and ramp up to over 300°C to elute the high-molecular-weight steroids.[12]
-
Injection: Use a splitless injection mode for trace analysis.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Scan mode for metabolite identification or Selected Ion Monitoring (SIM) mode for targeted quantification to improve sensitivity.
-
-
Data Presentation
Table 1: Comparison of HPLC Column Performance for Steroid Isomer Separation
| Column Type | Mobile Phase Modifier | Critical Isomer Pair | Resolution (Rs) | Selectivity (α) | Observation |
| Standard C18 | Acetonitrile | 11-deoxycortisol / Corticosterone | < 1.0 | ~1.02 | Poor separation, significant peak overlap.[1] |
| Biphenyl | Acetonitrile | 11-deoxycortisol / Corticosterone | > 1.5 | ~1.05 | Baseline separation achieved.[1] |
| Standard C18 | Methanol | Nandrolone / Testosterone | ~1.2 | ~1.04 | Partial co-elution, not suitable for accurate quantification.[1] |
| Biphenyl | Methanol | Nandrolone / Testosterone | > 2.0 | ~1.08 | Excellent separation, demonstrating superior selectivity.[1] |
A Resolution (Rs) value ≥ 1.5 indicates baseline separation.
Table 2: Example MRM Transitions for this compound Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Notes |
| This compound | 301.2 | 121.1 | 257.2 | Monitor ion ratios to detect interferences. |
| 11-Ketotestosterone | 303.2 | 109.1 | 259.2 | A potential metabolite and interferent.[13] |
| 11β-Hydroxyandrosterone | 307.2 | 257.2 | 271.2 | A major metabolite used for doping control.[4] |
Note: These values are illustrative. Optimal transitions must be determined empirically on the specific instrument used.
Mandatory Visualizations
Caption: General workflow for this compound analysis from sample to result.
Caption: Decision tree for troubleshooting poor chromatographic resolution.
Caption: Simplified metabolic pathway showing this compound and related steroids.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sciex.com [sciex.com]
- 3. The Potential of Steroid Profiling by Mass Spectrometry in the Management of Adrenocortical Carcinoma [mdpi.com]
- 4. Development of criteria for the detection of this compound administration by gas chromatography-mass spectrometry and gas chromatography-combustion-isotope ratio mass spectrometry for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. question about steroid LC-MS analysis - Chromatography Forum [chromforum.org]
- 12. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 13. This compound - Doping Analysis - Deutsche Sporthochschule Köln [dshs-koeln.de]
Calibration curve issues in Adrenosterone quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves during the quantification of adrenosterone.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in this compound quantification?
A1: Non-linear calibration curves in LC-MS/MS analysis of this compound can stem from several factors. At high concentrations, detector saturation is a common issue where the instrument's detector is overwhelmed by the number of ions, leading to a plateau in the signal response. Another significant factor is ionization suppression or enhancement, where components in the sample matrix interfere with the ionization of this compound in the mass spectrometer's source. Additionally, the formation of dimers or multimers of this compound at high concentrations can lead to a non-proportional response.
Q2: My calibration curve has a low coefficient of determination (R²). What should I investigate?
A2: A low R² value indicates poor correlation between the concentration and the instrument response, suggesting variability in your method. Key areas to investigate include:
-
Pipetting and Dilution Accuracy: Inaccurate preparation of calibration standards is a primary source of error. Ensure that all volumetric equipment is properly calibrated and that pipetting techniques are consistent.
-
Internal Standard (IS) Variability: If you are using an internal standard, ensure it is added consistently to all standards and samples. The IS should be structurally similar to this compound, ideally a stable isotope-labeled version, to compensate for variations in sample preparation and instrument response.
-
Instrument Stability: Fluctuations in the LC-MS/MS system's performance, such as unstable spray in the ion source or temperature variations, can lead to inconsistent responses.
Q3: What is a matrix effect, and how can I minimize it for this compound analysis?
A3: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting substances from the sample matrix (e.g., plasma, urine). This can lead to either suppression or enhancement of the this compound signal, affecting the accuracy and precision of the quantification.
To minimize matrix effects:
-
Optimize Sample Preparation: Employ a robust sample preparation technique to remove interfering components. Common methods for steroids like this compound include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation.
-
Chromatographic Separation: Improve the chromatographic method to separate this compound from matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Q4: What are acceptable performance criteria for an this compound calibration curve?
A4: While specific criteria can vary between laboratories and regulatory bodies, general guidelines for a valid calibration curve include:
-
Coefficient of Determination (R²): Typically, an R² value of ≥ 0.99 is considered acceptable.
-
Linearity: The response should be linear over the intended quantification range.
-
Accuracy and Precision: The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Troubleshooting Guides
Issue 1: Poor Linearity at High Concentrations (Curve Plateauing)
This is often indicative of detector saturation or ionization suppression at high analyte concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting non-linearity at high concentrations.
Detailed Steps:
-
Dilution Test: Prepare a dilution of your highest concentration standard and inject it. If the back-calculated concentration of the diluted standard falls on the linear part of the curve, detector saturation is the likely cause.
-
Reduce Injection Volume: A simple way to avoid saturating the detector is to inject a smaller volume of the sample.
-
Extend Calibration Range: If you frequently have samples with high concentrations, extend the upper range of your calibration curve with additional, more concentrated standards.
-
Optimize Mass Spectrometer Settings: Consider using a less abundant product ion for quantification at higher concentrations to reduce the signal intensity.
Issue 2: Inconsistent and Poor R² Value
This suggests random errors in the analytical process.
Troubleshooting Workflow:
Caption: Troubleshooting a low R² value.
Detailed Steps:
-
Standard Preparation Review: Carefully review your standard operating procedure for preparing calibration standards. Ensure all calculations are correct and that the correct stock solutions were used.
-
Equipment Check: Verify the calibration of all pipettes and balances used. Observe your pipetting technique to ensure consistency.
-
Autosampler Performance: Check the autosampler for any visible leaks. Perform an injection precision test by injecting the same standard multiple times to ensure the injection volume is consistent.
-
System Equilibration: Ensure the LC-MS/MS system has had adequate time to equilibrate before starting the analytical run. An unstable baseline can indicate an unequilibrated system.
Issue 3: Significant Intercept in the Calibration Curve
A significant non-zero intercept can indicate the presence of this compound in your blank matrix or contamination.
Troubleshooting Workflow:
Caption: Troubleshooting a significant intercept.
Detailed Steps:
-
Blank Matrix Analysis: Analyze several different lots or sources of your blank matrix (e.g., charcoal-stripped serum) to check for the presence of endogenous this compound.
-
Reagent and Solvent Blanks: Analyze all reagents and solvents used in the sample preparation process to identify any sources of contamination.
-
Carryover Evaluation: Inject a blank sample immediately after the highest concentration standard to assess for carryover in the autosampler and chromatographic system. If carryover is observed, a more thorough needle wash protocol may be required.
Data Presentation
The following table summarizes representative performance characteristics for this compound quantification methods. Note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | Urine (GC/MS)[1] | Serum/Plasma (LC-MS/MS) - Representative Values |
| Linearity Range | 1 - 50 ng/mL | 0.1 - 100 ng/mL |
| Coefficient of Determination (R²) | Not Reported | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Not Reported | 0.1 - 0.5 ng/mL |
| Accuracy (% Bias) | 1.1% to 8.4% | Within ±15% |
| Precision (%RSD) | Not Reported | < 15% |
| Recovery | 100.7% to 118.4% | > 85% |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Serum/Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of serum or plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., deuterated this compound in methanol) to each tube. Vortex briefly.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Mixing: Vortex the tubes for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) and vortex.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for your specific instrument.
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 40% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and its internal standard should be optimized by direct infusion.
References
Validation & Comparative
A Comparative Guide to Certified Reference Materials for Adrenosterone Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of Adrenosterone, the selection of a high-quality certified reference material (CRM) is a critical first step to ensure the accuracy and reliability of experimental results. This guide provides a comparative overview of commercially available this compound CRMs, details on analytical methodologies, and insights into its primary signaling pathway.
Comparison of this compound Certified Reference Materials
The selection of a suitable CRM is contingent on factors such as purity, certified concentration, and the availability of comprehensive documentation. Below is a comparison of this compound CRMs from various suppliers. It is important to note that while this guide provides a summary, researchers should always refer to the supplier's most recent certificate of analysis for complete and lot-specific information.
| Supplier | Product Name/Number | Purity | Notes |
| MedChemExpress | This compound (Standard) / HY-17462R | 98.58% (by HPLC)[1] | Certificate of Analysis provides data on loss on drying (0.07%) and residue on ignition (0.02%)[1]. |
| Santa Cruz Biotechnology | This compound / sc-210675 | ≥97%[2] | Researchers should consult the lot-specific Certificate of Analysis for precise purity data. |
| LGC Standards | This compound-d10 (major) | >95% (for deuterated standard) | Offers exact weight packaging with a certificate detailing the mass[3]. |
| BioCrick | This compound / BCC4061 | >98%[4] | |
| Sigma-Aldrich | This compound / 284998 | 98% |
This compound Signaling Pathway
This compound's primary mechanism of action involves the competitive inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[5]. This enzyme is a key component of the cortisol-cortisone shuttle, which regulates the intracellular availability of active glucocorticoids. By inhibiting 11β-HSD1, this compound reduces the conversion of inactive cortisone to active cortisol, thereby modulating glucocorticoid signaling.
Experimental Protocols for this compound Analysis
The quantitative analysis of this compound in biological matrices is typically performed using hyphenated chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow: A General Overview
The following diagram outlines a typical workflow for the analysis of this compound in a biological sample.
Detailed Methodologies
1. Sample Preparation
-
For Urine Samples (GC-MS Analysis):
-
Hydrolysis: To a 2 mL urine sample, add an internal standard and β-glucuronidase enzyme. Incubate to deconjugate this compound metabolites.
-
Extraction: Perform liquid-liquid extraction (LLE) with an organic solvent like diethyl ether or solid-phase extraction (SPE) using a C18 cartridge.
-
Derivatization: Evaporate the organic extract to dryness and derivatize the residue using a silylating agent (e.g., MSTFA/NH4I/ethanethiol) to improve volatility and chromatographic performance.
-
-
For Plasma/Serum Samples (LC-MS/MS Analysis):
-
Protein Precipitation: Add a precipitating agent like acetonitrile or methanol to the plasma/serum sample containing an internal standard. Vortex and centrifuge to pellet the proteins.
-
Extraction: The supernatant can be directly injected or further purified using SPE.
-
2. Chromatographic and Mass Spectrometric Conditions
-
GC-MS Method:
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane phase, is commonly used.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes of interest. A typical program might start at 180°C and ramp up to 300°C.
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Mass Analyzer: A single quadrupole or triple quadrupole mass spectrometer can be used. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are preferred for their sensitivity and selectivity.
-
-
LC-MS/MS Method:
-
LC Column: A reversed-phase C18 or C8 column is typically used for the separation of steroids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate, is used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for this compound.
-
Mass Analyzer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative analysis using MRM mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
The specific parameters for both GC-MS and LC-MS/MS methods, including retention times and mass transitions, should be optimized in the user's laboratory using a certified reference material to ensure the highest quality data.
References
A Comparative Guide to Adrenosterone Measurement Methods for Researchers
An Objective Analysis of Analytical Techniques for Adrenosterone Quantification in Biological Matrices
Introduction
Comparison of Method Performance
The performance of analytical methods for this compound quantification is typically assessed based on several key parameters, including accuracy, precision (reproducibility), and the lower limit of quantification (LLOQ). The following table summarizes these performance characteristics as reported in various studies for LC-MS/MS and GC-MS methods. It is important to note that these values are from different laboratories and studies, and direct comparison should be made with caution.
| Method | Matrix | Accuracy (% Recovery) | Precision (% RSD) | LLOQ (ng/mL) | Citation |
| LC-MS/MS | Serum | 89.2% - 114.9% | 1.6% - 14.8% | 0.1 - 2.0 | [1][2] |
| LC/APCI/MS | Urine | 85.5% - 112.0% | 1.1% - 8.4% | Not Reported | [3] |
| GC-MS | Urine | Not Reported | Not Reported | Not Reported | [4][5] |
| GC/TOF-MS | Urine | 85.5% - 112.0% (as part of a broader method validation) | 1.1% - 8.4% (as part of a broader method validation) | Not Reported | [3] |
Note: The accuracy and precision for GC/TOF-MS in the table are from a study that validated a method for determining this compound and its metabolites, where the recovery and reproducibility were reported for the overall method.[3]
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are generalized experimental protocols for the two primary methods used for this compound measurement.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice for many laboratories due to its high sensitivity, specificity, and amenability to high-throughput analysis.
1. Sample Preparation:
-
Matrix: Serum or Plasma
-
Procedure:
-
To 100 µL of serum, add an internal standard solution.
-
Perform a liquid-liquid extraction (LLE) with an organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge the mixture.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solution compatible with the LC mobile phase.
-
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid and an organic solvent like methanol or acetonitrile.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust technique for steroid analysis, often requiring derivatization to improve the volatility and chromatographic behavior of the analytes.
1. Sample Preparation:
-
Matrix: Urine
-
Procedure:
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated steroids.
-
Extract the deconjugated steroids using a solid-phase extraction (SPE) cartridge.
-
Elute the analytes and evaporate the eluate to dryness.
-
Perform derivatization (e.g., silylation) to create volatile derivatives of the steroids.
-
2. Chromatographic Separation:
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization: Electron ionization (EI).
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized this compound.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. LC-MS based simultaneous profiling of adrenal hormones of steroids, catecholamines, and metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS based simultaneous profiling of adrenal hormones of steroids, catecholamines, and metanephrines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of criteria for the detection of this compound administration by gas chromatography-mass spectrometry and gas chromatography-combustion-isotope ratio mass spectrometry for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Adrenosterone Quantification: ELISA vs. LC-MS/MS
For researchers, scientists, and drug development professionals investigating the role of the steroid hormone Adrenosterone, selecting the appropriate quantification method is a critical decision that impacts data quality and experimental outcomes. This guide provides a comprehensive cross-validation of two common analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a detailed comparison of their performance, experimental protocols, and underlying principles to assist in making an informed choice for your research needs.
Performance Characteristics: A Head-to-Head Comparison
| Performance Metric | 11-keto Testosterone Competitive ELISA Kit | LC-MS/MS |
| Sensitivity (LOD/LLOQ) | ~1.3 pg/mL (for 11-keto Testosterone)[1] | 0.1 to 2.0 ng/mL[2] |
| Specificity | Subject to cross-reactivity with structurally similar steroids. For instance, one commercially available 11-keto Testosterone ELISA kit shows 2.9% cross-reactivity with this compound.[1] | High specificity due to the separation of analytes by chromatography and mass-to-charge ratio detection. This allows for the differentiation of isomers and closely related compounds. |
| Accuracy | Generally good, with apparent recoveries for steroid immunoassays typically ranging from 85% to 115%.[3] | Excellent accuracy, with reported recoveries for steroid LC-MS/MS methods often between 89.2% and 114.9%.[2] |
| Precision (CV%) | Intra-assay CV <10%; Inter-assay CV <12% for similar steroid ELISA kits.[4] | High precision, with intra- and inter-day coefficients of variation typically below 15%.[2] |
| Throughput | High throughput, suitable for screening large numbers of samples (typically 96-well plate format). | Lower throughput compared to ELISA, as samples are processed sequentially. |
| Cost per Sample | Generally lower cost per sample. | Higher cost per sample due to expensive instrumentation and maintenance. |
| Multiplexing | Limited to single-analyte detection per assay. | Capable of simultaneously quantifying multiple steroids in a single run.[2] |
Experimental Workflows: A Visual Representation
The experimental procedures for ELISA and LC-MS/MS differ significantly in their complexity and instrumentation requirements.
Detailed Experimental Protocols
Competitive ELISA Protocol (General)
This protocol is a generalized procedure for a competitive steroid ELISA and may require optimization for specific kits.
-
Reagent Preparation : Prepare all reagents, including standards, controls, and wash buffers, according to the kit manufacturer's instructions.
-
Sample Addition : Add 50 µL of standards, controls, or prepared samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction : Add 50 µL of the enzyme-conjugated this compound (or cross-reacting steroid) to each well. Incubate for 1-2 hours at room temperature with gentle shaking. During this step, the this compound in the sample competes with the enzyme-conjugated steroid for binding to the primary antibody.
-
Washing : Aspirate the contents of the wells and wash each well 3-5 times with the prepared wash buffer to remove any unbound reagents.
-
Substrate Addition : Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light. The enzyme bound to the plate will catalyze a color change.
-
Stopping the Reaction : Add 50-100 µL of stop solution to each well. This will stop the enzymatic reaction and stabilize the color.
-
Data Acquisition : Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Calculation : Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
LC-MS/MS Protocol (General)
This protocol outlines a typical workflow for the analysis of steroids, including this compound, in biological samples.
-
Sample Preparation :
-
To 100 µL of serum or plasma, add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Conduct liquid-liquid extraction using a solvent such as methyl tert-butyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent (e.g., methanol/water mixture).
-
-
Chromatographic Separation :
-
Inject the reconstituted sample into a liquid chromatography system.
-
Separate the analytes on a C18 or similar reversed-phase column using a gradient elution with mobile phases such as water with formic acid and methanol or acetonitrile.
-
-
Mass Spectrometric Detection :
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Analytes are ionized using a technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.
-
-
Data Analysis :
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratios of the standards against their concentrations.
-
The concentration of this compound in the samples is determined from the calibration curve.
-
This compound Signaling Pathway
This compound is a steroid hormone that acts as a precursor to other androgens. Its signaling is mediated through intracellular receptors that function as ligand-activated transcription factors.
Conclusion: Making the Right Choice
The selection of an analytical method for this compound quantification should be guided by the specific requirements of the research.
ELISA is a suitable option for:
-
High-throughput screening of a large number of samples.
-
Studies where cost is a significant limiting factor.
-
Applications where high analytical specificity is not paramount, and potential cross-reactivity with other steroids is acceptable or can be controlled for.
LC-MS/MS is the preferred method for:
-
Studies requiring high specificity and accuracy in the quantification of this compound.
-
The simultaneous measurement of multiple steroid hormones in a single sample.
-
Confirmatory analysis of results obtained from immunoassays.
-
Research where the differentiation of closely related steroid isomers is necessary.
References
A Comparative Analysis of the Androgenic Activity of Adrenosterone and 11-Ketotestosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the androgenic activity of Adrenosterone and its metabolite, 11-ketotestosterone. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
This compound (also known as 11-keto-androstenedione) and 11-ketotestosterone are both 11-oxygenated androgens. This compound is recognized as a prohormone with weak intrinsic androgenic effects, while 11-ketotestosterone is a potent androgen, in some contexts demonstrating activity comparable to testosterone.[1][2] This guide delves into their comparative androgenic profiles, supported by quantitative data from in vitro and in vivo studies.
Quantitative Comparison of Androgenic Activity
The following tables summarize the key quantitative parameters that define the androgenic activity of this compound and 11-ketotestosterone.
Table 1: Androgen Receptor Binding Affinity
| Compound | Binding Affinity (Ki) | Relative Binding Affinity |
| 11-Ketotestosterone | 80.8 nM[3] | Similar to Testosterone[3] |
| This compound | Data not available | Weak |
Table 2: In Vitro Androgenic Potency (Transactivation Assays)
| Compound | EC50 | Relative Androgenic Potency |
| 11-Ketotestosterone | Potent, comparable to Testosterone[1][4] | 100% (relative to Testosterone)[5] |
| This compound | Data not available | 3.4% (relative to Dihydrotestosterone)[5] |
Signaling and Metabolic Pathways
The androgenic effects of these steroids are mediated through the androgen receptor (AR). Upon ligand binding, the AR translocates to the nucleus and modulates the transcription of target genes. This compound exerts its primary androgenic effect after being converted to the more potent 11-ketotestosterone.
Caption: Canonical androgen receptor signaling pathway.
The metabolic conversion of this compound is a critical step in its overall androgenic effect.
Caption: Biosynthesis of 11-Ketotestosterone from this compound.
Experimental Protocols
The data presented in this guide are derived from established experimental protocols designed to assess androgenic activity.
Androgen Receptor Binding Assay
Objective: To determine the binding affinity of a compound to the androgen receptor.
Methodology:
-
Preparation of Receptor Source: A source of androgen receptors is prepared, typically from rat prostate cytosol or using a recombinant human androgen receptor.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [3H]-DHT) is incubated with the receptor source in the presence of varying concentrations of the test compound (this compound or 11-ketotestosterone).
-
Separation and Quantification: The receptor-bound and unbound radioligand are separated. The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Reporter Gene Assay
Objective: To measure the ability of a compound to activate the androgen receptor and induce gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK-293, PC-3) is transiently or stably transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Reporter Gene Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated to determine its potency.
Hershberger Bioassay (In Vivo)
Objective: To assess the androgenic and anabolic activity of a compound in a living organism.
Methodology:
-
Animal Model: Immature, castrated male rats are used as the model. Castration removes the primary source of endogenous androgens.
-
Dosing: The animals are treated with the test compound for a specified period (typically 7-10 days). A vehicle control group and a positive control group (treated with a known androgen like testosterone propionate) are included.
-
Tissue Collection: At the end of the treatment period, androgen-dependent tissues are dissected and weighed. These include the ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[6][7][8]
-
Data Analysis: A statistically significant increase in the weight of these tissues compared to the vehicle control group indicates androgenic activity.
Caption: Workflow of the Hershberger Bioassay.
Conclusion
The experimental data clearly indicate that 11-ketotestosterone is a potent androgen, exhibiting androgen receptor binding and transactivation capabilities comparable to testosterone. In contrast, this compound demonstrates significantly weaker intrinsic androgenic activity. Its primary contribution to androgenicity is through its role as a prohormone, being metabolically converted to the more active 11-ketotestosterone. This distinction is crucial for researchers and drug development professionals when evaluating the potential physiological or pharmacological effects of these compounds.
References
- 1. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 2. 11-Ketotestosterone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Adrenosterone and Dehydroepiandrosterone (DHEA) Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the metabolic pathways of two endogenous steroid hormones, adrenosterone and dehydroepiandrosterone (DHEA). The information presented is supported by experimental data to aid in research and drug development.
Overview of this compound and DHEA
Dehydroepiandrosterone (DHEA) is one of the most abundant circulating steroid hormones in humans, primarily produced by the adrenal glands, gonads, and brain.[1] It functions as a crucial metabolic intermediate in the biosynthesis of androgens and estrogens.[1] this compound, also known as 11-ketoandrostenedione, is a steroid hormone with weak androgenic effects and is an intermediate in the synthesis of the potent androgen 11-ketotestosterone.[2]
Metabolic Pathways
The metabolic pathways of DHEA and this compound are distinct, involving different enzymatic conversions and leading to different downstream biologically active molecules.
Dehydroepiandrosterone (DHEA) Metabolic Pathway
DHEA is synthesized from cholesterol primarily in the zona reticularis of the adrenal cortex.[3] The pathway involves two key enzymes:
-
CYP11A1 (Cholesterol side-chain cleavage enzyme): Converts cholesterol to pregnenolone.[4]
-
CYP17A1 (17α-hydroxylase/17,20-lyase): Converts pregnenolone to 17α-hydroxypregnenolone and then to DHEA.[4]
Once synthesized, DHEA can undergo several transformations:
-
Sulfation: DHEA is reversibly converted to DHEA sulfate (DHEA-S) by sulfotransferase enzymes (SULT2A1 and SULT1E1). DHEA-S serves as a large circulating reservoir with a much longer half-life than DHEA.[1]
-
Conversion to Androgens: DHEA is a precursor to more potent androgens.
-
Conversion to Estrogens: Androstenedione, derived from DHEA, can be converted to estrone by the enzyme aromatase (CYP19A1).[6] Testosterone can also be converted to estradiol by aromatase.
This compound Metabolic Pathway
This compound is synthesized from androstenedione, a metabolite in the DHEA pathway. The key enzymes in its formation are:
-
CYP11B1 (11β-hydroxylase): Converts androstenedione to 11β-hydroxyandrostenedione.[7]
-
HSD11B1 (11β-hydroxysteroid dehydrogenase type 1): Converts 11β-hydroxyandrostenedione to this compound.[7]
This compound is a prohormone for 11-ketotestosterone, a potent androgen in fish and also found in humans.[2] The conversion is catalyzed by:
-
17β-hydroxysteroid dehydrogenase (17β-HSD): Reduces the 17-keto group of this compound to a hydroxyl group, forming 11-ketotestosterone.
Comparative Data
Direct comparative studies on the metabolic fate and potency of this compound and DHEA are limited. However, data from individual studies and studies on related compounds provide insights.
| Parameter | Dehydroepiandrosterone (DHEA) | This compound | References |
| Primary Precursor | Cholesterol | Androstenedione | [4][7] |
| Key Biosynthetic Enzymes | CYP11A1, CYP17A1 | CYP11B1, HSD11B1 | [4][7] |
| Primary Circulating Form | DHEA-Sulfate (DHEA-S) | This compound | [1] |
| Primary Active Metabolites | Androstenedione, Testosterone, Estrone, Estradiol | 11-Ketotestosterone | [2][6] |
| Androgenic Potency | Weak | Extremely weak | [2][8] |
| Effect on Cortisol | May lower cortisol levels by inhibiting 3β-HSD2 | Inhibits 11β-HSD1, which converts cortisone to active cortisol | [2][9] |
Experimental Protocols
Steroid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a gold standard for comprehensive steroid analysis in biological samples.
Objective: To quantify multiple steroid metabolites, including DHEA, androstenedione, and their derivatives.
Methodology:
-
Sample Preparation:
-
Solid-phase extraction (SPE) of urine or serum samples to isolate steroids.
-
Enzymatic hydrolysis with β-glucuronidase/arylsulfatase to cleave conjugated steroids.
-
Derivatization to form methyloxime-trimethylsilyl (MO-TMS) ethers to improve volatility and thermal stability for GC analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 min, ramp to 300°C at 3°C/min, and hold for 10 min.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for profiling.
-
-
Data Analysis:
-
Quantification is performed using stable isotope-labeled internal standards.
-
Calibration curves are generated for each analyte.
-
In Vitro Androgen Receptor (AR) Activation Assay
This assay is used to determine the androgenic potential of compounds by measuring their ability to activate the androgen receptor.
Objective: To compare the androgenic activity of DHEA, this compound, and their metabolites.
Methodology:
-
Cell Culture:
-
Use a stable cell line co-transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE). Examples include AR-EcoScreen or T47D-ARE cells.
-
Culture cells in a 96-well plate in a phenol red-free medium containing charcoal-stripped serum to remove endogenous steroids.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of the test compounds (DHEA, this compound, testosterone, 11-ketotestosterone) and a positive control (e.g., dihydrotestosterone, DHT).
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 24-48 hours.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter activity to cell viability (e.g., using an MTS assay).
-
Plot the dose-response curves and calculate the EC50 (half-maximal effective concentration) for each compound.
-
Compare the EC50 values to determine the relative androgenic potency.
-
Conclusion
The metabolic pathways of this compound and DHEA are distinct, with DHEA serving as a central precursor to a broad range of androgens and estrogens, while this compound's primary role is as an intermediate in the synthesis of 11-ketotestosterone. Both are considered weak androgens themselves. Their differential effects on cortisol metabolism, with this compound inhibiting the activating enzyme 11β-HSD1 and DHEA potentially lowering cortisol through inhibition of 3β-HSD2, suggest different physiological roles and therapeutic potentials. Further direct comparative studies are warranted to fully elucidate their relative metabolic fates and biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. Bringing GC-MS profiling of steroids into clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of a rapid in vitro androgen receptor transcriptional activation assay using AR-EcoScreen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortisol Stimulates Secretion of Dehydroepiandrosterone in Human Adrenocortical Cells Through Inhibition of 3βHSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Similarities and Differences between the Effects of Testosterone and DHEA on the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone | Springer Nature Experiments [experiments.springernature.com]
- 8. DHEA metabolism to the neurosteroid androsterone: a possible mechanism of DHEA’s antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cortisol stimulates secretion of dehydroepiandrosterone in human adrenocortical cells through inhibition of 3betaHSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Adrenosterone and Synthetic Androgens: Mechanisms, Performance, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between Adrenosterone, a naturally occurring steroid hormone, and various synthetic androgens, also known as anabolic-androgenic steroids (AAS). We will delve into their distinct mechanisms of action, compare their performance based on available experimental data, and outline the methodologies used in key evaluative experiments.
Introduction: Two Distinct Classes of Steroidal Compounds
This compound, also known as 11-ketoandrostenedione, is a steroid hormone with weak androgenic effects.[1][2] It is found in trace amounts in mammals and functions as a precursor to 11-ketotestosterone, a significant androgen in fish.[2] Its primary mechanism in commercially available supplements is marketed as the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in cortisol metabolism.[1][2][3]
Synthetic androgens are a broad class of drugs derived from the male sex hormone, testosterone.[4][5] These compounds, often referred to as anabolic-androgenic steroids (AAS), are engineered to enhance the anabolic (muscle-building) properties of testosterone while sometimes attempting to minimize its androgenic (masculinizing) effects.[5][6] Their primary mechanism involves direct activation of the androgen receptor.[7][8][9]
Divergent Mechanisms of Action
The fundamental difference between this compound and synthetic androgens lies in their primary molecular targets and resulting physiological effects.
This compound: The Anti-Catabolic Pathway via Cortisol Inhibition
This compound's main purported effect is not direct anabolism but rather the prevention of catabolism (muscle breakdown). It acts as a competitive inhibitor of 11β-HSD1, an enzyme that converts inactive cortisone into the active, catabolic steroid hormone cortisol.[1][2][10] By reducing cortisol levels, this compound is thought to shift the metabolic balance away from muscle breakdown, which may indirectly support muscle mass preservation and fat loss.[2] Its direct interaction with the androgen receptor is weak, and it is considered a prohormone to 11-ketotestosterone.[1][3]
Caption: this compound's inhibitory action on the 11β-HSD1 enzyme.
Synthetic Androgens: The Classic Anabolic Pathway via Receptor Activation
Synthetic androgens function as direct agonists of the androgen receptor (AR).[7] Upon entering a cell, they bind to the AR in the cytoplasm. This hormone-receptor complex then translocates into the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to an increase in protein synthesis (anabolism) and the development of male characteristics (androgenicity).[9][11] The potency and specific effects of different synthetic androgens are determined by their binding affinity for the AR, their resistance to metabolic breakdown, and their potential conversion to other active hormones.[12]
Caption: Classical signaling pathway for synthetic androgens.
Quantitative Performance Comparison
The performance of these compounds can be assessed by examining their receptor binding affinity and their anabolic-to-androgenic ratio.
Table 1: Androgen Receptor (AR) Binding Affinity
Relative Binding Affinity (RBA) is a measure of how strongly a compound binds to the androgen receptor compared to a reference standard, such as testosterone or the potent synthetic androgen methyltrienolone (R1881). A higher RBA generally indicates greater potential for androgenic and anabolic activity through direct receptor activation.
| Compound | Relative Binding Affinity (RBA) vs. Reference | Notes |
| This compound | Weak / Low | Primarily acts via 11β-HSD1 inhibition, not direct AR binding.[3] |
| Testosterone | ~7-10% (vs. THG)[13] | The natural reference androgen. |
| Dihydrotestosterone (DHT) | 58% (vs. THG)[13] | A potent natural androgen; binds more avidly to the AR than testosterone.[14][15] |
| Nandrolone | High | Binds strongly to the AR.[15] |
| Methyltestosterone | ~10% (vs. MT)[16] | A 17α-alkylated oral steroid. |
| Methenolone | High | Shows relatively high affinity for the AR in muscle and prostate.[15][16] |
| Tetrahydrogestrinone (THG) | 100% (Reference) | An example of a designer steroid with exceptionally high binding affinity.[13] |
Table 2: Anabolic vs. Androgenic Properties
The anabolic-to-androgenic ratio is a theoretical measure derived from animal studies (typically the rat levator ani muscle assay) to quantify a steroid's desired muscle-building effects relative to its undesired masculinizing effects. Testosterone is the baseline with a ratio of 1:1.
| Compound | Anabolic:Androgenic Ratio (Approximate) | Primary Effect Profile |
| This compound | Not well-defined; weak androgenic effect[1] | Primarily anti-catabolic via cortisol reduction.[2] Mild anabolic effect reported.[10] |
| Testosterone | 1:1 | Balanced anabolic and androgenic.[17] |
| Nandrolone | 10:1 | Highly anabolic with reduced androgenicity.[17] |
| Stanozolol | 30:1 | Highly anabolic with very low androgenicity. |
| Oxandrolone | 10:1 | Favorable anabolic profile with low androgenicity.[17] |
| Fluoxymesterone | 19:8.5 | Highly androgenic with strong anabolic effects. |
Side Effect Profile Comparison
The differing mechanisms of action lead to distinct safety and side effect profiles.
Table 3: Comparative Side Effect Profiles
| Side Effect Category | This compound | Synthetic Androgens (General) |
| Androgenic | Low risk due to weak AR binding. | High Risk: Acne, male-pattern baldness, and virilization in females (deepened voice, hair growth).[5][7][18][19] |
| Cardiovascular | Data limited; potential for alteration of lipid profiles as a steroid hormone. | High Risk: Hypertension, dyslipidemia (reduced HDL, increased LDL), and potential for cardiac hypertrophy.[4][7] |
| Hepatic (Liver) | Data limited; generally considered lower risk than oral AAS. | Very High Risk (with 17α-alkylated orals): Hepatotoxicity, cholestasis, and liver tumors.[7] Injectable esters are generally less hepatotoxic.[20] |
| Endocrine | Potential for HPG axis suppression due to its nature as a prohormone. | High Risk: Suppression of endogenous testosterone production, testicular atrophy, infertility, and gynecomastia (breast development in males) due to aromatization to estrogens.[4][5][18] |
| Psychological | Data limited. | Moderate to High Risk: Mood swings, irritability, aggression ("roid rage"), and potential for dependence.[4][18] |
Key Experimental Protocol: Competitive Androgen Receptor Binding Assay
To quantify the data presented in Table 1, researchers utilize competitive binding assays. This protocol provides a detailed methodology for such an experiment.
Objective
To determine the relative binding affinity (RBA) of a test compound for the androgen receptor by measuring its ability to compete with a high-affinity radiolabeled androgen.
Experimental Workflow
Caption: Workflow for a competitive androgen receptor binding assay.
Detailed Methodology
-
Preparation of Receptor Source: Prostate glands or skeletal muscle tissue from rodents (e.g., hamsters, rats) are homogenized in a buffer solution and centrifuged to isolate the cytosol, which contains the soluble androgen receptors.[14][15]
-
Incubation: A constant, saturating concentration of a radiolabeled ligand (e.g., [3H]dihydrotestosterone or [3H]methyltrienolone) is incubated with aliquots of the cytosol preparation.[14][15] Simultaneously, increasing concentrations of the unlabeled test compound (or a reference standard like DHT) are added to these mixtures.
-
Separation: After reaching equilibrium, the receptor-bound radioligand must be separated from the free, unbound radioligand. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the small, free steroid molecules, followed by centrifugation.
-
Quantification: The radioactivity in the supernatant, which contains the receptor-bound ligand complex, is measured using a liquid scintillation counter.
-
Data Analysis: The results are plotted as the percentage of bound radioactivity versus the logarithm of the competitor concentration. This allows for the determination of the IC50 value—the concentration of the test compound required to displace 50% of the specifically bound radiolabeled ligand.[21]
-
Calculation of RBA: The Relative Binding Affinity is calculated using the formula: RBA = (IC50 of Reference Standard / IC50 of Test Compound) x 100
Conclusion
This compound and synthetic androgens represent two fundamentally different approaches to modulating steroid hormone pathways.
-
This compound operates primarily through an indirect, anti-catabolic mechanism by inhibiting the 11β-HSD1 enzyme and reducing cortisol levels. Its direct anabolic and androgenic effects via androgen receptor binding are minimal. This suggests a potential role in body composition management by preventing muscle breakdown rather than actively promoting muscle growth.
-
Synthetic Androgens are potent, direct agonists of the androgen receptor . Their development has focused on maximizing the anabolic-to-androgenic ratio to promote significant muscle hypertrophy and strength gains. This direct and powerful mechanism of action is, however, intrinsically linked to a broad and severe side effect profile, encompassing cardiovascular, hepatic, and endocrine systems.[4][7]
For researchers and drug development professionals, the choice between targeting the cortisol pathway with compounds like this compound or the androgen receptor pathway with AAS derivatives depends entirely on the desired therapeutic outcome and acceptable safety profile. While synthetic androgens offer potent anabolic efficacy, their associated risks are substantial. This compound presents a different, potentially safer, but likely less potent strategy focused on metabolic regulation. It is critical to note that non-medical use of both this compound and synthetic androgens is prohibited in sports by the World Anti-Doping Agency (WADA).[22]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Adverse health effects of anabolic-androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 6. Anabolic steroids: Types, uses, and risks [medicalnewstoday.com]
- 7. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
- 8. Androgen - Wikipedia [en.wikipedia.org]
- 9. Basics of androgen synthesis and action | GU Oncology Now [guoncologynow.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Androgen Physiology, Pharmacology, Use and Misuse - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Steroids - Alcohol and Drug Foundation [adf.org.au]
- 19. alphabiolabs.ie [alphabiolabs.ie]
- 20. vinmec.com [vinmec.com]
- 21. tandfonline.com [tandfonline.com]
- 22. wada-ama.org [wada-ama.org]
Adrenosterone: A Potential Biomarker for Adrenal Function - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of adrenosterone with established biomarkers for adrenal function, supported by available experimental data. It aims to offer an objective assessment of this compound's potential role in the diagnosis and monitoring of various adrenal disorders.
Introduction to this compound and Adrenal Function
The adrenal glands are critical endocrine organs responsible for the synthesis of essential hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and adrenal androgens.[1][2] Adrenal dysfunction, leading to either deficient or excessive hormone production, results in a spectrum of disorders such as adrenal insufficiency, Cushing's syndrome, and adrenal tumors.[1][2] Accurate and reliable biomarkers are crucial for the timely diagnosis and effective management of these conditions.
This compound (also known as 11-keto-androstenedione) is an endogenous steroid hormone belonging to the class of 11-oxygenated androgens.[3] It is produced in the adrenal cortex and is a downstream metabolite of androstenedione. While historically considered a minor androgen, recent advances in analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have renewed interest in the physiological and pathological roles of 11-oxygenated androgens, including this compound.
This guide evaluates the evidence for this compound as a biomarker for adrenal function by comparing it with the current gold-standard markers: cortisol and dehydroepiandrosterone (DHEA) and its sulfated form (DHEA-S).
Comparison of this compound with Established Adrenal Biomarkers
The utility of a biomarker is determined by its ability to accurately reflect the functional status of the adrenal gland in different pathological states. The following tables summarize the comparative performance of this compound, cortisol, and DHEA/DHEA-S in the context of major adrenal disorders.
Table 1: Biomarker Performance in Adrenal Insufficiency
| Biomarker | Primary Adrenal Insufficiency (Addison's Disease) | Secondary/Tertiary Adrenal Insufficiency | Supporting Evidence |
| This compound & Metabolites | Levels are expected to be very low to undetectable.[1] However, direct comparative studies on diagnostic accuracy are lacking. | Levels are expected to be very low to undetectable.[1] Direct comparative studies on diagnostic accuracy are lacking. | The synthesis of all adrenal steroids, including androgens, is compromised in primary adrenal failure. In secondary/tertiary adrenal insufficiency, the lack of ACTH stimulation leads to reduced production of all ACTH-dependent steroids. |
| Cortisol (Serum) | Low morning levels (<3-5 µg/dL).[1][2][4] Poor response to ACTH stimulation test (peak <18-20 µg/dL).[1][2][4] | Low morning levels.[1][2][4] Poor response to ACTH stimulation test.[1][2][4] | Considered the gold standard for diagnosing adrenal insufficiency.[1][2][4] |
| DHEA / DHEA-S (Serum) | Low levels are a sensitive marker, often preceding the decline in cortisol.[1] | Low levels are consistently observed. | DHEA-S has a long half-life and is a good indicator of adrenal androgen production, which is diminished in both primary and secondary adrenal insufficiency.[1] |
Table 2: Biomarker Performance in Cushing's Syndrome
| Biomarker | ACTH-Dependent Cushing's Syndrome (Cushing's Disease, Ectopic ACTH) | ACTH-Independent Cushing's Syndrome (Adrenal Adenoma/Carcinoma) | Supporting Evidence |
| This compound & Metabolites | Levels are generally elevated due to excess ACTH stimulation of the adrenal glands.[3] | Levels are typically low or suppressed due to the suppression of ACTH by autonomous cortisol production from the adrenal tumor.[3] | This compound production is ACTH-dependent. Urinary steroid profiling, which includes metabolites of androgens, is a promising tool for the differential diagnosis of Cushing's syndrome.[3][5] |
| Cortisol (Serum, Saliva, Urine) | Elevated levels, with loss of diurnal rhythm and lack of suppression after dexamethasone.[6][7] | Elevated levels, with loss of diurnal rhythm and lack of suppression after dexamethasone.[6][7] | The primary diagnostic marker for confirming hypercortisolism.[6][7] |
| DHEA / DHEA-S (Serum) | Levels are often normal or elevated.[3][6] | Levels are typically low or suppressed.[3][6] | The differential secretion of DHEA-S helps distinguish between ACTH-dependent and independent causes of Cushing's syndrome.[3][6] |
Table 3: Biomarker Performance in Adrenal Tumors
| Biomarker | Adrenocortical Adenoma (Benign) | Adrenocortical Carcinoma (Malignant) | Supporting Evidence |
| This compound & Metabolites | Levels can be normal or slightly elevated depending on the functionality of the adenoma. | Urinary steroid profiling often reveals a significant elevation of various steroid precursors and androgen metabolites, including those of this compound. However, specific performance data for this compound alone is limited. | Malignant adrenal tumors often have disorganized steroidogenesis, leading to the accumulation and secretion of a wide range of steroid precursors and metabolites.[5] |
| Cortisol (Serum, Urine) | May be elevated in cortisol-producing adenomas. | Often significantly elevated, along with other steroid hormones. | A marker of tumor functionality but not a specific marker for malignancy. |
| DHEA / DHEA-S (Serum) | May be suppressed in cortisol-producing adenomas. | Can be markedly elevated, especially in androgen-secreting carcinomas. | Elevated levels, particularly in conjunction with other androgens, can be indicative of a malignant adrenal tumor. |
Experimental Protocols
Accurate measurement of steroid hormones is critical for their clinical utility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high specificity and sensitivity.
General Protocol for Serum this compound Measurement by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in serum. Specific parameters may need to be optimized based on the instrumentation and reagents available.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum, add an internal standard (e.g., deuterated this compound).
-
Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Vortex vigorously for 1 minute to extract the steroids into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or 2 mM ammonium acetate.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to separate the steroids. The exact gradient profile needs to be optimized.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.
-
Example MRM transitions for this compound would need to be determined empirically but would be based on its molecular weight and fragmentation pattern.
-
-
Optimization: Collision energy and other MS parameters should be optimized for each specific instrument to achieve maximum sensitivity.
Visualizing Adrenal Steroidogenesis and Diagnostic Workflows
Adrenal Steroidogenesis Pathway
The following diagram illustrates the key pathways of adrenal steroid synthesis, including the production of this compound within the 11-oxygenated androgen pathway.
Caption: Simplified adrenal steroidogenesis pathway.
Proposed Diagnostic Workflow for Adrenal Disorders
This diagram illustrates a potential workflow for the investigation of adrenal disorders, incorporating this compound and its metabolites as part of a comprehensive steroid panel.
Caption: Proposed diagnostic workflow for adrenal disorders.
Conclusion and Future Directions
This compound and its metabolites, as part of the 11-oxygenated androgen pathway, represent a promising area of research in adrenal endocrinology. While current evidence strongly suggests their utility in characterizing certain adrenal tumors and androgen excess disorders, their role as standalone or superior biomarkers for adrenal insufficiency and Cushing's syndrome compared to established markers like cortisol and DHEA-S is not yet fully established.
The primary limitation is the lack of direct, large-scale comparative studies that evaluate the diagnostic accuracy of this compound across the full spectrum of adrenal disorders. Future research should focus on:
-
Prospective validation studies: Large cohort studies are needed to directly compare the sensitivity, specificity, and overall diagnostic performance of this compound and its metabolites with current gold-standard biomarkers for adrenal insufficiency and Cushing's syndrome.
-
Standardization of assays: The development and standardization of robust and widely available LC-MS/MS assays for this compound and other 11-oxygenated androgens are essential for their integration into clinical practice.
-
Integration into diagnostic algorithms: Further investigation is required to determine how the measurement of this compound can be most effectively incorporated into existing diagnostic workflows to improve accuracy and efficiency.
References
- 1. ccjm.org [ccjm.org]
- 2. Adrenal Insufficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Androgens in Cushing's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenal insufficiency – recognition and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid profiling in the diagnosis of mild and overt Cushing’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Distinct serum steroid profiles between adrenal Cushing syndrome and Cushing disease [frontiersin.org]
- 7. Emerging diagnostic methods and imaging modalities in cushing’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Adrenosterone and Other 11β-HSD1 Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Adrenosterone and other prominent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. The information is intended for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate an objective evaluation of these compounds.
Introduction to 11β-HSD1 Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a crucial enzyme primarily responsible for the intracellular conversion of inactive cortisone to active cortisol, a potent glucocorticoid.[1][2] This enzymatic activity amplifies glucocorticoid signaling in a tissue-specific manner, particularly in the liver, adipose tissue, and the central nervous system.[1][2] Overactivity of 11β-HSD1 has been implicated in the pathogenesis of various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes. Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for these conditions.[3] this compound, a naturally occurring steroid hormone, has been identified as a competitive inhibitor of 11β-HSD1.[4][5][6] This guide compares the efficacy of this compound with other well-characterized synthetic 11β-HSD1 inhibitors.
Quantitative Comparison of 11β-HSD1 Inhibitors
The following tables summarize the in vitro potency and clinical efficacy of this compound and a selection of other 11β-HSD1 inhibitors.
Table 1: In Vitro Inhibitory Potency of 11β-HSD1 Inhibitors
| Compound | Target Species | IC50 | Notes |
| This compound | Not Specified | ~1-2 μM | A naturally occurring steroid hormone with moderate inhibitory activity.[4] |
| AZD4017 | Human | 7 nM | A potent, selective synthetic inhibitor.[7][8] |
| BMS-823778 | Human | 2.3 nM | A potent and selective synthetic inhibitor.[3] |
| BVT-2733 | Human | 3341 nM | A selective, non-steroidal inhibitor with higher potency in rodents.[9][10] |
| Mouse | 96 nM | [9][10] | |
| Carbenoxolone | Human | - | A non-selective inhibitor; reduces cortisol production by 82% at 1.6 μM.[11] |
| Emodin | Human | 186 nM | A potent and selective natural compound.[7] |
| Mouse | 86 nM | [7] | |
| MK-0916 | Human (hepatic) | 70.4 nM | A synthetic inhibitor evaluated in clinical trials.[12][13] |
| PF-915275 | Human | Ki of 2.3 nM, EC50 of 15 nM (in HEK293 cells) | A potent and selective synthetic inhibitor.[3] |
Table 2: Clinical Efficacy of Selected 11β-HSD1 Inhibitors in Patients with Type 2 Diabetes
| Compound | Study Population | Treatment Duration | Key Findings |
| INCB13739 | Patients on metformin monotherapy | 12 weeks | - Dose-dependent reduction in HbA1c (up to -0.6% with 200 mg dose).[14][15][16] - Significant reduction in fasting plasma glucose (-24 mg/dL with 200 mg dose).[14][15][16] - Reduction in body weight.[14][15] |
| MK-0916 | Patients with Type 2 Diabetes and Metabolic Syndrome | 12 weeks | - Modest but significant reduction in HbA1c (-0.3% with 6 mg dose).[17] - No significant effect on fasting plasma glucose.[17] - Modest dose-dependent decreases in blood pressure and body weight.[17] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the 11β-HSD1 signaling pathway and a general workflow for assessing inhibitor efficacy.
Caption: 11β-HSD1 signaling pathway and point of inhibition.
Caption: General workflow for assessing 11β-HSD1 inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the evaluation of 11β-HSD1 inhibitors.
In Vitro 11β-HSD1 Inhibition Assay
This assay is fundamental for determining the intrinsic inhibitory potency of a compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.
Materials:
-
Cell lysates from cells overexpressing human 11β-HSD1 (e.g., HEK293 or CHO cells).
-
Radiolabeled substrate: [3H]cortisone.
-
Cofactor: NADPH.
-
Test compounds (e.g., this compound, synthetic inhibitors).
-
Scintillation fluid and counter.
-
High-performance liquid chromatography (HPLC) system.
Procedure:
-
Enzyme Preparation: Prepare lysates from cells stably transfected with a plasmid encoding human 11β-HSD1.
-
Incubation: In a reaction mixture, combine the cell lysate, NADPH, and varying concentrations of the test inhibitor.
-
Reaction Initiation: Add [3H]cortisone to initiate the enzymatic reaction.
-
Incubation Period: Incubate the mixture at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a potent, non-specific inhibitor like carbenoxolone or by rapid cooling.
-
Steroid Extraction and Separation: Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate). Separate the substrate ([3H]cortisone) from the product ([3H]cortisol) using HPLC.
-
Quantification: Quantify the amount of [3H]cortisol produced using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Ex Vivo 11β-HSD1 Activity Assay in Tissue Homogenates
This assay measures the level of enzyme inhibition in specific tissues following in vivo administration of an inhibitor.
Objective: To assess the target engagement of an 11β-HSD1 inhibitor in tissues of interest (e.g., liver, adipose tissue).
Materials:
-
Tissues (liver, adipose) from animals treated with the inhibitor or vehicle.
-
Homogenization buffer.
-
Radiolabeled substrate: [3H]cortisone.
-
Cofactor: NADPH.
-
HPLC system and scintillation counter.
Procedure:
-
Tissue Collection: Euthanize animals at a specific time point after inhibitor administration and rapidly excise the tissues of interest.
-
Homogenization: Homogenize the tissues in a suitable buffer to prepare tissue homogenates.
-
Protein Quantification: Determine the protein concentration of the homogenates.
-
Enzyme Assay: Incubate a standardized amount of tissue homogenate with [3H]cortisone and NADPH.
-
Analysis: Follow steps 5-8 from the In Vitro 11β-HSD1 Inhibition Assay protocol to determine the rate of cortisol formation.
-
Inhibition Calculation: Compare the rate of cortisol formation in tissues from inhibitor-treated animals to that of vehicle-treated animals to calculate the percentage of inhibition.
In Vivo Assessment of 11β-HSD1 Activity using Stable-Isotope Labeled Tracers and Microdialysis
This advanced technique allows for the direct measurement of 11β-HSD1 activity in a specific tissue compartment in a living organism.
Objective: To quantify the in vivo conversion of cortisone to cortisol in a specific tissue (e.g., subcutaneous adipose tissue) and assess the effect of an inhibitor.
Materials:
-
Human subjects or large animal models.
-
Stable-isotope labeled cortisone (e.g., [d7]-cortisone).
-
Microdialysis catheters and pump.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Catheter Insertion: Insert a microdialysis catheter into the subcutaneous adipose tissue.
-
Perfusion: Perfuse the catheter with a physiological solution at a constant low flow rate.
-
Tracer Administration: Administer the stable-isotope labeled cortisone either systemically (intravenously) or locally through the microdialysis probe.
-
Dialysate Collection: Collect the microdialysate, which contains the interstitial fluid from the adipose tissue, at regular intervals.
-
Sample Analysis: Analyze the concentrations of the labeled cortisone and the newly formed labeled cortisol in the dialysate using LC-MS/MS.
-
Inhibitor Administration: Administer the 11β-HSD1 inhibitor to the subject.
-
Post-Inhibitor Measurement: Repeat the microdialysis and sample analysis to measure the conversion of cortisone to cortisol after inhibitor administration.
-
Data Analysis: Compare the rate of labeled cortisol appearance before and after inhibitor administration to quantify the in vivo inhibition of 11β-HSD1 in the target tissue.[18][19][20]
Conclusion
The selective inhibition of 11β-HSD1 remains a compelling therapeutic target for metabolic diseases. This compound, as a competitive inhibitor, demonstrates moderate potency. In contrast, numerous synthetic inhibitors have been developed with significantly higher in vitro potencies, and several have progressed to clinical trials, showing varying degrees of efficacy in improving glycemic control and other metabolic parameters.
This guide provides a foundational comparison to aid researchers in the selection and evaluation of 11β-HSD1 inhibitors. The choice of an inhibitor for a specific research application will depend on the desired potency, selectivity, pharmacokinetic properties, and the experimental model being utilized. The provided experimental protocols offer a starting point for the rigorous assessment of these compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound and other 11β-HSD1 inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic-pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of an 11β-hydroxysteroid dehydrogenase type 1 inhibitor, MK-0916, in patients with type 2 diabetes mellitus and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Exogenous Origin of Adrenosterone in Doping Control: A Comparative Guide
An objective analysis of analytical methodologies for the detection of exogenous Adrenosterone, providing researchers, scientists, and drug development professionals with a comprehensive comparison of current techniques and supporting experimental data.
This compound (androst-4-ene-3,11,17-trione), an endogenous steroid hormone, has been marketed as a dietary supplement with claims of reducing body fat and increasing muscle mass.[1][2] Its potential for abuse as a doping agent has necessitated the development of robust analytical methods to differentiate between its natural (endogenous) and synthetic (exogenous) origins. This guide provides a detailed comparison of the primary techniques employed in anti-doping laboratories for this purpose.
The cornerstone of confirming exogenous this compound administration lies in a two-tiered approach: an initial screening to detect abnormal concentrations of its metabolites, followed by a confirmatory procedure to definitively establish its origin.[1][2] The principal methods utilized are Gas Chromatography-Mass Spectrometry (GC-MS) for screening and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for confirmation.[1][2][3]
Comparative Analysis of Detection Methods
The primary method for distinguishing between endogenous and exogenous this compound is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[1][3][4] This technique measures the carbon isotope ratio (¹³C/¹²C) in this compound and its metabolites.[4][5] Synthetic steroids are typically derived from plants that have a different ¹³C/¹²C ratio than the steroids produced naturally in the human body. Therefore, an altered isotope ratio in urinary metabolites can definitively prove the administration of exogenous this compound.[1][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial screening tool.[1][6] It is used to identify and quantify the urinary metabolites of this compound.[1][6] Elevated concentrations of specific metabolites can indicate potential doping, triggering the need for confirmatory GC-C-IRMS analysis.[1][2] High-resolution mass spectrometry (HRMS) coupled with GC can also be employed for enhanced specificity in identifying metabolites.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) is another technique used for the determination of this compound and its metabolites in urine.[7] While GC-MS often requires derivatization of the analytes, LC-MS can sometimes analyze them directly.[7]
The table below summarizes the key performance characteristics of these analytical methods.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Use | Screening for elevated metabolite concentrations. | Confirmation of exogenous origin. | Screening and quantification of metabolites. |
| Principle | Separation by gas chromatography and identification/quantification by mass spectrometry. | Separation by gas chromatography, combustion of analytes to CO₂, and measurement of ¹³C/¹²C isotope ratio. | Separation by liquid chromatography and identification/quantification by mass spectrometry. |
| Key Finding | Concentration of this compound metabolites (e.g., 11β-hydroxyandrosterone). | Carbon isotope ratio (δ¹³C value) of metabolites. | Concentration of this compound and its metabolites. |
| Advantage | High sensitivity and specificity for quantification. | Definitive confirmation of exogenous origin. | Can analyze some compounds without derivatization. |
| Limitation | Cannot definitively distinguish between endogenous and exogenous sources. | More complex and time-consuming than screening methods. | May have lower sensitivity for certain this compound metabolites compared to GC-MS.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of the key experimental protocols for the analysis of this compound and its metabolites.
Sample Preparation for GC-MS and GC-C-IRMS
A common procedure for preparing urine samples for both GC-MS and GC-C-IRMS analysis involves several steps to isolate and purify the steroids of interest.
-
Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase to deconjugate the steroid metabolites, which are primarily excreted as glucuronides.[2]
-
Extraction: The deconjugated steroids are then extracted from the urine matrix using either liquid-liquid extraction with an organic solvent or solid-phase extraction.
-
Derivatization: For GC-MS analysis, the extracted steroids are often derivatized to improve their volatility and chromatographic properties.
-
Purification: For GC-C-IRMS, further purification using techniques like High-Performance Liquid Chromatography (HPLC) may be necessary to isolate the target metabolites from interfering compounds.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is used for the initial screening of urine samples to identify and quantify this compound metabolites.
-
Injection: The prepared sample is injected into the gas chromatograph.
-
Separation: The different compounds in the sample are separated based on their boiling points and interactions with the stationary phase in the GC column.
-
Ionization and Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) Analysis
GC-C-IRMS is the definitive method for confirming the exogenous origin of this compound.
-
GC Separation: Similar to GC-MS, the purified steroid metabolites are first separated using a gas chromatograph.
-
Combustion: After separation, each compound is combusted in a furnace, converting it to carbon dioxide (CO₂) and water.
-
Isotope Ratio Measurement: The resulting CO₂ gas is then introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of ¹³CO₂ to ¹²CO₂. This ratio is used to determine the carbon isotope ratio (δ¹³C value) of the original steroid metabolite.
Urinary Metabolites and Screening Criteria
Following oral administration, this compound is extensively metabolized. The major urinary metabolites monitored in doping control are:
-
11β-hydroxyandrosterone
-
11β-hydroxyetiocholanolone
-
11-oxoandrosterone
-
11-oxoetiocholanolone[1]
Based on studies of reference populations, screening criteria have been proposed to identify suspicious samples that warrant confirmatory GC-C-IRMS analysis.[1][2]
| Screening Parameter | Threshold for Further Investigation |
| 11β-hydroxyandrosterone Concentration | > 10,000 ng/mL (specific gravity adjusted to 1.020)[1][2] |
| 11β-hydroxyandrosterone / 11β-hydroxyetiocholanolone Ratio | > 20[1][2] |
It is important to note that some studies suggest these thresholds may result in a significant number of false positives due to naturally high concentrations in some individuals, highlighting the critical role of confirmatory IRMS analysis.[6][8]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic pathway of this compound leading to the formation of its key urinary metabolites.
Caption: Metabolic pathway of this compound to its major urinary metabolites.
Analytical Workflow for this compound Doping Control
The logical workflow for the detection and confirmation of exogenous this compound administration is depicted below.
Caption: Workflow for this compound doping control from screening to confirmation.
References
- 1. Development of criteria for the detection of this compound administration by gas chromatography-mass spectrometry and gas chromatography-combustion-isotope ratio mass spectrometry for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review | MDPI [mdpi.com]
- 4. Carbon isotope ratio analysis of endogenous glucocorticoid urinary metabolites after cortisone acetate and this compound administration for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbon isotope ratio mass spectrometry for detection of endogenous steroid use: a testing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Employing 11-Ketotestosterone as a Target Analyte for this compound (11OXO) Administration in Doping Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Employing 11-Ketotestosterone as a Target Analyte for this compound (11OXO) Administration in Doping Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity Landscape of Adrenosterone Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Adrenosterone is critical for robust and reliable study outcomes. While immunoassays offer a convenient and high-throughput method for this purpose, the specificity of the antibodies employed is a pivotal factor that can significantly impact data integrity. This guide provides a comprehensive evaluation of antibody specificity in this compound immunoassays, offering a comparison with alternative methods and presenting supporting experimental data to aid in the selection of the most appropriate analytical technique.
The primary challenge in this compound immunoassays lies in the potential for cross-reactivity with other structurally similar endogenous steroids. Due to the conserved steroid backbone, antibodies raised against this compound may also bind to other androgens and steroid precursors, leading to inaccurate and overestimated measurements. This guide will delve into the nuances of antibody specificity, provide a framework for its evaluation, and compare the performance of immunoassays with the gold-standard method of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Understanding Antibody Specificity through Cross-Reactivity
The specificity of an immunoassay is inversely proportional to its cross-reactivity with non-target analytes. Manufacturers of commercial immunoassay kits typically provide cross-reactivity data for a panel of structurally related steroids. This data is crucial for assessing the potential for interference in experimental samples.
Below are examples of cross-reactivity data for commercially available ELISA kits for androgens structurally similar to this compound, which serve to illustrate the potential for off-target binding.
Table 1: Cross-Reactivity of a Commercial Androstenedione ELISA Kit
| Compound | Cross-Reactivity (%) |
| Androstenedione | 100 |
| Testosterone | 1.2 |
| Epitestosterone | 0.2 |
| 5α-Dihydrotestosterone | 0.1 |
| Dehydroepiandrosterone (DHEA) | 0.1 |
| Progesterone | 0.001 |
| Estrone | 0.001 |
| Cortisol | 0.001 |
Data is illustrative and based on commercially available kits for a structurally similar androgen.[1]
Table 2: Cross-Reactivity of another Commercial Androstenedione ELISA Kit
| Compound | Cross-Reactivity (%) |
| Androstenedione | 100 |
| DHEA | 1.8 |
| Testosterone | 0.2 |
| Estrone | <0.1 |
| Estradiol | <0.1 |
| Progesterone | <0.1 |
| 17-OH-Progesterone | <0.1 |
| 5α-DHT | <0.1 |
| Cortisol | <0.01 |
Data is illustrative and based on commercially available kits for a structurally similar androgen.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the definitive quantification of this compound and other steroids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold-standard methodology.[2][3][4] This technique offers superior specificity by separating the analyte of interest from other structurally similar compounds based on their physicochemical properties before detection by mass spectrometry.
Table 3: Comparison of Immunoassay and LC-MS/MS for Steroid Quantification
| Feature | Immunoassay (e.g., ELISA) | LC-MS/MS |
| Specificity | Variable, prone to cross-reactivity with structurally similar steroids.[5] | High, considered the "gold standard" for steroid analysis.[2][3][4] |
| Sensitivity | Generally high, but can be affected by matrix effects. | Very high, capable of detecting low concentrations. |
| Throughput | High, suitable for screening large numbers of samples. | Lower than immunoassays, though advancements are increasing throughput. |
| Cost per Sample | Generally lower. | Higher, due to instrumentation and expertise requirements. |
| Multiplexing | Typically measures a single analyte per assay. | Capable of measuring multiple steroids simultaneously.[2] |
| Development Time | Relatively short for commercially available kits. | Longer, requires method development and validation. |
Studies consistently demonstrate that immunoassays tend to overestimate steroid concentrations when compared to LC-MS/MS, primarily due to cross-reactivity.[6][7] This discrepancy can be particularly pronounced in complex biological matrices where a variety of structurally related steroids are present.
Experimental Protocols for Evaluating Antibody Specificity
To ensure the reliability of immunoassay data, it is imperative to validate the specificity of the antibodies used. The following is a generalized protocol for assessing cross-reactivity.
Protocol: Evaluation of Antibody Cross-Reactivity in a Competitive Immunoassay
1. Objective: To determine the percentage of cross-reactivity of an anti-Adrenosterone antibody with a panel of structurally related steroids.
2. Materials:
-
This compound standard of known concentration.
-
Standards of potentially cross-reacting steroids (e.g., Androstenedione, Testosterone, DHEA, Progesterone, Cortisol).
-
This compound immunoassay kit (antibody-coated plates, enzyme-conjugated this compound, substrate, stop solution).
-
Assay buffer.
-
Microplate reader.
3. Procedure:
-
Preparation of Standard Curves:
-
Prepare a serial dilution of the this compound standard to generate a standard curve (e.g., 0, 10, 50, 100, 500, 1000 pg/mL).
-
For each potentially cross-reacting steroid, prepare a separate serial dilution over a broad concentration range (e.g., 100, 1000, 10000, 100000 pg/mL).
-
-
Assay Performance:
-
Add the standards, controls, and samples (containing the cross-reactants) to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated this compound to each well (except for the blank).
-
Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the this compound standards.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
For each cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
4. Interpretation of Results: A higher percentage of cross-reactivity indicates lower antibody specificity. This information is critical for interpreting results from samples that may contain significant levels of the cross-reacting steroid.
Visualizing the Workflow and Key Relationships
To better understand the processes involved in evaluating antibody specificity and the relationship between different analytical methods, the following diagrams are provided.
Caption: A simplified workflow of a competitive immunoassay for this compound.
References
- 1. abcam.com [abcam.com]
- 2. Frontiers | Advances in the biochemical diagnostics of primary aldosteronism: from immunoassays to steroidomics and proteomics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androstenedione as a Diagnostic Marker: Clinical Significance and Immunological Challenges in Antibody Specificity - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Comparative evaluation of four new immunoassays and LC-MS/MS for the measurement of urinary free cortisol in Cushing's syndrome diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Adrenosterone levels in different patient populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Adrenosterone levels across different patient populations, offering insights into its potential role as a biomarker and therapeutic target. This compound, a steroid hormone with weak androgenic effects, is an intermediate in the biosynthesis of other androgens.[1] Its levels can fluctuate in various endocrine disorders, reflecting underlying pathological processes. This document summarizes the available data on this compound and related adrenal androgen trends in healthy individuals and in patients with Cushing's syndrome, Addison's disease, and Polycystic Ovary Syndrome (PCOS). It also details experimental protocols for its measurement and visualizes key pathways and workflows.
Data Presentation: Adrenal Androgen Trends
Direct quantitative data for this compound levels in different patient populations are limited in the available literature. However, the general trends of adrenal androgens, including this compound, are summarized in the table below. These trends are based on the broader understanding of steroid metabolism in these conditions.
| Patient Population | Adrenal Androgen Levels (including this compound) | Supporting Evidence |
| Healthy Individuals | Normal | Baseline levels are maintained through regulated adrenal and gonadal steroidogenesis.[2][3] |
| Cushing's Syndrome | Generally Elevated or in the Upper Normal Range (in ACTH-dependent Cushing's) | In ACTH-dependent Cushing's syndrome, the overproduction of ACTH leads to the stimulation of the adrenal cortex, resulting in increased production of androgens alongside cortisol.[4][5] In women with Cushing's disease, 11-oxygenated C19 steroids, which are part of the androgen family, are the primary drivers of hyperandrogenemia.[6] |
| Generally Low (in ACTH-independent Cushing's / Adrenal Adenoma) | In cases of cortisol-secreting adrenal adenomas, the production of ACTH is suppressed, leading to reduced stimulation of adrenal androgen production.[4] | |
| Addison's Disease | Low | This condition involves the destruction of the adrenal cortex, leading to a deficiency in the production of all adrenal steroids, including androgens.[7][8] |
| Polycystic Ovary Syndrome (PCOS) | Often Elevated | A significant subset of women with PCOS (20-30%) exhibit adrenal androgen excess, characterized by elevated levels of DHEA-S.[9][10][11] This suggests a potential role for adrenal hyperandrogenism, which would include this compound, in the pathophysiology of PCOS.[1] |
Experimental Protocols
Accurate measurement of this compound is crucial for research and clinical applications. The following are detailed methodologies for two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Measurement of Serum this compound by LC-MS/MS
This method offers high sensitivity and specificity for the quantification of this compound.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Pipette 500 µL of serum sample into a clean tube.
-
Add an internal standard solution (e.g., deuterated this compound) to each sample, calibrator, and quality control.
-
Vortex mix for 10 seconds.
-
Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of deionized water.[12]
-
Load the serum sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.[12]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column (e.g., Agilent InfinityLab Poroshell HPH-C8, 2.1 × 50 mm, 2.7 µm).[12]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 40% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and its internal standard. (Note: Specific mass transitions would need to be optimized in the laboratory).
-
Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Protocol 2: Measurement of Plasma this compound by ELISA
This method is a high-throughput alternative for this compound quantification.
1. Principle
This is a competitive immunoassay. This compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding sites on a microplate coated with anti-Adrenosterone antibodies. The amount of bound enzyme is inversely proportional to the concentration of this compound in the sample.
2. Assay Procedure
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.[13]
-
Add 100 µL of this compound-HRP (Horseradish Peroxidase) conjugate to each well.[13]
-
Incubate for 60 minutes at room temperature on a plate shaker.[13]
-
Wash the wells three times with 300 µL of wash buffer per well.[14]
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.[14]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well to terminate the reaction.[14]
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of this compound in the samples by interpolating from a standard curve.
Mandatory Visualization
Signaling Pathway: this compound Biosynthesis
The following diagram illustrates the key steps in the steroidogenesis pathway leading to the synthesis of this compound.
Figure 1: Simplified steroidogenesis pathway highlighting the synthesis of this compound.
Experimental Workflow: this compound Measurement
The diagram below outlines the general workflow for the quantification of this compound in biological samples.
Figure 2: General experimental workflow for this compound measurement.
References
- 1. Androgen excess: a hallmark of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. southtees.nhs.uk [southtees.nhs.uk]
- 3. Androstenedione [gloshospitals.nhs.uk]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. [Study of plasma androstenedione and testosterone levels in hypercorticism syndromes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androstenedione | Rupa Health [rupahealth.com]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. Addison Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Adrenal androgen excess in the polycystic ovary syndrome: sensitivity and responsivity of the hypothalamic-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated and diagnostic androgens of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ovarian overproduction of androgens: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 12. agilent.com [agilent.com]
- 13. dbc-labs.com [dbc-labs.com]
- 14. ibl-international.com [ibl-international.com]
Adrenosterone Concentrations and Clinical Outcomes: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the current understanding of adrenosterone and its correlation with clinical outcomes in various diseases. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate a deeper understanding of this adrenal androgen.
Introduction to this compound
This compound, also known as 11-keto-androstenedione, is a steroid hormone produced primarily in the adrenal cortex. It is a weak androgen and serves as a precursor to more potent androgens, notably 11-ketotestosterone. Recent research has increasingly pointed towards the significance of the 11-oxygenated androgen pathway, in which this compound is a key intermediate, in the pathophysiology of several endocrine-related disorders. This guide will explore the clinical implications of this compound concentrations in endometrial cancer, prostate cancer, congenital adrenal hyperplasia (CAH), and polycystic ovary syndrome (PCOS).
Data Presentation: this compound and its Metabolites in Clinical Conditions
The following tables summarize quantitative data from various studies, correlating the concentrations of this compound, its precursor (androstenedione), and its key metabolite (11-ketotestosterone) with clinical parameters in different diseases. It is important to note that many studies focus on the more abundant precursor or the more potent metabolite rather than this compound itself, reflecting the current landscape of research in this area.
Table 1: Correlation of Adrenal Androgens with Clinical Outcomes in Endometrial Cancer
| Biomarker | Patient Cohort | Concentration | Clinical Correlation | Reference |
| Androstenedione | 62 Endometrial Cancer Patients vs. 70 Controls | Higher in cancer patients | Associated with increased risk of endometrial cancer. | [1] |
| 11β-hydroxy-androstenedione | 62 Endometrial Cancer Patients vs. 70 Controls | Higher in cancer patients | Associated with increased risk of endometrial cancer. | [1] |
| 11-ketoandrosterone (metabolite) | 272 Endometrial Cancer Patients | Higher preoperative levels | Associated with an increased risk of recurrence (Hazard Ratio: 2.99).[2][3] | |
| 11β-hydroxyandrosterone (metabolite) | 272 Endometrial Cancer Patients | Higher postoperative levels | Adversely associated with recurrence and disease-free survival.[2][3] |
Table 2: Correlation of Adrenal Androgens with Clinical Outcomes in Prostate Cancer
| Biomarker | Patient Cohort | Concentration | Clinical Correlation | Reference |
| Androstenedione | 16 Castration-Resistant Prostate Cancer (CRPC) Patients | Higher baseline levels of androstenediol (a related androgen) | Predictive factor for PSA responsiveness to second-line hormonal therapy.[4][5] | |
| 11-ketotestosterone (metabolite) | 29 Castration-Resistant Prostate Cancer (CRPC) Patients | Median: 0.39 nmol/L | Most abundant circulating active androgen in CRPC patients.[6][7][8] | |
| 11-ketotestosterone (metabolite) | 145 Prostate Cancer Patients with Biochemical Recurrence | > 273 pg/mL | Associated with a shorter time to development of castration-resistant prostate cancer.[9] |
Table 3: Adrenal Androgen Levels in Congenital Adrenal Hyperplasia (CAH)
| Biomarker | Patient Cohort | Concentration | Clinical Significance | Reference |
| Androstenedione | Patients with 21-hydroxylase deficiency | Often 5- to 10-fold elevations | Key diagnostic marker for CAH. Used to guide treatment modifications.[10] | |
| 17-hydroxyprogesterone (precursor) | 38 Children and Adolescents with CAH | 86% of patients had measurements above +2 SD | Elevated levels drive the production of androstenedione.[11] | |
| 11-oxygenated androgens | Patients with 21-hydroxylase deficiency | Elevated levels | Significant in the pathophysiology of CAH.[4][12] |
Table 4: Adrenal Androgen Levels in Polycystic Ovary Syndrome (PCOS)
| Biomarker | Patient Cohort | Concentration | Clinical Correlation | Reference |
| Androstenedione | 86 PCOS Patients vs. 43 Controls | Elevated in 88.3% of PCOS patients | A sensitive indicator of PCOS-related androgen excess and predictive of metabolic risk.[6] | |
| Androstenedione | 227 PCOS Patients | Higher in women with secondary amenorrhea | Correlates with the severity of menstrual irregularities.[3] | |
| 11-oxygenated androgens | PCOS Patients | Higher than in healthy controls | The majority of circulating androgens in women with PCOS.[2] |
Experimental Protocols
The accurate quantification of this compound and related steroid hormones is crucial for clinical research. The most widely accepted and sensitive method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Experiment: Quantification of Serum this compound and other Steroids by LC-MS/MS
Objective: To simultaneously measure the concentrations of this compound, androstenedione, testosterone, and other relevant steroids in human serum.
Methodology:
-
Sample Preparation:
-
Internal Standard Spiking: To a 200 µL serum sample, add an internal standard solution containing isotopically labeled versions of the target steroids (e.g., ¹³C₃-androstenedione). This is crucial for accurate quantification by correcting for matrix effects and variations during sample processing.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the serum sample. Vortex vigorously to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the steroids, to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent mixture (e.g., 50% methanol in water) compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system. Employ a suitable analytical column (e.g., a C18 reversed-phase column) to separate the different steroid hormones based on their physicochemical properties. A gradient elution with a mobile phase consisting of two solvents (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid) is typically used to achieve optimal separation.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For each steroid, a specific precursor ion is selected and fragmented to produce a characteristic product ion. The intensity of this transition is proportional to the concentration of the steroid in the sample.
-
Quantification: A calibration curve is generated using known concentrations of steroid standards. The concentration of each steroid in the serum sample is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
-
Alternative Methods: While LC-MS/MS is the gold standard, immunoassays such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) have been historically used. However, these methods may suffer from cross-reactivity with other structurally similar steroids, leading to less accurate results.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified steroidogenesis pathway highlighting the position of this compound.
Caption: General androgen receptor signaling pathway activated by this compound metabolites.
Caption: Experimental workflow for serum steroid analysis by LC-MS/MS.
Conclusion
The role of this compound and the broader 11-oxygenated androgen pathway in various clinical conditions is an expanding area of research. While direct correlations between this compound concentrations and clinical outcomes are still being established, the evidence strongly suggests that its precursor, androstenedione, and its potent metabolite, 11-ketotestosterone, are significant players in the pathophysiology of endometrial cancer, castration-resistant prostate cancer, congenital adrenal hyperplasia, and polycystic ovary syndrome. The continued use of sensitive and specific analytical methods like LC-MS/MS will be crucial in elucidating the precise role of this compound and in developing novel diagnostic and therapeutic strategies targeting this pathway. This guide serves as a foundational resource for researchers dedicated to advancing our understanding of adrenal androgens in health and disease.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. Androgen excess: a hallmark of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Androgen and 17-hydroxyprogesterone concentrations in blood serum versus menstrual patterns in women with polycystic ovary syndrome (PCOS)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenal androgen levels as predictors of outcome in castration-resistant prostate cancer patients treated with combined androgen blockade using flutamide as a second-line anti-androgen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Hyperandrogenemia Predicts Metabolic Phenotype in Polycystic Ovary Syndrome: The Utility of Serum Androstenedione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Body Composition, Serum Concentrations of Androgens and Insulin Resistance in Different Polycystic Ovary Syndrome Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The roles of androgen receptors and androgen-binding proteins in nongenomic androgen actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Androgen Receptor Protein [biology.kenyon.edu]
- 10. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.regionh.dk [research.regionh.dk]
- 12. Modelling adrenal steroid profiles to inform monitoring guidance in congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Reference Intervals for Endogenous Adrenosterone: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current landscape for establishing reference intervals for endogenous adrenosterone, a key intermediate in the 11-oxygenated androgen biosynthesis pathway. This document compares analytical methodologies, presents available reference interval data, and details the necessary experimental protocols for accurate measurement.
Introduction to this compound
This compound, also known as 11-ketoandrostenedione (11-KA4) or 11-oxoandrostenedione (11-OXO), is an adrenal-derived C19 steroid. It serves as a crucial precursor to the potent androgen 11-ketotestosterone (11-KT). The growing interest in the role of 11-oxygenated androgens in various physiological and pathophysiological states, including adrenarche, polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer, necessitates the establishment of reliable reference intervals for this compound to facilitate clinical research and drug development.
Comparison of Measurement Methodologies
The accurate quantification of steroid hormones is paramount for establishing reliable reference intervals. The two primary methods used for steroid analysis are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for steroid measurement due to its high specificity and sensitivity. This method overcomes the significant limitations of immunoassays, such as cross-reactivity with structurally similar steroids, which can lead to overestimated concentrations. Several studies have demonstrated the superiority of LC-MS/MS over immunoassays for the measurement of various androgens, noting that immunoassays can overestimate levels of androstenedione and 17OH-progesterone considerably. While direct comparative studies for this compound are limited, the inherent advantages of LC-MS/MS in distinguishing between similar steroid molecules make it the recommended method for establishing accurate reference intervals.
Immunoassays , while traditionally more accessible, are prone to interferences that can compromise the accuracy of results, particularly for steroids present at low concentrations. The cross-reactivity of antibodies with other endogenous steroids is a major drawback, leading to a lack of specificity.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassays (e.g., ELISA, RIA) |
| Specificity | High; capable of separating structurally similar steroid isomers. | Lower; prone to cross-reactivity with other steroids. |
| Sensitivity | High; able to detect low physiological concentrations. | Variable; may lack sensitivity for low-concentration analytes. |
| Accuracy | High; provides more accurate quantification. | Can be inaccurate due to cross-reactivity and matrix effects. |
| Multiplexing | Capable of measuring multiple steroids in a single analysis. | Typically measures a single analyte per assay. |
| Recommendation | Recommended method for establishing reference intervals. | Not recommended for establishing definitive reference intervals due to specificity issues. |
Reference Intervals for Endogenous this compound (11-Ketoandrostenedione)
The establishment of comprehensive, population-specific reference intervals for this compound is an ongoing area of research. Currently, detailed pediatric reference intervals have been published, while data for adults is more limited.
Pediatric Reference Intervals
A recent study established pediatric reference intervals for serum 11-ketoandrostenedione using LC-MS/MS. The data is stratified by pubertal status.
Table 1: Pediatric Reference Intervals for Serum 11-Ketoandrostenedione (nmol/L)
| Pubertal Status | Age Range | Sex | n | 2.5th Percentile | 97.5th Percentile |
| Prepubertal | 0-17 years | Boys | 94 | <0.08 | 1.2 |
| Girls | 39 | <0.08 | 1.3 | ||
| Pubertal | 0-17 years | Boys | 52 | 0.13 | 2.3 |
| Girls | 71 | 0.20 | 2.5 |
Data adapted from a study on serum 11-oxygenated androgens in children. The lower limit of quantification was 0.08 nmol/L.
Adult Reference Intervals
Data for adult reference intervals for this compound are less comprehensive. An abstract from a study of a population-representative sample of Australian women aged 18-39 years provides the following data for serum 11-ketoandrostenedione measured by LC-MS/MS.
Table 2: Serum 11-Ketoandrostenedione Levels in Healthy Adult Women (18-39 years)
| Age Group (years) | n | Median (nmol/L) | Range (nmol/L) |
| 18-39 | 602 | 7.94 | 0.07 - 31.67 |
This study noted a decline in 11-ketoandrostenedione with age, even within this age range, and an inverse association with BMI.[1]
Note: Comprehensive reference intervals for adult males and a broader age range of females are yet to be established and represent a critical area for future research.
Experimental Protocols
The following section outlines a typical experimental protocol for the quantification of this compound in human serum or plasma using LC-MS/MS, synthesized from multiple published methods.
Sample Preparation
-
Sample Collection: Collect whole blood in appropriate tubes (e.g., serum separator tubes).
-
Serum/Plasma Separation: Centrifuge the blood samples to separate serum or plasma.
-
Internal Standard Spiking: Add an isotopic-labeled internal standard (e.g., ¹³C₃-11-ketoandrostenedione) to a known volume of serum or plasma to correct for matrix effects and procedural losses.
-
Protein Precipitation: Precipitate proteins by adding a solvent such as acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (Optional but Recommended for Higher Purity): Transfer the supernatant to a new tube and perform a liquid-liquid extraction using a solvent like methyl tert-butyl ether (MTBE) to further purify the sample.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solution (e.g., 50% methanol in water) for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for steroid separation.
-
Mobile Phase: A gradient elution with two mobile phases is typically employed. For example, Mobile Phase A: Water with a modifier like 0.1% formic acid or ammonium fluoride, and Mobile Phase B: Methanol or acetonitrile with a similar modifier.
-
Gradient: A programmed gradient from a lower to a higher percentage of the organic mobile phase (B) is used to elute the steroids based on their polarity.
-
Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used, typically in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (this compound) and its labeled internal standard.
-
MRM Transitions: Specific mass-to-charge (m/z) transitions for this compound would be optimized on the specific mass spectrometer being used.
-
Mandatory Visualizations
This compound Biosynthesis and Signaling Pathway
The following diagram illustrates the biosynthesis pathway of 11-oxygenated androgens, highlighting the position of this compound as a key intermediate.
Caption: Biosynthesis of 11-Ketotestosterone from Androstenedione.
Experimental Workflow for Establishing this compound Reference Intervals
The diagram below outlines the key steps involved in a study to establish reference intervals for endogenous this compound.
Caption: Workflow for this compound Reference Interval Establishment.
References
A Comparative Review of Analytical Methods for Adrenosterone Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the detection and quantification of Adrenosterone (Androst-4-ene-3,11,17-trione), a steroid hormone of interest in various research fields, including endocrinology and anti-doping science. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays are evaluated, with supporting data and detailed experimental protocols.
At a Glance: Method Comparison
The selection of an appropriate analytical method for this compound detection is contingent on the specific requirements of the study, such as sensitivity, specificity, and sample throughput. Mass spectrometry-based methods, namely GC-MS and LC-MS/MS, are considered the gold standard for their high specificity and sensitivity. Immunoassays, while offering high throughput, may have limitations in terms of specificity.
| Feature | LC-MS/MS | GC-MS | Immunoassay |
| Principle | Chromatographic separation followed by mass-based detection of ionized molecules. | Chromatographic separation of volatile compounds followed by mass-based detection. | Antigen-antibody binding with a detectable signal. |
| Sample Matrix | Urine, Serum, Plasma | Urine | Serum, Plasma |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL | 0.5 - 2.5 ng/mL | ~0.15 ng/mL (for Androstenedione) |
| Limit of Quantification (LOQ) | 0.1 - 2.0 ng/mL | 1 - 50 ng/mL | ~0.3 ng/mL (for Androstenedione) |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.95 |
| Recovery | 89.2% - 114.9% | 88.0% - 115.6% | 94.5% - 109.9% (for Androstenedione) |
| Precision (%CV) | < 15% | < 11.9% | < 4.5% (for Androstenedione) |
| Throughput | Moderate to High | Low to Moderate | High |
| Specificity | High | High | Moderate to High |
| Derivatization Required | No | Yes | No |
Note: Data for Immunoassays are based on the structurally similar androgen, Androstenedione, due to the limited availability of specific data for this compound immunoassays.
Signaling Pathway and Experimental Workflow
This compound is known to be a competitive inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound can modulate local glucocorticoid levels. This inhibition can also lead to a metabolic shift, increasing the production of the potent androgen 11-ketotestosterone (11-KT) via the enzyme aldo-keto reductase 1C3 (AKR1C3).
Figure 1: this compound's inhibitory effect on 11β-HSD1 and subsequent signaling.
A general workflow for the analysis of this compound in biological samples, particularly for mass spectrometry-based methods, involves several key steps from sample collection to data analysis.
Figure 2: A generalized workflow for the analysis of this compound.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a representative method for the extraction of this compound and its metabolites from urine prior to LC-MS/MS or GC-MS analysis.
Materials:
-
C18 SPE Cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
β-glucuronidase from E. coli
-
Internal standard (e.g., d3-Adrenosterone)
Procedure:
-
Enzymatic Hydrolysis: To 1 mL of urine, add an appropriate amount of internal standard. Add 0.5 mL of sodium acetate buffer and 20 µL of β-glucuronidase solution. Incubate at 55°C for 3 hours to deconjugate the steroid metabolites.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol in water for LC-MS/MS or a derivatization agent for GC-MS).
Derivatization for GC-MS Analysis
For GC-MS analysis, this compound and its metabolites require derivatization to increase their volatility and thermal stability.
Materials:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (NH₄I)
-
Dithioerythritol (DTE)
-
Pyridine
Procedure:
-
To the dried extract from the SPE procedure, add 50 µL of a freshly prepared derivatization mixture (e.g., MSTFA/NH₄I/DTE in pyridine).
-
Vortex the mixture and heat at 60°C for 20 minutes.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a run time of 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its metabolites are monitored.
GC-MS Analysis
Instrumentation:
-
A gas chromatograph coupled to a single or triple quadrupole mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions (Typical):
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 180°C), ramp up to a higher temperature (e.g., 300°C) to ensure elution of all analytes.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, characteristic ions of the derivatized this compound and its metabolites are monitored for enhanced sensitivity and specificity.
Conclusion
The choice of analytical method for this compound detection should be guided by the specific research question and available resources. LC-MS/MS and GC-MS offer the highest degree of specificity and are suitable for quantitative and confirmatory analyses. Immunoassays, while potentially less specific, provide a high-throughput screening tool. For all methods, proper sample preparation is critical for achieving accurate and reliable results. The detailed protocols provided in this guide serve as a starting point for method development and validation in your laboratory.
Safety Operating Guide
Proper Disposal of Adrenosterone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and compliant disposal of adrenosterone.
This compound, a steroid hormone, requires careful handling and disposal to minimize environmental impact and ensure personnel safety. While not currently listed as a scheduled controlled substance by the Drug Enforcement Administration (DEA), its potential for toxicity necessitates that it be treated as a hazardous chemical waste. Adherence to the following procedures will support a safe laboratory environment and ensure compliance with environmental regulations.
Key Safety and Handling Data
A summary of the known safety and handling information for this compound is provided below. This data should be consulted prior to handling and disposal.
| Property | Value | Source |
| Primary Hazards | Acute Toxic | PubChem[1] |
| Potential Health Effects | May cause eye and skin irritation. May cause respiratory tract irritation if inhaled. The toxicological properties have not been fully investigated. | Spectrum Chemical[2] |
| Flash Point | Not applicable | Cole-Parmer (for Androsterone) |
| Solubility | Insoluble in cold and hot water. | Spectrum Chemical[2] |
| Stability | The product is stable. | Spectrum Chemical[2] |
This compound Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.
Experimental Protocol:
Objective: To safely and compliantly dispose of waste this compound.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate hazardous waste container (clearly labeled)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
-
Fume hood
-
Hazardous waste disposal tags or labels
-
Spill containment materials (e.g., absorbent pads)
Procedure:
-
Personnel Protection: Before handling this compound waste, ensure all personnel are wearing the appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Solid this compound waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
-
Container Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of waste.
-
Include the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, contact your institution's EHS department to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Adrenosterone
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Adrenosterone. It outlines the necessary personal protective equipment (PPE), detailed operational procedures, and a comprehensive disposal plan to ensure the safe handling of this potent steroid hormone.
This compound, a steroid hormone with weak androgenic effects, requires careful handling due to its potential biological activity. Researchers in drug development and other scientific fields must adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. The following guidelines are designed to provide clear, procedural, and step-by-step instructions for all stages of this compound handling, from receipt to disposal.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required personal protective equipment for handling this compound. The selection of appropriate PPE is critical to prevent skin and eye contact, as well as inhalation of the compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemical-resistant, powder-free nitrile or latex gloves.[1][2] Consider double-gloving for handling concentrated solutions or large quantities. | To prevent skin contact and absorption. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified.[1][2] | To protect eyes from splashes or airborne particles. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher, depending on the procedure and potential for aerosol generation.[1][2] Use in a well-ventilated area or a fume hood. | To prevent inhalation of airborne powder or aerosols. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages of handling, from receiving the compound to its use in experimental procedures.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for the preparation of a common stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate size amber glass vial with a screw cap
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-handling Preparations:
-
Don all required personal protective equipment (gloves, safety glasses, lab coat, and respirator).
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Prepare the work area within the fume hood by laying down absorbent bench paper.
-
Label the amber glass vial with the compound name, concentration, solvent, date, and your initials.
-
-
Weighing the this compound:
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully weigh the desired amount of this compound powder. For a 1 ml of 10 mM solution, you will need 3.004 mg (Molecular Weight: 300.39 g/mol ).
-
Record the exact weight.
-
-
Dissolving the this compound:
-
Carefully transfer the weighed this compound powder into the pre-labeled amber glass vial.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. For 1 ml of a 10 mM solution, add 1 ml of DMSO.
-
Securely cap the vial.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
-
Storage of the Stock Solution:
-
Once fully dissolved, the stock solution should be stored at -20°C or -80°C for long-term stability.[3]
-
Update your chemical inventory with the details of the newly prepared solution.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Contaminated PPE and Consumables: All used gloves, weighing papers, pipette tips, and other disposable materials that have come into contact with this compound should be collected in a dedicated, clearly labeled hazardous waste bag within the fume hood.
-
Unused this compound Powder: Unwanted solid this compound should be disposed of as hazardous chemical waste according to your institution's guidelines. Do not dispose of it in the regular trash.
-
Liquid Waste (Stock Solutions and Experimental Solutions): Collect all liquid waste containing this compound in a labeled, sealed, and chemical-resistant waste container. The container should be clearly marked as "Hazardous Waste" with the full chemical name.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Final Disposal:
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and disposal. Do not pour any this compound-containing solutions down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
